Fmoc-Dbz(o-Alloc)-OH

Catalog No.
S6576694
CAS No.
2143465-53-4
M.F
C26H22N2O6
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Dbz(o-Alloc)-OH

CAS Number

2143465-53-4

Product Name

Fmoc-Dbz(o-Alloc)-OH

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)benzoic acid

Molecular Formula

C26H22N2O6

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C26H22N2O6/c1-2-13-33-25(31)27-22-12-11-16(24(29)30)14-23(22)28-26(32)34-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-12,14,21H,1,13,15H2,(H,27,31)(H,28,32)(H,29,30)

InChI Key

ISTMCIXGURCWLS-UHFFFAOYSA-N

SMILES

C=CCOC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C=CCOC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The exact mass of the compound Fmoc-Dbz(o-Alloc)-OH is 458.14778643 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Core Mechanism and Evolution of the Dbz Linker

Author: Smolecule Technical Support Team. Date: February 2026

The Dbz linker's functionality stems from its two aromatic amines, which allow for sequential chemoselective reactions. The core mechanism involves initial peptide chain elongation from one amine, followed by activation of the second amine to form a reactive intermediate that can be attacked by various nucleophiles.

The table below summarizes the key developments in Dbz linker technology to address synthesis challenges:

Development Rationale and Mechanism Key Advantages
Standard Dbz (N-acylurea approach) [1] [2] Peptide elongated from one Dbz amine; second amine reacts with p-nitrophenyl chloroformate to form N-acyl-benzimidazolinone (Nbz). Nbz reacts with thiols to yield thioesters. Enables Fmoc-SPPS synthesis of peptide thioesters for NCL.
Dbz(Alloc) Protected Linker [1] Allyloxycarbonyl (Alloc) group protects second amine during synthesis. After peptide assembly, Alloc is removed with Pd(0), revealing amine for Nbz formation. Prevents over-acylation and branching side reactions, improving purity of challenging sequences.
Dbz(NO2) Linker [3] Second amine is protected as a nitro group. After synthesis, it is reduced on-resin with SnCl₂ to reveal the Dbz amine for standard activation. Prevents side reactions in microwave-assisted synthesis of Gly-rich peptides.
Benzotriazole Modification [4] Dbz diamine is converted with isoamyl nitrite to a benzotriazole entity. This group is displaced by nucleophiles during acidic resin cleavage. Allows direct, rapid C-terminal functionalization with diverse nucleophiles (amines, alcohols).

Experimental Workflow for Dbz and Dbz(Alloc) Protocols

Below is a detailed methodology for the two primary Dbz approaches, with key specifics drawn from research protocols.

1. Standard Dbz (N-acylurea) Protocol [2]

  • Resin Preparation: Load Fmoc-Dbz-OH onto a Rink Amide resin (e.g., 0.18-0.4 mmol/g loading) using standard coupling reagents like HATU or HBTU (4 eq) and DIEA (8 eq) in DMF.
  • Selective Mono-acylation: After deprotection, couple the first C-terminal amino acid (e.g., 4 eq Fmoc-AA-OH) with HBTU/HATU (4 eq) and DIEA (8 eq) in DMF for 30-60 minutes. Inefficient capping steps here can lead to over-acylation later [1].
  • Peptide Assembly: Proceed with standard Fmoc-SPPS chain elongation. Caution is advised with Gly-rich sequences, as they are prone to over-acylation of the free Dbz amine [1].
  • Nbz Formation: Upon peptide completion, treat the resin-bound peptide with p-nitrophenyl chloroformate (e.g., 50 eq) and DIEA (50 eq) in DCM/DMF for 1-2 hours. Then, add additional DIEA (50 eq) and agitate for 15 minutes to induce rearrangement to the active Nbz (N-acylurea).
  • Cleavage and Thioesterification: Cleave the peptide from the resin with standard TFA cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5). Purify the Nbz peptide. To form the thioester, dissolve the Nbz peptide in a neutral buffer (e.g., 0.1 M phosphate) containing a thiol (e.g., 200 mM MPAA) and a reductant like TCEP. Reaction is typically complete within hours [2].

2. Dbz(Alloc) Protocol for Challenging Peptides [1]

  • Resin Preparation: Use a pre-loaded Fmoc-Dbz(Alloc)-OH resin.
  • Peptide Assembly: Perform entire Fmoc-SPPS peptide chain elongation. The Alloc group prevents over-acylation, allowing use of standard coupling and capping steps without side reactions.
  • Alloc Deprotection: After synthesis, treat the resin with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane in DCM for 1-2 hours to remove the Alloc group, revealing the free Dbz amine.
  • Nbz Formation and Thioesterification: Follow the same Nbz formation, cleavage, and thioesterification steps as the standard Dbz protocol.

Addressing Limitations and Recent Applications

A primary limitation of the standard Dbz linker is over-acylation, where the second, unprotected amine is accidentally acylated during peptide synthesis. This is particularly problematic for Gly-rich peptides or those with C-terminal Gly due to reduced steric hindrance [1]. The Dbz(Alloc) and Dbz(NO₂) strategies were developed specifically to overcome this.

The Dbz technology remains highly relevant in modern complex protein synthesis. The Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL) strategy uses Dbz as a "crypto-thioester" handle. Peptide blocks are synthesized on solid support and then ligated in solution using the Dbz-derived thioester, enabling efficient synthesis of large proteins like the 212-residue linker histone H1.2 [5].

Dbz_Workflow Start Start: Fmoc-Dbz Resin A1 Couple First Amino Acid Start->A1 A2 Fmoc-SPPS Peptide Elongation A1->A2 Branch Choose Activation Path A2->Branch B1 Path A: N-acylurea (p-NPCF + DIEA) Branch->B1  For Thioester B2 Path B: Benzotriazole (Isoamyl Nitrite) Branch->B2  For Direct  Modification C1 Peptide-Nbz B1->C1 D1 Thiolysis (MPAA, Buffer) C1->D1 E1 Peptide-Thioester D1->E1 C2 Peptide-Bt B2->C2 D2 Cleavage with Nucleophile (Nu-H) C2->D2 E2 Peptide-C-Terminal Functionalization D2->E2

Dbz Linker Activation Pathways

Key Considerations for Researchers

  • C-terminal Amino Acid Choice: The standard Dbz and Dbz(Alloc) methods are generally suitable for C-terminal amino acids beyond Gly. However, the Dbz(NO₂) linker is specifically recommended only for synthesizing peptide-Gly-thioesters due to potential epimerization with other amino acids [3].
  • Microwave-Assisted Synthesis: The Dbz(NO₂) linker has been successfully applied in microwave-assisted SPPS, offering a faster and optimized synthesis route for compatible sequences [3].

References

Chemical Identity and Core Function

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical characteristics of Fmoc-Dbz(o-Alloc)-OH:

Property Description
IUPAC Name Fmoc-(ortho-Alloc)-diaminobenzoic acid; N-(9-Fluorenylmethoxycarbonyl)-3-[(allyloxycarbonyl)amino]-4-aminobenzoic acid [1]
CAS Number 2143465-53-4 [1]
Molecular Formula C₂₆H₂₂N₂O₆ [1]
Molecular Weight 458.4 g/mol [1]
Core Structure A 3,4-diaminobenzoic acid (Dbz) core where one amine is protected with an Allyloxycarbonyl (Alloc) group and the other is protected with a Fluorenylmethoxycarbonyl (Fmoc) group [2].

This compound addresses a significant challenge in Fmoc-SPPS: the synthesis of peptide thioesters. Standard Fmoc chemistry uses bases that destroy thioesters. The Dbz linker provides a workaround by being incorporated into the peptide chain during synthesis and later converted into a thioester after cleavage [2].

The Problem and Its Solution

The native, unprotected Dbz linker has two adjacent amine groups. During peptide chain elongation, both amines can be acylated, leading to branched side products and reduced yield of the desired peptide [2].

  • The Problem: Over-acylation - This is particularly problematic when synthesizing glycine-rich sequences or long, challenging peptides. The flexible, small glycine residue provides minimal steric hindrance, making the second amine on Dbz more susceptible to unintended coupling, creating a "ladder" of branched impurities [2].
  • The Solution: Orthogonal Protection - this compound solves this by reversibly protecting one of the Dbz amines with the Alloc group. This group is stable to the standard basic conditions (piperidine) used to remove the Fmoc group during synthesis but can be removed orthogonally with a palladium catalyst after the peptide assembly is complete [2]. This ensures that only one amine is available for the initial peptide coupling, preventing branching.

Detailed Mechanism and Workflow

The following diagram illustrates the key steps involved in using Fmoc-Dbz(o-Alloc)--OH for peptide thioester synthesis:

Start Start: this compound loaded on resin Step1 1. Standard Fmoc-SPPS (Alloc group remains stable) Start->Step1 Step2 2. Peptide Assembly Complete (Alloc group is still on) Step1->Step2 Step3 3. Orthogonal Deprotection Pd(0) removes Alloc group Step2->Step3 Step4 4. Activate with p-Nitrophenyl Chloroformate Forms N-acyl-benzimidazolinone (Nbz) Step3->Step4 Step5 5. Cleavage & Thiolysis TFA cleaves peptide; Thiol converts Nbz to thioester Step4->Step5

The workflow after synthetic assembly involves specific chemical transformations [2]:

  • Orthogonal Deprotection: After the full peptide sequence is assembled on the Dbz linker, the Alloc group is selectively removed using a palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane. This reveals the second, previously protected, amine group.
  • Activation to Nbz: The free amine is reacted with p-nitrophenyl chloroformate (4-NPCF) to form an N-acyl-benzimidazolinone (Nbz) intermediate, also known as an N-acylurea.
  • Thioester Formation: The Nbz peptide is then cleaved from the resin and subjected to thiolysis. In the presence of a thiol (e.g., 4-mercaptophenylacetic acid, MPAA) and under ligation conditions, the Nbz group is efficiently converted to the corresponding peptide thioester.

Application Data from Literature

Research demonstrates the critical advantage of using the protected linker. A study compared the synthesis of a challenging, glycine-rich peptide (sequence: SGRGKGGKGLGKGG) using both protected and unprotected Dbz approaches [2].

Synthesis Method Result
Unprotected Dbz Linker Formation of significant side products due to over-acylation of the second Dbz amine, leading to a complex mixture of branched peptides [2].
This compound Elimination of branched side products; a much cleaner and more efficient synthesis was achieved [2].

Research Applications and Protocols

This linker is essential in advanced peptide and protein science:

  • Native Chemical Ligation (NCL): It is the starting point for generating peptide thioesters, which are one of the two required fragments for NCL, enabling the synthesis of full-length proteins [2] [3].
  • Convergent Hybrid Phase Ligation (CHP-NCL): It is used as a "crypto-thioester" handle in sophisticated strategies where peptide segments are first assembled on solid support into larger blocks, which are then ligated in solution. This was successfully applied in the total chemical synthesis of the 212-residue linker histone H1.2 [3].

Example Synthesis Protocol Snippet [2] [3]:

  • Resin: Rink Amide MBHA resin.
  • Coupling Cycle: Deprotection with 20% piperidine (2 × 5 min), followed by coupling with HCTU/DIEA/Fmoc-AA (4:8.8:4.4 equiv) for 30 minutes.
  • Alloc Deprotection: Treat the resin-bound peptide with a solution of Pd(PPh₃)₄ and phenylsilane in DCM under inert atmosphere (2-3 × 1 h).
  • Nbz Formation: Treat with p-nitrophenyl chloroformate (4-NPCF) and DIEA in DCM or DMF.
  • Cleavage & Thiolysis: Cleave from resin with standard TFA cocktail, then incubate with a thiol (e.g., MPAA) in ligation buffer to generate the thioester.

References

allyloxycarbonyl Alloc protecting group role

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols

For laboratory application, here are specific procedures for the protection and deprotection steps.

Alloc Protection of an Amine [1]

This procedure protects a primary amine using allyl chloroformate under biphasic conditions.

  • Reagents: Amine, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Saturated aqueous sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄).
  • Procedure:
    • Dissolve the amine (0.0842 mmol) and NaHCO₃ (44 mg, 0.53 mmol, 6 equiv) in a mixture of THF (3 mL) and H₂O (3 mL) in a round-bottom flask at room temperature.
    • Add allyl chloroformate (28 μL, 0.26 mmol, 3 equiv) to the reaction mixture.
    • Stir the mixture at room temperature for 12 hours.
    • Transfer the mixture to a separatory funnel and extract with EtOAc (2 x 100 mL).
    • Combine the organic layers and wash with saturated aqueous NaCl (200 mL).
    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by column chromatography to obtain the Alloc-protected amine.
Alloc Deprotection Using a Hydride Donor [1]

This procedure removes the Alloc group using a palladium catalyst and phenylsilane as a scavenger.

  • Reagents: Alloc-protected substrate, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃), Dichloromethane (CH₂Cl₂).
  • Procedure:
    • Place the Alloc-protected compound (8.61 g, 8.2 mmol, 1.0 equiv) in a flame-dried flask under an inert atmosphere (e.g., argon).
    • Add dry CH₂Cl₂ (82 mL) and cool the solution to 0 °C in an ice bath.
    • Sequentially add PhSiH₃ (7.1 mL, 57 mmol, 7.0 equiv) and Pd(PPh₃)₄ (0.95 g, 0.82 mmol, 10 mol %).
    • Stir the reaction mixture at 0 °C for 1 hour.
    • Concentrate the mixture under reduced pressure.
    • Purify the crude product by column chromatography to isolate the deprotected amine.

Key Applications in Synthesis

The Alloc group's unique properties make it indispensable in several advanced research areas.

  • Peptide Synthesis: The Alloc group is perfectly suited for the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. It can be used to protect the side chains of lysine (amine) or tyrosine (phenol) and be selectively removed with Pd(0) while the peptide is still attached to the resin, allowing for selective on-resin segment modification [2]. Crucially, protecting the indole nitrogen of tryptophan with Alloc prevents oxidation and other side reactions during the final acidic cleavage (with TFA) from the resin [3].
  • Oligonucleotide Synthesis: N-Alloc-protected nucleosides are valuable building blocks for synthesizing oligonucleotides that contain base-labile modified nucleosides or sensitive internucleotide linkages. The Alloc group is stable during standard oligonucleotide synthesis but can be cleanly removed under the mild, nearly neutral conditions of the Pd(0) catalysis, which would not harm the delicate oligonucleotide chain [4].
  • Carbohydrate and Glycobiology Research: The Alloc group is widely used to protect amines in carbohydrate chemistry. For example, N-Allyloxycarbonyl-β-lactosamine is a key derivative used to study glycan biosynthesis and to synthesize complex glycoconjugates and glycomimetics. The stability of the Alloc group during glycosylation reactions and its subsequent mild removal are critical for these complex assemblies [5].
  • Total Synthesis of Complex Molecules: The orthogonality of the Alloc group is leveraged in the synthesis of highly complex natural products. A notable example is the total synthesis of vancomycin, where the Alloc group was used to protect a key amine intermediate [1]. Another example is the synthesis of antillatoxin, where two different allyl-protecting groups (Alloc on an amine and allyl on a carboxylic acid) were removed in a single step to set up a final lactam cyclization [1].

The Catalytic Deprotection Mechanism

The removal of the Alloc group is a catalytic cycle involving palladium(0). The process can proceed via two primary pathways, both of which rely on a scavenger to capture the freed allyl group.

alloc_mechanism compound Alloc-Protected Substrate oxidative_add Oxidative Addition compound->oxidative_add Coordination pd0 Pd(0) Catalyst pd0->oxidative_add pi_allyl π-Allyl-Pd(II) Complex oxidative_add->pi_allyl dissociation Decarboxylation & Amine Release pi_allyl->dissociation nucleophile Nucleophilic Scavenger (e.g., Morpholine) pi_allyl->nucleophile Nucleophilic Attack hydride Hydride Donor (e.g., PhSiH₃) pi_allyl->hydride Reductive Elimination free_amine Deprotected Amine dissociation->free_amine allyl_trans Allyl Transfer Product nucleophile->allyl_trans reduced Reduced Product (e.g., Propene) hydride->reduced allyl_trans->pd0 Reduction to Pd(0) reduced->pd0 Reduction to Pd(0)

Diagram illustrating the Pd(0)-catalyzed deprotection cycle of the Alloc group, showing both nucleophilic and hydride transfer pathways for catalyst regeneration.

  • Oxidative Addition: The Pd(0) catalyst coordinates to the allyl double bond and inserts itself between the allyl carbon and the oxygen, forming a π-allyl-palladium(II) complex [1].
  • Ligand Dissociation & Decarboxylation: The carbamate ligand dissociates from this complex. The resulting unstable carbamic acid then spontaneously decarboxylates, releasing the free amine [1].
  • Catalyst Regeneration (Two Pathways): A scavenger is essential at this stage to regenerate the Pd(0) catalyst and prevent the liberated amine from being re-alkylated by the π-allyl complex [1].
    • Nucleophilic Attack: A soft nucleophile (e.g., morpholine) attacks the π-allyl complex, transferring the allyl group to the scavenger and reducing Pd(II) back to Pd(0).
    • Hydride Transfer: A hydride donor (e.g., phenylsilane) undergoes reductive elimination with the complex, reducing the allyl group to propene and regenerating Pd(0).

Comparison and Scavenger Selection

The choice of scavenger is critical for efficient deprotection. The table below compares common options.

Scavenger Type Examples Mechanism Notes & Considerations
Nucleophiles Morpholine, Dimethylamine-borane complex (Me₂NH•BH₃), Barbituric acid [1] Direct nucleophilic attack on the π-allyl-Pd complex, transferring the allyl group to the scavenger [1]. Classic, well-established method. Amine scavengers can be difficult to separate from the desired product.
Hydride Donors Phenylsilane (PhSiH₃), Tributylstannane (Bu₃SnH), Formic Acid, Sodium Borohydride (NaBH₄) [1] Reductive elimination from the π-allyl-Pd complex, producing volatile propene [1]. Often preferred as the byproduct (propene) is gaseous and easily removed, simplifying purification.

The Alloc protecting group is a powerful tool for synthetic chemists. Its compatibility with a wide range of reaction conditions and its selectively triggered removal make it a first-choice strategy for constructing complex and sensitive molecules in diverse fields.

References

N-acyl-benzimidazolinone Nbz formation

Author: Smolecule Technical Support Team. Date: February 2026

The Nbz Concept and Chemical Basis

The N-acyl-benzimidazolinone (Nbz) group is a thioester surrogate that enables the synthesis of peptide thioesters via Fmoc-SPPS, which is otherwise challenging due to the base-lability of thioesters [1] [2].

The process, often called the Dawson Nbz method, uses a 3,4-diaminobenzoic acid (Dbz) linker. The key innovation is converting a stable C-terminal o-aminoanilide (Dbz) on the peptide into an activated N-acyl-benzimidazolinone (Nbz) after chain assembly [1] [2]. This Nbz peptide is stable to acidic cleavage and purification but undergoes rapid thiolysis at neutral pH to generate a thioester for Native Chemical Ligation (NCL) [1].

The diagram below illustrates the workflow from solid-phase synthesis to active thioester generation.

nbz_workflow SPPS Fmoc-SPPS with Dbz Linker Anilide Peptide-o-aminoanilide (Stable Intermediate) SPPS->Anilide Activation Activation with Nitrophenylchloroformate Anilide->Activation Nbz_Peptide Resin-Bound Nbz Peptide Activation->Nbz_Peptide Cleavage Acidic Cleavage (TFA) Nbz_Peptide->Cleavage Nbz_Purified Purified Peptide-Nbz (Stable to handling) Cleavage->Nbz_Purified Thiolysis Thiolysis at pH 7.0 Nbz_Purified->Thiolysis Thioester Peptide Thioester (For NCL) Thiolysis->Thioester

Detailed Experimental Protocol

Here is a detailed methodology for preparing a peptide thioester using the Nbz approach, based on a model peptide synthesis [1].

Starting Material: Rink-PEG-PS resin (0.2 mmol/g) [1].

Step 1: Coupling of the Dbz Linker

  • Couple 3-(Fmoc)-4-diaminobenzoic acid (Fmoc-Dbz) to the resin.
  • Deprotect the Fmoc group with 20% piperidine in DMF [1]. The resulting free amino group is hindered and does not require further protection during subsequent steps [1].

Step 2: Standard Fmoc-SPPS

  • Proceed with standard peptide chain elongation using Fmoc-amino acids.
  • Use a standard activating mixture like HBTU/HOBt/DIEA (1:1:1.5) with a 4-fold excess of amino acid [1].
  • Incorporate the N-terminal amino acid as Boc-Leu (or other Boc-amino acid) to avoid side reactions during the final activation step [1].

Step 3: On-Resin Activation to Nbz

  • After chain assembly, treat the peptide-resin with p-nitrophenylchloroformate in anhydrous DCM [1] [3].
  • Add 0.5 M DIEA in DMF and allow it to react for about 15 minutes to promote intramolecular cyclization, forming the resin-bound Nbz [1].

Step 4: Cleavage and Purification

  • Cleave the peptide from the resin and deprotect side chains using a standard TFA cocktail with appropriate scavengers.
  • The resulting Peptide-Nbz is stable and can be purified by RP-HPLC under standard acidic conditions [1] [2].

Step 5: In-Situ Thioester Formation for NCL

  • For NCL, react the Peptide-Nbz (at ~2 mM) in a neutral aqueous buffer (e.g., 6 M Gn·HCl, 200 mM Na₂HPO₄, pH 7.0) [1].
  • Include 200 mM MPAA (4-mercaptophenylacetic acid) as a thiol catalyst and 20 mM TCEP·HCl as a reducing agent [1].
  • Thioester formation is typically rapid, occurring in under an hour at pH 7.0, minimizing base-mediated side reactions [1]. The thioester can be generated prior to purification or formed in situ at the start of the ligation reaction [1].

Performance and Compatibility Data

The Nbz method is compatible with a wide range of C-terminal amino acids. The following table summarizes crude purity and recovered yields for various model peptides, demonstrating the method's efficiency and scope [1].

Peptide Sequence Crude Purity (%) Recovered Yield (%)
LYRAG-Nbz 95 90
LARGF-Nbz 96 88
LARGY-Nbz 93 90
AYRGL-Nbz 92 87
LYRAP-Nbz 93 71
LYRGV-Nbz 94 67

Key Observations from Data:

  • High Efficiency: Activation and cleavage are near-quantitative for most amino acids, including hindered residues like Val and Pro [1].
  • Low Epimerization: Epimerization of the C-terminal amino acid is minimal, reported at less than 2% [1].
  • Suppresses Side Reactions: The C-terminal amide linkage during synthesis prevents diketopiperazine formation, a common problem with Pro-containing sequences in other thioester synthesis methods [1].
  • Scope and Limitation: While compatible with most residues, C-terminal Val and Pro can result in slower subsequent ligation kinetics, which is a general characteristic of NCL [1].

Application in Semisynthesis and Protein Engineering

The Nbz method is a powerful tool for protein semisynthesis, allowing precise chemical control over a specific region of a protein.

A notable application involved the semisynthesis of analogues of the Lethal Factor N-terminal domain (LFN) from anthrax toxin to study its translocation mechanism [3].

Workflow for LFN Semisynthesis [3]:

  • Synthetic Segment: A peptide corresponding to LFN residues 14-28 was synthesized as an αthioester using the Nbz method.
  • Recombinant Segment: A recombinant protein fragment, N29C-LFN29-263, was produced in E. coli.
  • Ligation: The two segments were joined via Native Chemical Ligation.
  • Desulfurization: The cysteine at the ligation junction was alkylated to mimic a native asparagine residue, yielding a "pseudo-native" protein.

This approach enabled the creation of unique LFN analogues with specific changes in the critical N-terminal region, which were used to elucidate the role of charged residues in protein translocation through a transmembrane pore [3].

Key Technical Advantages and Considerations

  • Fmoc-Compatibility: This method solves the fundamental problem of incorporating a thioester precursor into standard Fmoc-SPPS protocols [1] [2].
  • Stability & Control: The Peptide-Nbz is a stable solid that can be thoroughly characterized before its activation, which occurs under mild, controlled conditions [1].
  • Versatility for NCL: It is particularly useful for generating aryl thioesters, which are ideal for kinetically controlled ligation and auxiliary-mediated methods [1].
  • Handling C-Terminal Diversity: For optimal results, especially to ensure a single isomer, consider using pre-formed Fmoc-AA-Dbz-OH building blocks, which can be coupled to the resin as a single unit, similar to other preloaded resins [1].

References

3,4-diaminobenzoic acid peptide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Dbz in Peptide Synthesis

The primary challenge in chemical protein synthesis is the inefficient ligation of large peptide segments. NCL, the gold standard method, requires one peptide segment with a C-terminal thioester to react with another containing an N-terminal cysteine [1]. However, generating these peptide thioesters is difficult using standard Fmoc-SPPS because the repeated piperidine deprotection steps degrade the thioester functionality [2] [1].

The Dbz linker provides an elegant solution by acting as a stable, "masked" thioester precursor. It is incorporated into the growing peptide chain during standard Fmoc-SPPS and is activated only after synthesis is complete [1]. The core advantage of Dbz is that the peptide can be fully assembled using standard Fmoc chemistry before the sensitive thioester is unveiled.

Core Chemistry and Activation Pathways

The Dbz linker contains two aromatic amines. During peptide chain elongation, one amine is used to form the peptide bond, while the other remains unprotected. After synthesis, this free amine is the handle for activation, which proceeds via two main pathways.

DbzActivation Dbz Peptidyl-Dbz NPCF 4-NPCF Activation Dbz->NPCF Step 1 NaNO2 NaNO2 Activation Dbz->NaNO2 Oxidative Activation Nbz Peptidyl-Nbz (AcylBenzimidazolinone) NPCF->Nbz Cyclization Thioester Peptidyl-Thioester Nbz->Thioester Thiolysis Bt Peptidyl-Bt (Benzotriazole) NaNO2->Bt Bt->Thioester Nucleophilic Substitution

Two primary chemical pathways for activating the Dbz linker into a peptide thioester.

The Nbz pathway is a two-step process. First, the resin-bound peptidyl-Dbz is treated with 4-nitrophenyl chloroformate (4-NPCF) to form a reactive carbamate intermediate. This intermediate then undergoes an intramolecular cyclization upon addition of Hünig's base, forming a peptidyl-N-acylbenzimidazolinone (Nbz). The Nbz group is highly reactive and is subsequently converted into a thioester upon treatment with an external thiol like MPAA [1].

The Bt pathway offers an alternative. Here, the peptidyl-Dbz is treated with sodium nitrite (NaNO₂) under acidic conditions (pH 2-3) at low temperatures (around -15 °C). This converts the Dbz moiety into a peptidyl-benzotriazole (Bt), which acts as a good leaving group. The Bt intermediate can then be displaced by various nucleophiles, including thiols, to generate the desired thioester [3] [1].

Derivatives of the Dbz Linker

Despite its utility, the original Dbz linker has limitations, primarily the potential for side-reactions and sequence-dependent inefficiencies. To address these, several derivatives have been developed.

Table: Key Derivatives of the Dbz Linker

Linker Name Key Structural Feature Primary Advantage Consideration
Dbz(Aloc) [1] Allyloxycarbonyl (Aloc) protecting group on one amine. Prevents diamidation side-reaction by blocking acylation of the second amine. Requires an extra deprotection step before activation.
Dbz(NO₂) [4] One amine is replaced by a nitro group. Prevents diamidation; compatible with microwave-assisted synthesis. The 4-nitro group must be reduced to an amine (e.g., with SnCl₂) on-resin after peptide assembly.
Preloaded Dbz-OH [5] Fmoc-amino acid pre-coupled to Dbz. Simplifies SPPS; avoids difficult on-resin coupling and deprotection steps; higher yields. Requires synthesis and purification of the pre-coupled building block.

Experimental Protocols

Protocol 1: Peptide Thioester Synthesis via the Nbz Pathway

This protocol is adapted from the foundational work on Dbz linkers [2] [1].

  • Resin Loading and Peptide Synthesis:

    • Incorporate 3-Fmoc-4-diaminobenzoic acid (Fmoc-Dbz-OH) onto the resin as a standard amino acid.
    • Deprotect the Fmoc group with 20% piperidine in DMF.
    • Continue standard Fmoc-SPPS to elongate the peptide sequence.
  • On-Resin Activation to Nbz:

    • Wash the peptidyl-resin thoroughly with DMF.
    • Treat with a solution of 4-nitrophenyl chloroformate (4-NPCF, 5 equiv) and Diisopropylethylamine (DIPEA, 10 equiv) in DMF for 1 hour at room temperature.
    • Drain the solution and wash the resin.
    • Add a solution of DIPEA (10 equiv) in DMF for 10-15 minutes to induce cyclization to the Nbz. The release of 4-nitrophenol can be observed by a yellow color.
  • Cleavage and Thioester Formation:

    • Cleave the peptide from the resin using a standard TFA cocktail, yielding the peptidyl-Nbz.
    • Dissolve the crude peptide in a ligation buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.6).
    • Add a large excess of a thiol catalyst (e.g., MPAA, 200 mM).
    • Agitate the reaction mixture until thiolysis is complete (monitored by LC-MS), typically within several hours, to yield the desired peptide thioester.
Protocol 2: On-Resin C-Terminal Diversification via the Bt Pathway

This protocol enables the direct attachment of various functional groups to the peptide C-terminus [3].

  • Peptide Synthesis and Bt Formation:

    • Synthesize the peptide on resin using the Dbz linker as in Protocol 1.
    • Without cleaving the peptide, treat the resin with a solution of isoamyl nitrite (10 equiv) in DCM for 1-2 hours at room temperature to form the peptidyl-benzotriazole (Bt) on the solid support.
  • Nucleophilic Displacement and Cleavage:

    • Drain the solution and wash the resin.
    • Treat the resin-bound peptidyl-Bt with a cleavage cocktail containing the desired nucleophile (e.g., water, EtOH, amines, or thiols, 5-10% v/v).
    • Allow the reaction to proceed for up to 5 hours. The nucleophile attacks the Bt, simultaneously cleaving the peptide from the resin and functionalizing the C-terminus.
    • Evaporate the cleavage mixture and purify the product. Yields for this one-pot cleavage/functionalization typically range from 66% to 82% [3].

Application Guide and Workflow

To help you select and implement the correct strategy, here is a practical workflow.

DbzWorkflow Start Define Synthesis Goal A1 Peptide Thioester for NCL Start->A1 A2 C-Terminal Diversification Start->A2 B1 Select Dbz Linker (e.g., Dbz, Dbz(NO₂)) A1->B1 B2 Select Dbz Linker (e.g., Dbz, Dbz(Aloc)) A2->B2 C1 Follow Nbz or Bt Activation Protocol B1->C1 C2 Follow Bt Activation Protocol with Nucleophile B2->C2 D1 Perform Native Chemical Ligation C1->D1 D2 Obtain Functionalized Peptide C2->D2 End Target Peptide/Protein D1->End D2->End

A decision workflow for selecting and applying the Dbz linker based on the target molecule.

  • For cyclic peptides like SFTI-1, the Dbz linker is highly effective. After synthesizing a linear peptide with an N-terminal cysteine and a C-terminal Dbz, the thioester is generated in situ and undergoes an intramolecular NCL to form the head-to-tail cyclic product [2] [3].
  • For synthetically challenging proteins, Dbz chemistry has been pivotal. It has enabled the synthesis of histones (H2A, H2B, H3, H4) with precise post-translational modifications and the transactivation domain of the oncogenic protein MYC [1].

References

DBCO in Bioorthogonal Conjugation and Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Dibenzocyclooctyne (DBCO) is a key molecule in bioorthogonal chemistry, primarily used for strain-promoted azide-alkyne cycloaddition (SPAAC) to create stable conjugates without catalysts [1] [2]. Its relevance to peptide thioesters comes from templated ligation strategies.

The table below summarizes the role of DBCO and related chemical concepts in peptide science:

Component Role & Key Properties Relevance to Thioesters & Peptide Synthesis
DBCO (Dibenzocyclooctyne) Bioorthogonal handle for SPAAC; stable, copper-free click chemistry [1] [2]. Used in "Click-Assisted Native Chemical Ligation" (CAN) to template peptide segments, bringing thioester and N-terminal Cys into proximity [1].
Thioesters (Acyl-thiols) High-energy compounds that activate carbonyl groups for nucleophilic attack [3] [4]. Fundamental to Native Chemical Ligation (NCL); the thioester is the reactive group that facilitates peptide bond formation [1].
Native Chemical Ligation (NCL) Key method in Chemical Protein Synthesis (CPS); ligates a peptide with a C-terminal thioester to another with an N-terminal Cys [1]. The ultimate goal; DBCO-assisted templating is a strategy to make the NCL step more efficient, especially for challenging junctions [1].

DBCO-Assisted Strategy for Efficient Ligation

A 2022 study detailed a "Click-Assisted Native Chemical Ligation" (CAN) strategy that uses DBCO to overcome slow ligation kinetics, particularly with sterically hindered thioesters [1]. This method involves:

  • Incorporation of a Traceless Linker: A "helping hand" lysine linker (Ddap) is incorporated into the peptide during Solid-Phase Peptide Synthesis (SPPS) [1].
  • Functionalization with DBCO and Azide: The linker is functionalized on-resin with either DBCO or an azide handle [1].
  • Templating via SPAAC: The DBCO and azide-bearing peptides undergo a strain-promoted cycloaddition, forming a triazole linkage that brings the C-terminal thioester and N-terminal cysteine into close proximity [1].
  • Ligation and Traceless Cleavage: NCL proceeds with high efficiency due to the increased effective concentration. Finally, mild hydroxylamine treatment removes the templating linker, yielding the native peptide sequence [1].

This workflow can be visualized as follows:

G Peptide1 Peptide 1 C-terminal Thioester LinkerMod Functionalize with DBCO / Azide Peptide1->LinkerMod Peptide2 Peptide 2 N-terminal Cysteine Peptide2->LinkerMod SPAAC SPAAC Click Reaction (Templating) LinkerMod->SPAAC CyclicIntermediate Cyclic Intermediate SPAAC->CyclicIntermediate NCL Native Chemical Ligation (NCL) CyclicIntermediate->NCL Cleavage Linker Cleavage (Mild Hydroxylamine) NCL->Cleavage FinalPeptide Native Ligated Peptide Cleavage->FinalPeptide

Critical Consideration: DBCO Stability During Synthesis

A major technical challenge in using DBCO for peptide synthesis is its instability to strong acids like trifluoroacetic acid (TFA), which are standard for peptide deprotection and cleavage from resin [1]. The 2022 study reported a key improvement: using tetrakis(acetonitrile)copper(I) tetrafluoroborate during the acidic cleavage step can protect DBCO from rearrangement, enabling the direct production of DBCO-containing peptides via Fmoc-SPPS [1].

Research Applications and Context

  • Prebiotic Chemistry & Thioester Function: Recent fundamental research highlights the innate stability of aminoacyl-thiols in water and their ability to selectively aminoacylate RNA over forming peptides, providing insight into thioester reactivity [4].
  • Therapeutic Conjugates & Linker Impact: In applied research, DBCO-azide chemistry is used to create peptide-polymer conjugates. Studies show the linker chemistry (DBCO vs. maleimide) significantly impacts pharmacokinetics and off-target organ retention [2].

References

Comprehensive Application Notes and Protocols for Native Chemical Ligation with Dbz Peptides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dbz Linker Chemistry in Native Chemical Ligation

Native Chemical Ligation (NCL) has revolutionized chemical protein synthesis by enabling the chemoselective condensation of unprotected peptide fragments through a reaction between a C-terminal thioester and an N-terminal cysteine residue, forming a native peptide bond at the ligation site [1]. This powerful methodology allows researchers to access synthetic proteins and post-translationally modified proteins that are challenging to produce using recombinant methods. The development of thioester surrogates compatible with standard Fmoc-SPPS (Solid Phase Peptide Synthesis) has been crucial for advancing NCL applications, as traditional thioester synthesis faces compatibility issues with Fmoc chemistry due to the nucleophilic piperidine used for deprotection [2] [3].

The 3,4-diaminobenzoic acid (Dbz) linker and its derivative MeDbz (3-[(9-Fluorenylmethoxycarbonyl)amino]-4-(methylamino)benzoic acid) represent versatile platforms for NCL that overcome these limitations [2]. These linkers function as crypto-thioesters—stable during peptide synthesis but readily activated under specific conditions to generate the active thioester required for NCL. The Dbz approach offers exceptional flexibility by providing two distinct activation pathways: conversion to N-acylbenzimidazolinone (Nbz) or benzotriazole (Bt) derivatives, each with unique kinetic properties and applications in protein synthesis [2]. This dual-pathway capability makes Dbz chemistry particularly valuable for complex synthetic targets requiring sequential ligations or those with challenging sequences.

The significance of Dbz-based methodologies extends to various applications in chemical biology and drug development, including the synthesis of homogeneously modified proteins, cyclic peptides, and protein conjugates for functional studies [4] [5] [3]. Moreover, the compatibility of Dbz chemistry with Fmoc-SPPS makes these advanced synthetic techniques accessible to a broader research community, as it eliminates the need for specialized Boc-SPPS equipment and hazardous HF handling [3].

Dbz Linker Mechanism and Comparative Approaches

Fundamental Chemical Principles

The Dbz linker enables peptide ligation through a traceless mechanism that ultimately yields a native peptide bond at the ligation site. The chemistry centers on an o-aminoanilide intermediate that can be selectively activated through different pathways to generate reactive species capable of undergoing thiol exchange and subsequent S-to-N acyl shift [2]. This activation occurs post-synthetically after complete assembly of the peptide chain, thus avoiding the instability issues associated with direct thioester incorporation during Fmoc-SPPS.

The mechanistic pathway begins with the Dbz-linked peptide, which features a free aromatic amine ortho to the peptide carbonyl. This strategic positioning allows for intramolecular cyclization upon activation, forming either an N-acylurea (Nbz) or benzotriazole (Bt) intermediate. These activated species are highly susceptible to thiol-thioester exchange when exposed to exogenous thiols (e.g., MPAA, thiophenol), generating the transient thioester that participates in the standard NCL mechanism with an N-terminal cysteine peptide [2]. The subsequent intramolecular S-to-N acyl shift proceeds through a favored 5-membered ring transition state, resulting in formation of the native peptide bond and release of the auxiliary group.

Comparative Analysis of Dbz Approaches

Table 1: Comparison of Dbz Activation Modalities for NCL

Feature Nbz Pathway Bt Pathway
Activation reagent p-Nitrophenyl chloroformate Sodium nitrite (NaNO₂)
Activation pH Basic (pH ~8-9) Acidic (pH ~3-4)
Intermediate stability Stable for characterization Highly reactive
Ligation kinetics Standard Accelerated
Key advantage Robustness for complex syntheses Rapid transthioesterification (<5 minutes)
Compatibility Broad with various sequences Sensitive to oxidation-prone residues

The Dbz linker provides two complementary activation strategies with distinct characteristics. The Nbz pathway offers greater stability and control, making it suitable for complex multi-fragment assemblies where intermediate characterization is essential [2]. The Nbz derivative demonstrates good stability in aqueous solution, allowing for purification and characterization before the ligation step. This stability comes with moderately fast ligation kinetics, typically requiring several hours for completion under standard conditions.

In contrast, the Bt pathway provides significantly faster ligation kinetics due to the highly activated nature of the benzotriazole intermediate [2]. The Bt approach enables extremely rapid transthioesterification (often completing within 5 minutes), which can be advantageous for challenging ligations or acid-sensitive modifications. However, the high reactivity of the Bt intermediate limits opportunities for purification before ligation and may require immediate use after activation. The acidic activation conditions (pH 3-4) may also present compatibility issues with acid-labile modifications or sequences.

Experimental Protocols

Protocol 1: Nbz Activation and NCL via Dbz Linker

Principle: This protocol utilizes p-nitrophenyl chloroformate activation of the Dbz linker to form a stable N-acylurea (Nbz) intermediate, which undergoes efficient thiolysis to generate the peptide thioester in situ for NCL [2] [3].

Materials:

  • Dbz-linked peptide (on resin or in solution)
  • Anhydrous dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
  • p-Nitrophenyl chloroformate
  • N,N-Diisopropylethylamine (DIEA)
  • Dichloromethane (DCM)
  • Trifluoroacetic acid (TFA) with appropriate scavengers (TIS, water)
  • Ligation buffer: 6 M guanidine-HCl, 200 mM sodium phosphate, pH 7.2-7.5
  • Thiol catalyst: 4-mercaptophenylacetic acid (MPAA, 200 mM) or mercaptoethanesulfonic acid (MESNA)
  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP, 50 mM)
  • N-terminal cysteine peptide fragment

Procedure:

  • Resin-bound Activation (Recommended):

    • Swell the Dbz-peptide-resin (100 μmol) in anhydrous DCM (10 mL) for 30 minutes.
    • Prepare fresh activation solution: p-nitrophenyl chloroformate (5 equiv, 500 μmol) in DCM (5 mL).
    • Add DIEA (10 equiv, 1 mmol) to the resin suspension, followed immediately by the activation solution.
    • React for 2 hours at room temperature with continuous agitation.
    • Wash sequentially with DCM, DMF, and methanol (3×10 mL each).
    • Treat with DIEA (20 equiv, 2 mmol) in DMF (10 mL) for 1 hour to effect cyclization to the Nbz.
    • Wash thoroughly with DMF and DCM before cleavage.
  • Cleavage and Deprotection:

    • Prepare cleavage cocktail: TFA/TIS/water (95:2.5:2.5, v/v/v, 10 mL).
    • Cleave the peptide from resin for 3 hours with agitation.
    • Filter to separate resin, concentrate filtrate under nitrogen stream.
    • Precipitate with cold diethyl ether, collect by centrifugation.
    • Dissolve in acetonitrile/water and lyophilize to obtain crude Nbz-peptide.
  • NCL Reaction:

    • Dissolve the Nbz-peptide (0.1 mmol) and cysteine-peptide (0.12 mmol) in ligation buffer (final concentration 2-5 mM).
    • Add MPAA (200 mM final concentration) and TCEP (50 mM final concentration).
    • Adjust to pH 7.2-7.5 if necessary, maintain under nitrogen atmosphere.
    • Monitor reaction by analytical HPLC and LC-MS until completion (typically 4-24 hours).
    • Purify ligated product by preparative RP-HPLC.

Critical Parameters:

  • Peptide purity (>90%) before activation ensures efficient Nbz formation
  • Maintain anhydrous conditions during chloroformate activation
  • Use fresh DIEA to prevent decomposition of chloroformate
  • Excess thiol catalyst (MPAA) drives complete thioester formation
Protocol 2: Bt Activation for Accelerated NCL

Principle: The benzotriazole (Bt) approach utilizes nitrosative activation of the Dbz linker to generate a highly reactive intermediate that enables ultrafast transthioesterification, significantly accelerating the NCL process [2].

Materials:

  • Dbz-linked peptide
  • Sodium nitrite (NaNO₂)
  • 0.1 M HCl, pH 3.0 buffer
  • Ligation buffer: 6 M guanidine-HCl, 200 mM sodium phosphate, pH 7.2
  • MPAA (200 mM) or other aromatic thiols
  • TCEP (50 mM)
  • N-terminal cysteine peptide

Procedure:

  • Bt Formation:

    • Dissolve Dbz-peptide (0.1 mmol) in pH 3.0 buffer (5 mL).
    • Cool solution to 0°C in ice bath.
    • Add sodium nitrite (10 equiv, 1 mmol) dissolved in cold water (1 mL).
    • React for 10 minutes at 0°C with monitoring by HPLC.
    • Quench reaction by adjusting to neutral pH with phosphate buffer.
  • Rapid NCL:

    • Immediately add the activated Bt-peptide solution to the cysteine-peptide (0.12 mmol) in ligation buffer.
    • Include MPAA (200 mM) and TCEP (50 mM).
    • React at room temperature, typically completing within 30-120 minutes.
    • Monitor closely by LC-MS due to rapid kinetics.
    • Purify product by preparative RP-HPLC.

Critical Parameters:

  • Maintain low temperature during Bt formation to minimize side reactions
  • Use immediate processing after Bt activation due to high reactivity
  • Adjust thiol catalyst concentration based on peptide solubility
  • Consider selenoesters for additional rate enhancement in challenging ligations [6]

Comparative Data and Optimization Guidelines

Performance Comparison of Dbz Methodologies

Table 2: Quantitative Comparison of Dbz and Related NCL Methods

Method Typical Yield Range Reaction Time C-terminal Compatibility Complexity
Dbz-Nbz 70-90% 4-24 hours Broad (Gly, Ala, Val, Ile, Pro) Moderate
Dbz-Bt 75-92% 0.5-4 hours Broad, some sequence dependence Low-Moderate
Direct Thioester 60-85% 12-48 hours Limited by SPPS constraints High (Boc-SPPS)
Peptide Hydrazide 65-88% 6-24 hours Broad, except Asp/Gly at C-terminus Moderate
Convergent Hybrid Phase 80-95% (overall) Varies by block Optimal at less hindered residues High

The Dbz methodologies consistently demonstrate superior yields and reduced reaction times compared to many conventional approaches, particularly for complex synthetic targets. The convergent hybrid phase NCL (CHP-NCL) strategy, which incorporates Dbz chemistry, has shown particular success with reported 2.5-fold yield improvements for challenging protein syntheses like CENP-A (139 residues) and efficient assembly of linker histone H1.2 (212 residues) from eight peptide segments [4]. This approach combines the advantages of solid-phase synthesis with the efficiency of solution-phase ligation, minimizing intermediate purification losses.

Amino Acid Compatibility and Kinetic Considerations

The Dbz linker demonstrates broad compatibility with all proteinogenic amino acids at the C-terminus, though ligation kinetics vary substantially based on steric and electronic factors [1] [6]. Glycine and alanine residues typically exhibit rapid ligation kinetics (complete within 2-6 hours), while β-branched amino acids (valine, isoleucine, threonine) and proline demonstrate significantly slower rates, often requiring 24-48 hours for complete conversion under standard conditions [1]. Recent mechanistic studies utilizing selenoester derivatives have revealed that for these challenging residues, the intramolecular S-to-N acyl shift becomes rate-limiting rather than the transthioesterification step [6].

For optimal results with hindered C-terminal residues, several strategic modifications are recommended:

  • Elevated MPAA concentrations (up to 300 mM) to drive transthioesterification
  • Selenoester variants providing 10-fold rate enhancement for problematic sequences [6]
  • Slight pH elevation (pH 7.5-8.0) to enhance nucleophilicity while minimizing side reactions
  • Increased fragment concentrations (5-10 mM) when solubility permits

Advanced Applications and Case Studies

Protein Total Synthesis: Linker Histone H1.2

The convergent hybrid phase NCL (CHP-NCL) strategy employing Dbz chemistry has enabled the efficient total synthesis of the 212-residue linker histone H1.2 from eight peptide segments with only a single final purification step [4]. This approach dramatically simplified the traditionally challenging synthesis of this chromatin-associated protein and permitted the preparation of homogeneously modified forms, including phosphorylated and citrullinated variants for functional studies.

The synthesis divided the target protein into two ~100-residue blocks, each assembled on solid support from four peptide fragments using Dbz chemistry, followed by a single solution-phase ligation of the two large segments. This strategy achieved an overall yield increase of 2.5-fold compared to previous approaches, primarily by minimizing intermediate purification losses. The successful application to H1.2 demonstrates the power of Dbz-based methodologies for accessing challenging protein targets, particularly those with post-translational modifications crucial for biological function.

Cyclic Peptide Synthesis: Kalata B1 and SFTI-1

Dbz chemistry has proven particularly valuable for the synthesis of cyclic peptides including the cyclotide kalata B1 and sunflower trypsin inhibitor-1 (SFTI-1) [3]. The protocol utilizes microwave-assisted Fmoc-SPPS with the Di-Fmoc-Dbz linker, enabling efficient on-resin Nbz formation followed by cleavage and in situ thioesterification for head-to-tail cyclization via NCL.

The key advantage of Dbz chemistry for cyclic peptide synthesis lies in its compatibility with diverse C-terminal residues including glycine, serine, arginine, and isoleucine, which are commonly encountered in naturally occurring cyclic peptides. This flexibility, combined with the avoidance of hazardous HF handling associated with Boc-SPPS, makes Dbz chemistry particularly attractive for producing cyclic peptide scaffolds for drug development and engineering applications.

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Incomplete Nbz Formation: Evidenced by poor conversion to thioester. Ensure fresh p-nitrophenyl chloroformate, anhydrous conditions, and sufficient DIEA concentration. Pre-activate the Dbz peptide with a small portion of resin before full-scale synthesis.

  • Slow Ligation Kinetics: Particularly with β-branched amino acids. Implement selenoester variants [6] or increase thiol catalyst concentration (up to 300 mM MPAA). Consider elevated temperature (37°C) for difficult sequences.

  • Peptide Aggregation: Utilize higher denaturant concentrations (6-8 M guanidine-HCl) or include chaotropes like urea. Incorporate solubility tags (e.g., Lys-rich sequences) for problematic fragments.

  • Dbz Overacylation: Prevent by using MeDbz derivative or implementing orthogonal protection strategies when synthesizing Gly-rich sequences prone to this side reaction [2].

Strategic Planning for Multi-Fragment Assemblies

For complex multi-fragment syntheses, strategic ligation site selection is crucial. Prefer naturally occurring Cys residues or surface-exposed positions remote from functional sites when introducing non-native Cys residues [1]. The convergent assembly of protein blocks (100+ residues) using Dbz chemistry typically outperforms sequential approaches, as demonstrated by the successful synthesis of CENP-A and H1.2 [4]. When designing synthetic schemes, consider:

  • Fragment length limitations (~50 residues for routine SPPS)
  • Compatibility with desulfurization for converting Cys to Ala at non-native ligation sites
  • Strategic placement of less reactive amino acids at internal rather than terminal ligation sites
  • Block size optimization for hybrid phase approaches (typically 70-100 residues)

Visualized Workflows and Signaling Pathways

G Dbz Dbz-Peptide Resin NbzPath Nbz Pathway Dbz->NbzPath p-Nitrophenyl Chloroformate BtPath Bt Pathway Dbz->BtPath NaNO₂, pH 3 ActivatedNbz Activated Nbz Intermediate NbzPath->ActivatedNbz ActivatedBt Activated Bt Intermediate BtPath->ActivatedBt Thioester Peptide Thioester ActivatedNbz->Thioester Thiol Catalyst (MPAA) ActivatedBt->Thioester Rapid Thiolysis <5 min Ligation Native Chemical Ligation Thioester->Ligation CysPeptide Cys-Peptide CysPeptide->Ligation Product Ligated Product (Native Peptide Bond) Ligation->Product S-to-N Acyl Shift

Diagram 1: Dbz Activation Pathways for Native Chemical Ligation. The Dbz linker offers two activation modalities—Nbz and Bt pathways—that converge to generate the active thioester for subsequent chemoselective reaction with an N-terminal cysteine peptide, ultimately forming a native peptide bond through S-to-N acyl shift [2].

G cluster_0 Solid-Phase Block Assembly Frag1 Peptide Fragment 1 (Resin-bound) DbzActivation Dbz Activation & Cleavage Frag1->DbzActivation Sequential Ligation Frag2 Peptide Fragment 2 Frag2->DbzActivation Frag3 Peptide Fragment 3 Frag3->DbzActivation BlockA Synthetic Block A (~100 residues) DbzActivation->BlockA SolutionLigation Solution Phase NCL BlockA->SolutionLigation BlockB Synthetic Block B (~100 residues) BlockB->SolutionLigation FullProtein Full-Length Protein (200+ residues) SolutionLigation->FullProtein Single Purification

Diagram 2: Convergent Hybrid Phase NCL Strategy for Large Proteins. This approach utilizes Dbz chemistry to assemble large protein blocks (~100 residues) on solid support from smaller fragments, followed by a single solution-phase ligation and purification to generate full-length proteins exceeding 200 residues [4].

Conclusion

The Dbz linker platform represents a versatile and robust foundation for Native Chemical Ligation, particularly valuable for challenging synthetic targets requiring precise control over protein composition and modification. The dual activation pathways (Nbz and Bt) provide flexibility to optimize synthetic strategies based on sequence-specific constraints and kinetic requirements. When implemented within convergent hybrid phase strategies, Dbz chemistry enables efficient access to proteins exceeding 200 residues with complex modification patterns.

The continuing evolution of Dbz methodologies—including integration with selenoester chemistry for accelerated ligation and advanced solid supports for improved handling—promises to further expand the accessibility of chemical protein synthesis to the broader research community. These developments will crucially support drug discovery efforts targeting post-translationally modified proteins and complex protein-protein interactions that remain challenging for conventional biological expression systems.

References

Comprehensive Application Notes and Protocols: Peptide Thioester Synthesis Using Dbz Linker for Native Chemical Ligation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The development of efficient methods for peptide thioester synthesis represents a cornerstone achievement in modern peptide chemistry, enabling groundbreaking advances in protein science through Native Chemical Ligation (NCL). As research increasingly focuses on complex protein targets with post-translational modifications, the demand for robust synthetic methodologies has grown substantially. The 3,4-diaminobenzoic acid (Dbz) linker, first introduced by Dawson and colleagues, addresses a fundamental challenge in Fmoc-SPPS by providing a reliable pathway to peptide thioesters while maintaining compatibility with base-labile protecting groups. This technology has revolutionized the field by enabling the synthesis of peptide thioesters through a safety-catch approach that is both efficient and practical for most peptide synthesis laboratories [1].

Peptide thioesters serve as essential intermediates in NCL, a powerful technique that enables the chemoselective condensation of unprotected peptide fragments in aqueous solution to form native amide bonds. The invention of NCL in 1994 by Kent et al. fundamentally transformed the field of protein chemical synthesis, providing researchers with unprecedented access to synthetic and semisynthetic proteins that are difficult or impossible to produce through recombinant methods alone [2]. However, the widespread adoption of NCL was initially hampered by the challenge of generating peptide thioesters via Fmoc-SPPS, the most commonly employed peptide synthesis methodology in contemporary research laboratories. The inherent base-lability of thioester functionalities renders them incompatible with the piperidine-based Fmoc deprotection steps, creating a significant technical barrier that the Dbz linker elegantly overcome [1] [2].

The Dbz linker functions through a safety-catch mechanism that remains stable throughout standard Fmoc-SPPS cycles, then can be selectively activated at the completion of chain assembly to generate an N-acyl-benzimidazolinone (Nbz) intermediate. This activated species serves as a versatile precursor that can be efficiently converted to the desired thioester under native chemical ligation conditions or in a separate thiolysis step. The strategic design of this approach capitalizes on the most robust reaction in solid-phase peptide synthesis—the acylation of an amine—while avoiding the instability issues that plagued earlier methods for Fmoc-compatible thioester synthesis [1]. As a result, the Dbz methodology has become an indispensable tool in the chemical biologist's arsenal, enabling access to proteins with precise chemical modifications that illuminate biological function and facilitate drug development.

Comparative Analysis of Thioester Generation Methods

The pursuit of efficient peptide thioester synthesis has led to the development of numerous methodological approaches, each with distinct advantages and limitations. Understanding the landscape of available techniques is essential for selecting the most appropriate strategy for a given synthetic target. The following table provides a comprehensive comparison of major thioester generation methods employed in contemporary peptide chemistry, with particular emphasis on their compatibility with Fmoc-SPPS and applicability to complex synthetic targets [1] [3] [2].

Table 1: Comparison of Major Peptide Thioester Synthesis Methods

Method Mechanism Compatibility Key Advantages Major Limitations
Dbz Linker Safety-catch via N-acyl-benzimidazolinone (Nbz) intermediate Fmoc-SPPS High stability during synthesis; in situ activation; minimal epimerization Potential over-acylation with Gly-rich sequences
Benzotriazole (Bt) Linker On-resin cyclization to benzotriazole followed by nucleophilic displacement Fmoc-SPPS Rapid cleavage (≤5 h); diverse C-terminal modifications; no racemization Requires isoamyl nitrite for cyclization
Peptide Hydrazide NaNO₂ oxidation to azide followed by thiolysis Fmoc-SPPS Excellent stability; one-pot oxidation/ligation; commercial linker availability Requires acidic conditions for oxidation
O-to-S Acyl Transfer Intramolecular O-to-S acyl shift Fmoc-SPPS No special linkers required; biomimetic mechanism Limited by sequence requirements
N-to-S Acyl Transfer Intramolecular N-to-S acyl shift Fmoc-SPPS Compatible with standard SPPS; wide functional group tolerance Requires specific C-terminal sequences
Direct Boc-SPPS Standard Boc chemistry with thioester-compatible linkers Boc-SPPS Direct thioester access; well-established protocols Requires HF cleavage; limited accessibility

When evaluating these methods for specific applications, it is crucial to consider both the sequence of the target peptide and the intended downstream uses of the thioester product. The Dbz linker approach offers particular advantages for complex peptide targets requiring extended synthesis times or containing sensitive functional groups, as the o-aminoanilide moiety remains completely stable throughout standard Fmoc-SPPS cycles [1]. Additionally, the Nbz intermediate demonstrates remarkable stability to acidic cleavage conditions, allowing for purification prior to thioester generation—a significant advantage for peptides that may benefit from characterization at the intermediate stage [1] [4].

The performance of the Dbz method varies somewhat depending on the C-terminal amino acid, which influences both the efficiency of Nbz formation and the subsequent ligation kinetics. The following table summarizes the performance of Dbz-based thioester synthesis with various C-terminal residues, providing practical guidance for synthetic planning [1].

Table 2: Dbz Method Performance with Different C-Terminal Amino Acids

C-Terminal Amino Acid Nbz Formation Efficiency Ligation Completion Time Crude Purity Range Key Considerations
Ala Near quantitative <2 hours 90-95% Well-suited for standard applications
Phe Near quantitative <2 hours 90-96% Reliable with aromatic residues
Tyr Near quantitative <2 hours 90-93% Compatible with side-chain unprotected Tyr
Leu Near quantitative <2 hours 90-92% Good kinetics with aliphatic residues
Val Near quantitative ~10 hours 90-94% Slower ligation due to β-branching
Pro Near quantitative ~24 hours 90-93% Significant steric hindrance
Gly Variable (side products) <2 hours Variable Requires Alloc protection strategy

The data in Table 2 underscores the broad compatibility of the Dbz approach with diverse amino acid sequences, while highlighting specific challenges with sterically hindered C-terminal residues such as Val and Pro. Additionally, the observed side reactions with Gly-rich sequences prompted the development of an improved Dbz(Alloc) variant that incorporates orthogonal protection to prevent over-acylation, demonstrating the ongoing refinement of this methodology in response to identified limitations [4].

Detailed Experimental Protocol for Dbz-Based Thioester Synthesis

Principle and Mechanism

The Dbz linker approach to peptide thioester synthesis employs a strategically designed o-aminoanilide moiety that serves as a latent activating group, remaining completely inert throughout standard Fmoc-SPPS conditions yet capable of efficient conversion to an activated species upon completion of chain assembly. The mechanism proceeds through a precisely orchestrated sequence beginning with incorporation of the Fmoc-Dbz derivative onto the solid support, followed by standard peptide chain elongation, activation through cyclization to the N-acyl-benzimidazolinone (Nbz), and finally conversion to the thioester either prior to purification or in situ during native chemical ligation [1]. This elegant molecular design transforms the challenge of thioester compatibility with Fmoc-SPPS into a manageable process that leverages the most reliable reaction in solid-phase synthesis—amine acylation—while avoiding the base-lability issues that preclude direct thioester incorporation.

The molecular ingenuity of the Dbz linker lies in its ability to undergo controlled activation at the appropriate synthetic stage. Following complete chain assembly, the o-aminoanilide is selectively acylated using p-nitrophenylchloroformate, forming a carbamate intermediate that readily undergoes intramolecular cyclization upon base treatment to generate the N-acyl-benzimidazolinone (Nbz). This cyclized species possesses just the right balance of stability and reactivity—it withstands standard acidic cleavage conditions and can be isolated and characterized, yet reacts efficiently with thiols under neutral aqueous conditions to generate the desired thioester functionality [1]. The Nbz group has been characterized as a mild acylating agent that demonstrates particular utility in native chemical ligation contexts, as the equilibrium of thiol exchange strongly favors formation of the aryl thioester products essential for efficient ligation kinetics [1] [2].

G cluster_0 Solid-Phase Synthesis cluster_1 Solution-Phase Processing Resin_Loading Resin Loading Fmoc-Dbz coupling to solid support Fmoc_Removal Fmoc Removal 20% piperidine in DMF Resin_Loading->Fmoc_Removal Peptide_Assembly Peptide Chain Assembly Standard Fmoc-SPPS cycles Fmoc_Removal->Peptide_Assembly Activation Dbz Activation 1. p-nitrophenylchloroformate 2. DIEA for cyclization Peptide_Assembly->Activation Cleavage Cleavage & Deprotection Standard TFA cocktail Activation->Cleavage Purification Peptide-Nbz Purification RP-HPLC if required Cleavage->Purification Thioester_Formation Thioester Formation Thiolysis at pH 7.0 Cleavage->Thioester_Formation Alternative: Direct in situ use Purification->Thioester_Formation NCL Native Chemical Ligation With N-terminal Cys peptide Thioester_Formation->NCL

Step-by-Step Procedure

Materials and Reagents:

  • Rink amide resin (0.2 mmol/g loading) or appropriate solid support
  • Fmoc-Dbz-OH or preloaded Fmoc-aa-Dbz derivatives (commercially available)
  • Standard Fmoc-protected amino acids
  • Deprotection solution: 20% piperidine in DMF
  • Coupling reagents: HBTU/HOBt or equivalent activating agents
  • Activation reagents: p-nitrophenylchloroformate, DIEA
  • Cleavage cocktail: Standard TFA-based mixture (e.g., TFA/H2O/TIS 95:2.5:2.5)
  • Thiolysis buffer: 6 M Gn·HCl, 200 mM Na₂HPO₄, pH 7.0
  • Thiol catalyst: 200 mM MPAA (4-mercaptophenylacetic acid)
  • Reducing agent: 20 mM TCEP·HCl

Synthetic Procedure:

  • Resin Preparation and Dbz Incorporation

    • Begin with Rink amide resin (0.1 mmol scale) in a suitable peptide synthesis vessel
    • Couple Fmoc-Dbz-OH using standard coupling conditions (4-fold excess, HBTU/HOBt/DIEA, 1:1:1.5) for 1-2 hours
    • Alternatively, use preformed Fmoc-aa-Dbz building blocks for enhanced efficiency and isomer homogeneity [1]
    • Remove the Fmoc group with 20% piperidine in DMF (2 × 10 min treatments)
    • Note: After acylation, the remaining amino group becomes sterically hindered and does not require additional protection [1]
  • Peptide Chain Assembly

    • Perform standard Fmoc-SPPS using preferred coupling conditions
    • Use 4-fold excess of Fmoc-amino acids and activating reagents for each coupling cycle
    • Introduce the N-terminal amino acid as Boc-protected derivative when desired
    • The Dbz moiety remains completely stable throughout repeated piperidine treatments and coupling reactions [1]
  • Post-Assembly Activation to Nbz

    • Wash the peptide-resin thoroughly with DCM (5 × 2 min)
    • Treat with p-nitrophenylchloroformate (10 eq.) in DCM for 2 hours at room temperature
    • Wash thoroughly with DMF to remove excess reagent
    • Add 0.5 M DIEA in DMF (15 min) to promote intramolecular cyclization to the Nbz moiety [1]
    • Wash sequentially with DMF, DCM, and ether before drying
  • Cleavage and Isolation

    • Cleave the peptide from the resin using standard TFA cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) for 2-3 hours
    • Precipitate in cold ether and centrifuge to obtain the crude peptide-Nbz
    • The peptide-Nbz intermediate is stable to acidic conditions and can be purified at this stage if necessary [1]
    • Characterize by analytical HPLC and MS to confirm identity and purity
  • Thioester Formation

    • Dissolve the peptide-Nbz in thiolysis buffer (6 M Gn·HCl, 200 mM Na₂HPO₄, pH 7.0) at 2-5 mM concentration
    • Add MPAA (200 mM) and TCEP·HCl (20 mM) as reducing agent
    • Incubate at room temperature for 30-60 minutes
    • Monitor completion by HPLC and MS analysis
    • Alternatively, use the peptide-Nbz directly in native chemical ligation without prior thioester isolation [1]

Alternative Dbz-Based Approaches

Dbz(Alloc) Protected Linker

The standard Dbz approach, while highly effective for most sequences, demonstrates limitations when applied to Gly-rich peptides due to competing over-acylation side reactions at the o-aminoanilide moiety. To address this challenge, a refined Dbz(Alloc) variant was developed incorporating orthogonal protection to prevent undesirable side reactions during chain assembly [4]. This improved linker employs an allyloxycarbonyl (Alloc) protecting group on one of the Dbz amino groups, effectively blocking over-acylation while maintaining full compatibility with standard Fmoc-SPPS protocols. The Alloc group is quantitatively removed using palladium(0) catalysis following complete chain assembly, regenerating the native Dbz intermediate that is then activated to the Nbz species as in the standard protocol [4].

The Dbz(Alloc) approach has proven particularly valuable for challenging synthetic targets, including histone-derived sequences that are rich in glycine residues and historically problematic using the original Dbz methodology. Implementation of this protected linker strategy has enabled the automated synthesis of complex peptide-Nbz conjugates, including a 44-residue peptide from histone H3 that was obtained in significantly improved purity compared to the standard Dbz approach [4]. This refinement demonstrates the ongoing evolution of Dbz technology in response to identified limitations, expanding the scope of accessible synthetic targets while maintaining the fundamental advantages of the safety-catch activation mechanism.

Dbz(NO₂) Linker for Microwave-Assisted Synthesis

The development of the 4-amino-3-nitrobenzoic acid [Dbz(NO₂)] linker provides a specialized variant optimized for microwave-assisted peptide synthesis applications. This modified linker can be readily converted to the standard Dbz moiety through on-resin reduction using SnCl₂ following complete chain assembly, creating a synthetic route that prevents side reactions associated with standard Dbz linkers under high-temperature microwave conditions [5]. While the utility of this approach is restricted to peptides with C-terminal glycine due to epimerization concerns with chiral amino acids, it represents a valuable specialized tool for appropriate synthetic targets where microwave-assisted synthesis offers particular advantages [5].

The Dbz(NO₂) methodology exemplifies how strategic linker modifications can expand the technological compatibility of the core Dbz approach, enabling integration with modern synthesis platforms like microwave-assisted SPPS while maintaining the fundamental safety-catch activation principle. This ongoing diversification of Dbz-based methods continues to broaden the applicability of this technology across the increasingly sophisticated landscape of peptide synthesis methodology.

Troubleshooting and Optimization Strategies

Successful implementation of Dbz-based thioester synthesis requires attention to potential technical challenges and application of appropriate optimization strategies. The following table addresses common issues and provides evidence-based solutions drawn from the extensive literature on this methodology [1] [4] [5].

Table 3: Troubleshooting Guide for Dbz-Based Thioester Synthesis

Problem Possible Causes Recommended Solutions Preventive Measures
Low Nbz conversion Incomplete acylation with p-nitrophenylchloroformate Extend acylation time to 2-3 h; use fresh reagent Ensure thorough washing before activation; use anhydrous DCM
Over-acylation side products Gly-rich sequences; excessive activation Implement Dbz(Alloc) protection strategy [4] Use preformed Fmoc-aa-Dbz building blocks for sensitive sequences
Slow thiolysis Suboptimal pH; poor thiol catalyst Use MPAA at pH 7.0; increase thiol concentration to 200 mM Ensure buffer contains 6 M Gn·HCl for denaturation
Epimerization at C-terminus Base exposure during activation Limit DIEA treatment to 15 min; monitor stereochemistry [1] Use preformed Fmoc-aa-Dbz building blocks for critical sequences
Incomplete ligation Poor NCL kinetics with hindered residues Extend reaction time to 24-48 h for Val/Pro Use more activated arylthiols (thiophenol) for difficult residues
Peptide aggregation during synthesis Hydrophobic sequences; interchain association Incorporate backbone amide protection (PEG) Optimize solvent system (DMSO cosolvent)

The implementation of these troubleshooting strategies can significantly enhance the success rate of Dbz-mediated thioester synthesis, particularly for challenging sequences that push the boundaries of standard peptide synthesis methodology. Special attention should be given to the unique characteristics of each target sequence, as the optimal approach may vary significantly between predominantly hydrophobic peptides, those with high glycine content, and sequences containing multiple sterically hindered residues.

For particularly challenging synthetic targets, advanced optimization strategies may include the incorporation of pseudo-proline dipeptide building blocks to disrupt secondary structure formation, the use of alternative solid supports with improved swelling characteristics, or the implementation of enhanced activation protocols with more efficient acylating agents. Additionally, the strategic use of orthogonal protection schemes enables the synthesis of complex targets containing acid-sensitive modifications that would not survive standard global deprotection conditions [4]. Through systematic application of these optimization approaches, the Dbz methodology can be successfully extended to an increasingly broad range of synthetic challenges in peptide and protein science.

Applications in Protein Synthesis and Bioconjugation

The Dbz linker methodology has enabled remarkable advances in protein total synthesis and the generation of site-specifically modified bioconjugates, providing researchers with unprecedented access to chemically defined protein materials for basic research and therapeutic development. A particularly compelling demonstration of the power of this approach comes from the synthesis of a functionally diverse 29-amino acid peptide derived from rabies virus glycoprotein (Rvg), which has shown significant potential as a carrier for cargo delivery into cells and across the blood-brain barrier [1]. This complex peptide, synthesized on a 0.1 mmol scale using standard Fmoc-SPPS protocols with the Dbz linker, was obtained in high purity (57% by HPLC integration) with a recovered yield of 36% following preparative HPLC purification [1]. The resulting peptide-Nbz intermediate underwent efficient thiol exchange to generate activated arylthioesters, which were successfully employed in native chemical ligation reactions to generate more complex protein architectures.

The application of Dbz technology extends far beyond this representative example to include the synthesis of histone proteins with precise post-translational modifications, the generation of mirror-image proteins through D-amino acid synthesis, and the construction of multivalent peptide scaffolds for materials science applications [4] [2]. The robust nature of the Nbz activation mechanism enables the efficient ligation of sterically demanding sequences, including those with C-terminal proline residues that traditionally present significant challenges in native chemical ligation [1]. Additionally, the compatibility of the Dbz approach with a wide range of solid supports and standard Fmoc-SPPS protocols facilitates technology transfer between laboratories and enables rapid adoption by researchers with standard peptide synthesis capabilities.

In the realm of bioconjugation, the Dbz methodology enables the efficient generation of peptide-functionalized materials through direct displacement of the Nbz group with appropriate nucleophiles. This approach has been successfully employed for the site-specific modification of poly(amidoamine) dendrimers, creating multivalent peptide displays with applications in targeted drug delivery and molecular recognition [3]. The efficient on-resin modification of peptide C-termini through related benzotriazole linkers further expands the toolbox available for peptide diversification, enabling the direct incorporation of fluorescent probes, affinity tags, and surface immobilization functionalities without the need for post-synthetic modification [3]. These advanced applications highlight the versatility of the Dbz approach beyond its core function in native chemical ligation, establishing it as a general platform for peptide C-terminal engineering with broad implications across chemical biology and materials science.

Conclusion

The development of the Dbz linker methodology represents a transformative advance in Fmoc-based peptide thioester synthesis, effectively overcoming one of the most significant limitations in the application of native chemical ligation to complex protein targets. Through its ingenious safety-catch design and robust activation mechanism, this approach has enabled the synthesis of an increasingly sophisticated array of protein targets that continue to expand the boundaries of synthetic accessibility. The ongoing refinement of Dbz technology, including the development of protected variants and specialized linkers for specific applications, demonstrates the dynamic evolution of this methodology in response to emerging challenges in chemical protein synthesis.

As the field continues to progress, the Dbz linker remains an indispensable tool in the peptide chemist's arsenal, enabling access to protein materials with unprecedented chemical precision. The detailed protocols and troubleshooting guidance provided in this document will support researchers in implementing this powerful methodology, facilitating further advances in our understanding of protein function and the development of novel protein-based therapeutics. Through continued methodological refinement and creative application, Dbz-based thioester synthesis will undoubtedly play a central role in addressing the complex challenges at the intersection of chemistry and biology.

References

Comprehensive Application Notes: Dbz-Alloc Resin for Fmoc-SPPS of Peptide Thioesters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Dbz-Alloc Linker System

The 3,4-diaminobenzoic acid (Dbz) linker represents a significant advancement in Fmoc-compatible solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide thioesters, which are essential intermediates in native chemical ligation (NCL) applications. The Dbz linker functions as a safety-catch mechanism that remains stable throughout standard Fmoc-SPPS cycles but can be selectively activated post-synthesis to generate peptide thioesters [1]. However, a significant limitation of the original Dbz linker is its susceptibility to over-acylation side reactions during peptide chain elongation, particularly when synthesizing glycine-rich sequences [2]. This occurs because both amine groups in the Dbz linker are potentially reactive, leading to branched peptide products when the second amine undergoes unintended acylation.

The Dbz-Alloc variant addresses this limitation through an orthogonal protecting group strategy. By incorporating an allyloxycarbonyl (Alloc) group on one nitrogen atom, the Dbz-Alloc linker effectively blocks over-acylation while maintaining compatibility with standard Fmoc-SPPS chemistry [2]. This protection strategy ensures that only a single peptide chain is elongated from the Dbz linker, significantly improving synthetic purity and yields for challenging sequences, including those derived from histone proteins and other biologically relevant targets [2] [3]. The following diagram illustrates the fundamental over-acylation problem and the protective role of the Alloc group:

Dbz Dbz Linker (Two Free Amines) OverAcylation Over-Acylation (Branched Peptides) Dbz->OverAcylation Standard Fmoc-SPPS Solution Dbz-Alloc Linker (One Protected Amine) PureProduct Single Linear Peptide (High Purity) Solution->PureProduct Controlled Elongation

Dbz-Alloc Resin Preparation Protocols

Preparation of Dbz-Alloc Resin

The preparation of Dbz-Alloc resin begins with the synthesis of the Fmoc-Dbz(Alloc)-OH building block, which can then be loaded onto appropriate solid supports. The following protocol outlines the key steps for resin preparation [2]:

  • Step 1: Synthesis of Fmoc-Dbz(Alloc)-OH - Dissolve 3,4-diaminobenzoic acid (1.0 eq) in a mixture of acetonitrile and aqueous sodium bicarbonate (1:1 ratio). Add Fmoc-OSu (1.1 eq) dropwise while stirring at room temperature. After 2 hours, acidify the reaction mixture to pH 1.0 using HCl, then filter and wash the precipitate. The resulting 3-Fmoc-Dbz-OH intermediate is then protected with Alloc by dissolving in THF and adding allyl chloroformate (1.05 eq) and sodium bicarbonate. Stir for 4 hours, then concentrate and purify the product.

  • Step 2: Resin Loading - For Rink Amide MBHA resin (0.3-0.4 mmol/g loading), pre-swell the resin in DCM for 1 hour. Wash with DMF, then treat with 20% piperidine in DMF to remove any Fmoc groups. After thorough washing, couple Fmoc-Dbz(Alloc)-OH (3 eq) using HCTU (3 eq) and DIPEA (6 eq) in DMF for 2-4 hours. Monitor the coupling completion using the Kaiser test, and repeat if necessary. Wash the resin sequentially with DMF, DCM, and MeOH, then dry in vacuo over KOH.

  • Step 3: Quality Control - Determine the loading capacity of the resin using the UV absorbance method (Method 11 as described in Sigma-Aldrich protocols) [4]. Typical loading efficiencies should exceed 0.2 mmol/g for optimal results in peptide synthesis.

Preparation of First Amino Acid and Capping

The initial amino acid coupling to Dbz-Alloc resin requires careful attention to prevent dipeptide formation and enantiomerization:

  • Alloc Deprotection - Swell the Dbz-Alloc resin in dry DCM, then add Pd(PPh₃)₄ (0.35 eq relative to resin loading) under nitrogen atmosphere. Stir gently for 2-4 hours at room temperature, then wash extensively with DCM containing 0.5% DIPEA and 0.5% sodium diethyldithiocarbamate to remove palladium residues [3].

  • First Amino Acid Coupling - The coupling method varies depending on the C-terminal amino acid:

    • For isoleucine, valine, threonine, proline, and arginine: Use Fmoc-AA-OH (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF with gentle agitation for 1-2 hours [4].
    • For glycine: Use Fmoc-Gly-OPfp (5 eq) and HOBt (5 eq) in DMF with gentle agitation for 1 hour [4].
    • For other amino acids: Use Fmoc-AA-OH (5 eq), HCTU (5 eq), and DIPEA (10 eq) in DMF with gentle agitation for 1 hour [4].
  • Capping Step - After successful coupling of the first amino acid, cap any unreacted Dbz amines using acetic anhydride (11 eq) and collidine (3.3 eq) in DMF for 20 minutes [2]. This critical step prevents truncated sequences from propagating during subsequent coupling cycles.

Table 1: Coupling Conditions for Different Amino Acid Types on Dbz-Alloc Resin

Amino Acid Category Activation Method Coupling Time Special Considerations
Ile, Val, Thr, Pro, Arg HATU/DIPEA 1-2 hours Double coupling recommended
Glycine Pfp ester/HOBt 1 hour Minimizes racemization
Other Standard Amino Acids HCTU/DIPEA 1 hour Standard protocol
Cysteine, Histidine HATU/DIPEA 1-2 hours Avoid DMAP-containing methods

Peptide Synthesis Using Dbz-Alloc Resin

Chain Elongation and Best Practices

Following the successful incorporation of the first amino acid, standard Fmoc-SPPS protocols can be employed for chain elongation with minor modifications to optimize results with the Dbz-Alloc system:

  • Standard Coupling Cycle - Use Fmoc-AA-OH (4-6 eq) with DIC (4-6 eq) and Oxyma Pure (4-6 eq) in DMF for 2 hours coupling time [3]. For difficult sequences, extend coupling time to 4 hours or implement double coupling strategies.

  • Fmoc Deprotection - Treat with 20% piperidine containing 0.1% Oxyma Pure in DMF (2 × 10 minutes) for efficient Fmoc removal while minimizing side reactions [3].

  • Capping Strategy - Implement regular capping steps every 5-10 residues using acetic anhydride (11 eq) and collidine (3.3 eq) in DMF for 20 minutes to terminate any truncated sequences [2] [3].

  • Resin Selection - The Dbz-Alloc linker has been successfully employed on various solid supports, including Rink Amide MBHA, PAL-PEG-PS, and ChemMatrix resins, with the latter particularly beneficial for hydrophobic peptide sequences [2].

The workflow for complete peptide synthesis using Dbz-Alloc resin, from initial preparation to final cleavage, is illustrated below:

Start Dbz-Alloc Resin Preparation Step1 Alloc Deprotection Pd(PPh3)4, DCM Start->Step1 Step2 First AA Coupling Condition by AA Type Step1->Step2 Step3 Standard Fmoc-SPPS Chain Elongation Step2->Step3 Step4 Resin Cleavage Reagent K, 2-3 hours Step3->Step4 Step5 Activation to Nbz 4-NPCF, DIPEA Step4->Step5 Step6 Thioester Formation MPAA, TCEP Step5->Step6

Cleavage and Global Deprotection

Once peptide chain assembly is complete, the fully protected peptide must be cleaved from the resin with simultaneous side-chain deprotection:

  • Standard Cleavage Cocktail - Use Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) for 2-3 hours at room temperature for peptides containing cysteine residues [3].

  • Alternative Cocktail for Methionine - For peptides containing methionine residues, use TFA/TIPS/water/DCM/NH₄I/DTT (87:5:2.5:2.5:0.5:2.5) to minimize oxidation side reactions [3].

  • Workup Procedure - Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, and wash repeatedly with fresh ether. Dissolve the pellet in water/ACN/acetic acid (65:25:10) and lyophilize before purification [3].

Activation and Thioester Formation

N-Acylbenzimidazolinone (Nbz) Formation

The key activation step that enables the Dbz linker to function as a thioester precursor is its conversion to the N-acylbenzimidazolinone (Nbz) intermediate:

  • Activation Protocol - Dissolve the purified peptide in a minimal amount of DMF or NMP. Add 4-nitrophenyl chloroformate (10 eq) and DIPEA (20 eq) and stir for 1 hour at room temperature. The 4-nitrophenyl carbonate intermediate forms initially, which then undergoes intramolecular cyclization to form the Nbz species upon extended stirring [1] [2].

  • Oxidative Activation Alternative - For acid-sensitive peptides or when working with unprotected peptides, an alternative activation pathway uses sodium nitrite treatment at pH 2-3 and -15°C to convert the Dbz moiety to a benzotriazole (Bt) intermediate, which can then be displaced by external thiols [1].

  • Purification Option - The Nbz-activated peptide can be purified at this stage using reversed-phase HPLC, providing a stable intermediate that can be characterized and stored for future thioester formation [2].

Thioester Generation and Native Chemical Ligation

The final conversion of the Nbz-activated peptide to the active thioester occurs under native chemical ligation conditions:

  • Standard Thiolysis Conditions - Add MPAA (50-100 eq) and TCEP (20-50 eq) to the Nbz-activated peptide in ligation buffer (6 M GnHCl, 0.1 M phosphate, pH 7.0-7.5). The reaction is typically complete within 2-12 hours, depending on the peptide sequence and C-terminal residue [1] [5].

  • In situ Activation Approach - For improved efficiency, the purified peptidyl-Dbz can be directly subjected to ligation conditions containing both 4-NPCF (10 eq) and MPAA (100 eq), allowing simultaneous Nbz formation and thioester generation in one pot [1].

  • Ligation Application - The resulting peptide thioester can be directly used for native chemical ligation with a second peptide containing an N-terminal cysteine residue to form a larger protein or cyclic peptide [1] [5].

Table 2: Troubleshooting Common Issues in Dbz-Alloc Peptide Synthesis

Problem Potential Causes Solutions
Low purity after synthesis Incomplete Alloc deprotection; Over-acylation Extend Pd-catalyzed deprotection time; Implement capping steps
Poor Nbz formation Incorrect 4-NPCF stoichiometry; Incompatible solvents Use fresh 4-NPCF; Ensure anhydrous DMF or NMP
Inefficient thioester formation Insufficient thiol concentration; Oxidation of thiol Increase MPAA to 100 eq; Include TCEP as reducing agent
Low ligation yields Competing hydrolysis; Poor solubility Use concentrated solutions; Include chaotropes like GnHCl

Conclusion and Applications

The Dbz-Alloc resin represents a significant advancement in Fmoc-compatible peptide thioester synthesis, effectively addressing the limitation of over-acylation that plagued the original Dbz linker. Through the strategic incorporation of an Alloc protecting group, this method ensures high-fidelity peptide chain elongation while maintaining the advantages of the Dbz safety-catch mechanism. The compatibility with standard Fmoc-SPPS protocols and commercial resins makes it accessible to most peptide chemistry laboratories.

The utility of the Dbz-Alloc approach has been demonstrated in the synthesis of challenging biological targets, including histone proteins with post-translational modifications [2], linker histone H1.2 [5], and LC3A and LC3B activity-based probes for autophagy research [3]. The method's robustness and compatibility with convergent synthetic strategies like convergent hybrid phase native chemical ligation (CHP-NCL) further enhance its value in modern chemical protein synthesis [5].

As the demand for synthetic proteins and peptides with precise modifications continues to grow in chemical biology and drug development, the Dbz-Alloc resin provides a reliable and versatile platform for the production of these sophisticated molecular tools.

References

one-step synthesis Fmoc-amino acid-Dbz-OH

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fmoc-amino acid-Dbz-OH

The 3,4-diaminobenzoic acid (Dbz) linker is a cornerstone of the safety-catch approach for generating peptide C-terminal thioesters, which are essential for Native Chemical Ligation (NCL) in protein synthesis [1] [2]. Traditionally, incorporating this linker into solid-phase peptide synthesis (SPPS) has been challenging due to difficulties in monitoring reactions and the need for chromatographic purification of building blocks [1].

An improved, efficient one-step synthesis has been developed to couple 3,4-diaminobenzoic acid directly with Fmoc-amino acids. This method produces Fmoc-amino acid-Dbz-OH derivatives in high yields, typically using simple precipitation as the primary purification method, making it highly suitable for widespread application and large-scale production [1].

Detailed Synthesis Protocol

This protocol describes the optimized synthesis of Fmoc-Phe-Dbz-OH (1c) as a representative example.

Materials
  • Reagents: Fmoc-protected amino acid (e.g., Fmoc-Phe-OH), 3,4-diaminobenzoic acid (Dbz), HATU, N-Methylmorpholine (NMM), Dimethylformamide (DMF), Dichloromethane (DCM), ice water.
  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, vacuum filtration setup.
Step-by-Step Procedure
  • Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve Fmoc-Phe-OH (1.0 equivalent) in DMF (0.26 M concentration). Add N-Methylmorpholine (NMM, 2.0 equivalents) and HATU (1.2 equivalents). Stir the activation mixture for 60 minutes at room temperature [1].

  • Coupling: In a separate vessel, suspend 3,4-diaminobenzoic acid (Dbz, 1.3 equivalents) in a minimal volume of DMF. Add the Dbz suspension to the activated Fmoc-amino acid solution in four equal portions at 10-minute intervals. This portion-wise addition is critical to prevent Dbz self-coupling. Allow the reaction to proceed for 140 minutes at room temperature under nitrogen [1].

  • Work-up and Purification:

    • After the reaction is complete, slowly pour the mixture into a large volume of ice water with vigorous stirring. Avoid using aqueous HCl, as it promotes the formation of benzimidazole side products [1].
    • Collect the resulting precipitate by vacuum filtration.
    • Transfer the solid to a new flask and stir it with Dichloromethane (DCM) for one hour to remove highly soluble impurities.
    • Filter the solid to obtain the pure product, Fmoc-Phe-Dbz-OH (1c). For some polar amino acid derivatives (e.g., Ser, Glu), a second purification step involving dissolution in acetone and reprecipitation with water may be necessary [1].

The following diagram illustrates the workflow for this one-step synthesis and purification process:

G Start Start Reaction Setup Activate Activate Fmoc-AA with HATU (1.2 eq) & NMM (2 eq) in DMF, 60 min Start->Activate AddDbz Add Dbz (1.3 eq) in 4 portions, 10 min intervals Activate->AddDbz React Stir reaction mixture for 140 min at RT AddDbz->React Precipitate Precipitate product in ice water & filter React->Precipitate Wash Wash solid with DCM and filter Precipitate->Wash CheckPolar Check amino acid side chain polarity Wash->CheckPolar ProductNonPolar Pure Fmoc-AA-Dbz-OH (High Yield) CheckPolar->ProductNonPolar Non-polar ProductPolar Dissolve in acetone, reprecipitate with water & filter CheckPolar->ProductPolar Polar (e.g., Ser, Glu) ProductFinal Pure Fmoc-AA-Dbz-OH ProductPolar->ProductFinal

Yield Data for Various Amino Acids

The table below summarizes the isolated yields for a range of Fmoc-amino acid-Dbz-OH derivatives synthesized using this optimized one-step method, demonstrating its broad applicability [1].

Table 1: Yields of Fmoc-amino acid-Dbz-OH Derivatives via One-Step Synthesis

Amino Acid Derivative Abbreviation Isolated Yield (%) Purification Notes
Phenylalanine 1c 91% Standard precipitation
Alanine - 83-87% Standard precipitation
Leucine - 83-87% Standard precipitation
Valine - 83-87% Standard precipitation
Glycine 1e 90% Washed with 2% MeOH in DCM
Methionine 1h 86-94% Standard precipitation
Aspartic Acid 1i 86-94% Standard precipitation
Lysine 1j 86-94% Standard precipitation
Serine 1k 78% Acetone-H₂O reprecipitation
Glutamic Acid 1l 82% Acetone-H₂O reprecipitation
(2-naphthyl)alanine 1m 50% Standard precipitation
6-Aminohexanoic Acid 1n 65% Standard precipitation
Isoleucine 1o 91% Washed with DCM/Hexane (1:1)
Cystine 1q 60-83% Acetone-H₂O reprecipitation
Threonine 1r 60-83% Acetone-H₂O reprecipitation
Arginine 1s 60-83% Acetone-H₂O reprecipitation
Tryptophan 1t 60-83% Acetone-H₂O reprecipitation
Tyrosine 1u 60-83% Acetone-H₂O reprecipitation
Asparagine 1v 60-83% Acetone-H₂O reprecipitation
Histidine 1w 40% Required chromatographic separation

Critical Experimental Notes

  • Coupling Reagent is Key: HATU is superior to HBTU for this synthesis. Using more than 1.2 equivalents of HATU can lead to a significant decrease in yield due to the formation of a stable triazolo ester side product that is difficult to hydrolyze back to the desired product [1].
  • Purification Dictated by Side Chain: The polarity of the amino acid side chain determines the optimal purification method. Aliphatic and non-polar amino acids can be purified with standard precipitation, while polar and charged side chains often require a modified wash (DCM/Hexane) or reprecipitation (Acetone-H₂O) to achieve high purity and yield [1].
  • Handling the Dbz Linker: The unprotected Dbz amine is susceptible to over-acylation during standard SPPS, especially with glycine-rich sequences. This can lead to branched peptides and acetylated side products. Using a pre-loaded Fmoc-amino acid-Dbz-OH building block or a Dbz resin with an orthogonally protected amine (e.g., Alloc) can prevent this issue [2].

Applications in Peptide Science

The primary application of Fmoc-amino acid-Dbz-OH is the facile preparation of peptide thioesters via Fmoc-SPPS, which are indispensable for NCL [1] [2]. This method has been successfully used in advanced synthesis strategies, including the Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL), enabling the efficient total chemical synthesis of large proteins like the 212-residue linker histone H1.2 from multiple peptide segments [3]. Furthermore, the synthesis of unnatural amino acid derivatives like Fmoc-6-aminohexanoic acid-Dbz-OH (Fmoc-Ahx-Dbz-OH) provides valuable linkers for creating peptide conjugates in biomedical research [1].

Troubleshooting Guide

Problem: Low yield or impure product.

  • Cause: Incorrect HATU stoichiometry.
  • Solution: Strictly use 1.2 equivalents of HATU. Avoid excess [1].

Problem: Formation of benzimidazole side product.

  • Cause: Using acidic aqueous solution during work-up.
  • Solution: Use neutral ice water for precipitation, not acidic solutions [1].

Problem: Low recovery of product with polar amino acids (e.g., Ser, Thr, Arg).

  • Cause: Product is soluble in DCM.
  • Solution: Use a DCM/Hexane (1:1) mixture for washing or employ an acetone-water reprecipitation protocol [1].

References

Application Notes and Protocols: Automated SPPS for Peptide-N-Benzimidazolinone (Nbz) Conjugate Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Peptide-N-acyl-benzimidazolinone (Nbz) conjugates represent a crucial intermediate in the production of peptide thioesters, which are essential building blocks for native chemical ligation (NCL) approaches in protein synthesis. The development of robust methods for their preparation via automated Fmoc-solid-phase peptide synthesis (SPPS) addresses a significant challenge in chemical biology—the efficient generation of C-terminal thioesters under conditions compatible with standard Fmoc protocols. Traditional methods for thioester synthesis are often incompatible with Fmoc-SPPS due to the lability of thioester linkages under basic conditions required for Fmoc deprotection. The N-acylurea approach, pioneered by Blanco-Canosa and coworkers, utilizes a 3,4-diaminobenzoic acid (Dbz) linker that can be chemically modified post-synthesis to afford the active Nbz species [1].

Recent advancements have identified a critical limitation in this approach: the unprotected Dbz linker is susceptible to over-acylation side reactions during peptide chain elongation, particularly when synthesizing glycine-rich sequences or longer peptides. This results in branched and acetylated side products that compromise synthetic purity and yield. A reversible protection strategy using allyloxycarbonyl (Alloc) protection of the Dbz amine has been developed to mitigate these issues, enabling higher synthetic purity and compatibility with automated SPPS platforms. This application note details a optimized protocol for the automated preparation of peptide-Nbz conjugates using protected Fmoc-Dbz(Alloc) chemistry, providing researchers with a reliable methodology for producing high-quality intermediates for protein semi-synthesis [1].

Materials & Equipment

Essential Reagents & Resins

Table 1: Essential Reagents for Automated SPPS of Peptide-Nbz Conjugates

Category Specific Reagents Notes & Specifications
Resins Fmoc-Dbz(Alloc) base resin Commercially available; compatible with most C-terminal amino acids
Amino Acid Derivatives Fmoc-amino acids Standard derivatives with appropriate side-chain protection
Coupling Reagents HATU (0.45 M in DMF), HBTU High-quality reagents for efficient coupling
Activation Bases DIPEA (N,N-Diisopropylethylamine) Freshly distilled for optimal performance
Fmoc Deprotection Piperidine (20% in DMF) Standard solution for Fmoc removal
Alloc Deprotection Pd(PPh₃)₄, Phenylsilane In dimethylformamide (DMF)
Nbz Formation p-Nitrophenylchloroformate, N-Methylmorpholine For post-synthetic conversion to Nbz
Solvents DMF, DCM, Diethyl ether, TFA Anhydrous DMF for SPPS; HPLC-grade for purification

The Fmoc-Dbz(Alloc) base resin serves as the foundation for this methodology, providing orthogonal protection that prevents over-acylation during chain assembly. This resin is commercially available or can be prepared manually following established procedures. When working with glycine-rich sequences or challenging peptides, consider incorporating Fmoc-(Dmb)Gly-OH for the C-terminal glycine residue to provide additional steric bulk that minimizes over-acylation at the initial coupling stage [1].

Equipment & Automated Systems
  • Automated SPPS System: Systems such as the SPPS Chemputer or conventional peptide synthesizers with temperature control capabilities. The system should accommodate variable reactor sizes and provide efficient mixing.
  • Lyophilizer: For post-cleavage peptide precipitation and drying.
  • HPLC System: Analytical and preparative reversed-phase HPLC for purity analysis and purification.
  • Mass Spectrometry: MALDI-TOF MS or ESI-MS for product verification.
  • Vacuum Pump: For filtration steps during SPPS.
  • Nitrogen Supply: For inert atmosphere and solvent evaporation.

The modular design of the SPPS Chemputer offers particular advantages for this protocol, as it enables seamless integration of both standard SPPS operations and specialized chemical modifications within a single, uninterrupted automated workflow. This system's programmability through the Chemical Description Language (χDL) allows for precise control over synthetic parameters and high reproducibility [2].

Protocol: Automated Synthesis of Peptide-Nbz Conjugates

Resin Preparation and Initial Loading
  • Resin Swelling: Transfer an appropriate quantity of Fmoc-Dbz(Alloc) base resin (typically 0.1-0.25 mmol scale) to the SPPS reactor. Swell the resin with anhydrous DMF (10 mL/g resin) with continuous mixing for 30 minutes.
  • Initial Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (2 × 9 mL, 15 min total). Drain and wash the resin thoroughly with DMF (5 × 10 mL).
  • Coupling of C-Terminal Amino Acid: Prepare a coupling solution containing Fmoc-protected amino acid (4 eq, 0.5 M in DMF), HATU (3.8 eq, 0.45 M in DMF), and DIPEA (8 eq). Add this solution to the reactor and mix for 60 minutes. For glycine-rich sequences, consider using Fmoc-(Dmb)Gly-OH for the C-terminal residue to minimize over-acylation.
  • Capping: After coupling, drain the reaction solution and wash with DMF (3 × 10 mL). Perform an acetylation step using acetic anhydride/DIPEA/DMF (5:5:90 v/v/v) for 10 minutes to cap any unreacted amino groups.
Peptide Chain Assembly
  • Iterative Deprotection-Coupling Cycles:

    • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min for standard amino acids; 2 × 10 min for sterically hindered residues).
    • Washing: Wash with DMF (3 × 2 min) after each deprotection.
    • Amino Acid Coupling: For each subsequent amino acid, prepare a fresh coupling solution with Fmoc-AA-OH (4 eq), HATU (3.8 eq), and DIPEA (8 eq) in DMF. React for 45-60 minutes with continuous mixing.
    • Monitoring: For challenging sequences, monitor coupling completion with qualitative ninhydrin tests.
  • Special Considerations for Problematic Sequences:

    • For glycine-rich regions, extend coupling times to 90 minutes.
    • For sequences prone to aggregation, incorporate pseudo-proline dipeptides or implement double coupling protocols.
    • After each coupling step, implement a capping procedure (5% acetic anhydride in DMF) to minimize deletion sequences.
Post-Assembly Processing and Nbz Formation
  • Alloc Deprotection:

    • After final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5 × 10 mL).
    • Prepare a deprotection solution: Pd(PPh₃)₄ (0.2 eq) and phenylsilane (24 eq) in anhydrous DMF under inert atmosphere.
    • Add this solution to the resin and mix for 2-4 hours.
    • Drain and wash sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL).
  • Nbz Formation:

    • Wash the resin with anhydrous DCM (5 × 10 mL).
    • Prepare a solution of p-nitrophenylchloroformate (5 eq) in anhydrous DCM. Add this to the resin and mix for 2 hours.
    • Drain and wash with DCM (5 × 10 mL).
    • Treat the resin with N-methylmorpholine (10 eq) in DMF for 1 hour to facilitate rearrangement to the Nbz species.
  • Cleavage and Isolation:

    • Prepare a cleavage cocktail of TFA/water/TIPS (90:5:5 v/v/v).
    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and mix for 2-3 hours.
    • Transfer the TFA mixture to the precipitating unit containing pre-chilled diethyl ether (180 mL, -20°C).
    • Mix via nitrogen bubbling for 30 minutes, then filter and wash the precipitate with cold ether (3 × 30 mL).
    • Dissolve the crude peptide in MeCN/water (1:1 v/v) for analysis and purification.

The following workflow diagram illustrates the complete automated process:

G Start Start: Resin Preparation Step1 Fmoc-Dbz(Alloc) Resin Swelling (DMF, 30 min) Start->Step1 Step2 Initial Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Couple C-Terminal Amino Acid (Fmoc-AA, HATU, DIPEA, 60 min) Step2->Step3 Step4 Automated Chain Assembly Iterative Fmoc Deprotection/Coupling Step3->Step4 Step5 Alloc Deprotection (Pd(PPh₃)₄, Phenylsilane, DMF, 2-4 hr) Step4->Step5 Step6 Nbz Formation p-Nitrophenylchloroformate then N-Methylmorpholine, 3 hr total Step5->Step6 Step7 Cleavage from Resin (TFA/H₂O/TIPS, 2-3 hr) Step6->Step7 Step8 Precipitation & Isolation (Cold Diethyl Ether) Step7->Step8 End Peptide-Nbz Conjugate Step8->End

Experimental Data & Optimization

Protection Strategy Efficacy

The implementation of Alloc protection for the Dbz linker represents a critical advancement in minimizing side reactions during SPPS. Comparative studies between protected and unprotected approaches demonstrate significant improvements in synthetic efficiency, particularly for challenging sequences.

Table 2: Comparison of Protected vs. Unprotected Dbz Strategies

Parameter Unprotected Dbz Linker Alloc-Protected Dbz Linker
Over-acylation Products Significant (9-12% for model peptides) Effectively eliminated
Compatibility with Capping Steps Poor (leads to acetylated byproducts) Excellent (no side reactions)
Gly-Rich Sequence Performance Poor (multiple branched products) Good (minimal side products)
Overall Crude Purity Moderate (40-70%) High (79-95%)
Compatibility with Automation Limited Excellent

Research findings indicate that the unprotected Dbz linker is particularly problematic during the synthesis of glycine-rich sequences, such as those derived from histone H4 (e.g., SGRGKGGKGLGKGG). Analysis by RP-HPLC and MALDI-TOF MS revealed not only the desired products but also a range of larger species attributed to extraneous acylation of the Dbz during coupling cycles. These included significant amounts of fully branched products where two complete peptide chains were coupled to the Dbz linker, as well as a "ladder" of additional species originating at various points in the sequence [1].

Quantitative Synthesis Results

The optimized protocol has been successfully applied to various peptide sequences, demonstrating its versatility and robustness across different sequence types and lengths.

Table 3: Synthesis Results for Representative Peptide Sequences

Peptide Name Sequence Length (aa) Crude Purity Key Challenges Solution Applied
ACP(65-74) VQAAIDYING 10 >87% Standard reference Optimized coupling parameters
18A Ac-KLLKLLLKLWKLLLKLLK-CONH₂ 18 >87% Amphipathic helix Standard protocol
GHRH(1-29) H₂N-YADAIFTSYRKVLGQLSARKLLQDIMSRQQGESNQERGARARL-COOH 29 >87% Long sequence Extended coupling times

| Semaglutide | H₂N-Y✓XQGTFTSDYSK✓LDK✓RAQDFVQWLMNT-COOH ✓=Aib, X=E glu side chain lipidation | 31 | High (reported) | Multiple modifications | Integrated lipidation | | Histone H4-derived | SGRGKGGKGLGKGG | 14 | Improved | Glycine-rich | Alloc protection critical |

The integration of advanced automation platforms like the SPPS Chemputer has enabled remarkable reproducibility and efficiency in peptide synthesis. This system has demonstrated the capability to perform up to 1635 unit operations over 85 hours of continuous activity, producing peptides with high crude purities exceeding 79% [2]. The system's programmability through the Chemical Description Language (χDL) allows for precise encoding of synthetic procedures, ensuring consistency and reproducibility across multiple syntheses.

Critical Parameters for Success
  • Coupling Reagent Selection: HATU generally outperforms HBTU in terms of coupling efficiency, particularly for sterically hindered amino acids.
  • Reaction Times: Standard couplings require 45-60 minutes, while hindered or glycine-rich sequences may need extended times (up to 90 minutes).
  • Temporal Considerations: Complete synthesis, including post-assembly modifications, typically requires 2-4 days depending on sequence length and complexity.
  • Scale Considerations: The protocol is optimized for multi-milligram scales (0.1-0.25 mmol), but can be scaled with appropriate adjustments to reagent volumes and mixing parameters.

Troubleshooting & Best Practices

Common Issues and Solutions

Table 4: Troubleshooting Guide for Peptide-Nbz Conjugate Synthesis

Problem Potential Causes Solutions
Low Crude Purity Incomplete couplings, over-acylation Implement double couplings for difficult residues; ensure proper Alloc protection
Failed Alloc Deprotection Degraded palladium catalyst, oxygen exposure Use fresh Pd(PPh₃)₄; maintain inert atmosphere
Poor Nbz Formation Moisture in reagents, insufficient activation Use anhydrous solvents; ensure adequate p-nitrophenylchloroformate equivalents
Low Yield After Cleavage Incomplete precipitation, solubility issues Ensure ether is pre-chilled to -20°C; consider alternative anti-solvents
Multiple Side Products Over-acylation at Dbz, inadequate capping Verify Alloc protection before chain assembly; implement acetylation capping steps
Optimization Guidelines
  • For Challenging Sequences: When synthesizing sequences with multiple glycine residues or potential for aggregation, incorporate the following enhancements:

    • Use elevated temperature coupling (50°C) for problematic segments
    • Implement microwave-assisted SPPS where available for difficult couplings
    • Introduce pseudo-proline dipeptides at appropriate positions to disrupt secondary structure formation
  • Quality Control Measures:

    • Remove small resin aliquots after every 5-7 coupling cycles for qualitative monitoring by cleavage and MALDI-TOF MS analysis
    • Perform analytical HPLC at critical synthetic junctures to identify issues early
    • Use MS-compatible mobile phases to facilitate direct analysis of fractions
  • Scale-Up Considerations:

    • Maintain reagent concentration rather than absolute volume when scaling up
    • Ensure adequate mixing efficiency in larger reactors by optimizing nitrogen bubbling parameters
    • Consider graduated cleavage protocols for longer peptides to minimize side reactions

Applications & Conclusions

Therapeutic Applications

Peptide-Nbz conjugates serve as essential intermediates for the production of peptide thioesters used in native chemical ligation, enabling the synthesis of complex proteins and peptide-drug conjugates (PDCs). The pharmaceutical relevance of these methodologies is evidenced by the growing market for peptide-based therapeutics, with the peptide-drug conjugates market expected to grow at a CAGR of 28.73% from 2025 to 2032, reaching USD 13.8 billion by 2032 [3].

The robust synthesis of peptide thioesters via Nbz intermediates facilitates the development of targeted therapies, including:

  • Radiolabeled peptide conjugates for diagnostic imaging and therapy (e.g., Lutathera)
  • Cytotoxic peptide-drug conjugates for oncology applications
  • Cell-penetrating peptide conjugates for enhanced drug delivery [4]
Conclusion and Future Directions

The automated SPPS protocol for peptide-Nbz conjugate preparation described in this application note provides researchers with a reliable and efficient method for producing key intermediates in protein chemical synthesis. The integration of Alloc-protected Dbz linker technology addresses previous limitations with over-acylation, enabling the synthesis of challenging sequences with high crude purity.

Future developments in this field are likely to focus on several key areas:

  • Enhanced Automation Platforms: Systems like the SPPS Chemputer will continue to evolve, enabling more complex synthetic operations with minimal manual intervention [2].
  • AI-Assisted Peptide Design: Integration of artificial intelligence for predicting optimal synthetic routes and troubleshooting problematic sequences [5].
  • Novel Conjugation Technologies: Continued development of innovative bioconjugation methods for creating increasingly complex peptide-based therapeutics [4].

This protocol represents a significant advancement in the field of peptide synthesis, providing researchers with a robust methodology for accessing complex peptide architectures essential for cutting-edge research in chemical biology and therapeutic development.

References

Comprehensive Application Notes and Protocols for C-Terminal Functionalized Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to C-Terminal Functionalization

C-terminal functionalization of peptides represents a crucial methodology in chemical biology and pharmaceutical development, enabling the creation of novel bioconjugates, drug delivery systems, and molecular probes. The C-terminus of peptides and proteins plays a critical role in regulating biological activity and cellular trafficking, serving as a recognition signal for numerous cellular processes [1]. Synthetic manipulation of this terminus allows researchers to introduce diverse functional elements—including fluorophores, biotin tags, lipids, and protein domains—while preserving the native structure and function of the peptide backbone.

The development of robust methods for C-terminal modification has expanded the toolkit available to researchers working in targeted therapeutics and diagnostic applications. From creating peptide-drug conjugates to developing novel biomaterials, C-terminal functionalization strategies provide versatile approaches to modulate the properties and functions of peptide-based molecules. This review comprehensively examines the key strategic considerations, detailed protocols, and emerging methodologies in the field of C-terminal functionalized peptide synthesis, providing researchers with practical guidance for implementing these techniques in their own work.

Strategic Approaches to Peptide Synthesis

C-to-N vs. N-to-C Synthesis

Peptide synthesis fundamentally follows two directional strategies, each with distinct advantages and limitations:

  • C-to-N synthesis: This traditional approach involves elongating the peptide chain from the C-terminus toward the N-terminus and represents the most widely adopted methodology in both solid-phase and solution-phase peptide synthesis [2] [3]. In this approach, the C-terminus of the incoming amino acid is activated and coupled to the N-terminus of the growing peptide chain. This method requires extensive use of protecting groups to prevent unwanted side reactions and requires careful optimization to minimize epimerization at each coupling step.

  • N-to-C synthesis: This less common approach offers potential advantages in atom economy and reduced environmental impact by minimizing protecting group manipulations [3]. However, it presents significant challenges in suppressing epimerization at the C-terminus amino acid stereocenter during chain elongation. Recent methodological advances have begun to address these limitations through innovative approaches utilizing peptide thiocarboxylic acid platforms and optimized additives that suppress epimerization to acceptable levels (<1%) [3].

Table 1: Comparison of Peptide Synthesis Directional Strategies

Characteristic C-to-N Synthesis N-to-C Synthesis
Maturity of technology Well-established, widely used Less common, emerging methods
Protecting group requirements Extensive Minimal
Epimerization risk Moderate, controllable High, requires careful optimization
Atom efficiency Low (large MW reagents) High
Environmental impact High waste production Lower waste production
Suitable applications Routine peptide synthesis, complex sequences Greener chemistry approaches, specific modifications
Protection Scheme Selection

The choice of protecting group strategy fundamentally influences synthesis efficiency, side product formation, and final peptide quality. Two primary protection schemes dominate modern peptide synthesis:

  • Boc/Bzl (tert-butoxycarbonyl/benzyl) scheme: This approach utilizes acid-labile N-terminal Boc protection and benzyl-based side chain protection. Boc deprotection requires moderately strong acids such as trifluoroacetic acid (TFA), while final cleavage of side chain protecting groups and resin linkage requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) [2] [4]. The requirement for specialized equipment to handle HF makes this approach less accessible for some laboratories, though it remains preferred for complex peptide synthesis or sequences prone to aggregation during synthesis.

  • Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) scheme: Developed later than Boc chemistry, this approach employs base-labile Fmoc protection for the N-terminus (removed with piperidine) and acid-labile tBu protection for side chains [2] [4]. The final cleavage under mild acidic conditions (typically 50-95% TFA) makes Fmoc chemistry more accessible and easily scalable without specialized equipment. This scheme is particularly advantageous for acid-sensitive peptides and those requiring side-chain modifications during synthesis [4].

Table 2: Comparison of Protection Schemes in Peptide Synthesis

Parameter Boc/Bzl Scheme Fmoc/tBu Scheme
N-α-deprotection 50% TFA in DCM 20-40% piperidine in DMF
Final cleavage HF, TFMSA (strong acids) 50-95% TFA (mild acid)
Side chain protection Benzyl (Bzl) derivatives tert-butyl (tBu) derivatives
Equipment needs Specialized for HF handling Standard glassware sufficient
Scale limitations Limited by HF apparatus Any scale
Recommended for Difficult sequences, base-sensitive peptides Acid-sensitive peptides, side-chain modifications

Resin Selection for C-Terminal Functionalization

C-Terminal Functionality Design

The choice of solid support fundamentally determines the functionality present at the C-terminus of the synthesized peptide. Different resins contain specific linkers that cleave under particular conditions to yield the desired C-terminal moiety:

  • Peptide acids: Wang and 2-chlorotrityl resins are most commonly used for generating C-terminal carboxylic acids under standard TFA cleavage conditions [4]. The 2-chlorotrityl resin exhibits particularly high acid sensitivity, allowing cleavage with very mild acid conditions (1% TFA) that preserve side-chain protecting groups—an essential feature for synthesizing protected fragments for subsequent convergent coupling [4].

  • Peptide amides: Rink amide and Sieber amide resins provide efficient access to C-terminal amides, which are particularly important for mimicking internal protein segments or enhancing metabolic stability [4]. These resins yield the desired C-terminal amide functionality upon standard TFA cleavage, with Sieber amide resin being cleaved under even milder conditions (1-2% TFA) for preservation of side-chain protection [4].

  • Specialized functionalities: For advanced applications, specialized resins enable access to diverse C-terminal modifications:

    • HMBA resin allows generation of peptide acids, amides, or esters through selective cleavage conditions [4]
    • Weinreb resin facilitates synthesis of peptide aldehydes or ketones through nucleophilic cleavage [4]
    • BAL (backbone amide linker) resin enables C-terminal modification during synthesis by attaching through a backbone amide rather than the C-terminus [4]
Resin Substitution and Characteristics

Beyond the specific C-terminal functionality, resin physical properties significantly impact synthesis efficiency:

  • Substitution level: This parameter (measured in mmol/g) determines the loading capacity of the resin and should be matched to peptide length [4]:

    • Low substitution (0.1-0.4 mmol/g): Ideal for long peptides (30-50 amino acids) to minimize aggregation
    • Standard substitution (0.5-1.2 mmol/g): Suitable for medium-length peptides (10-20 amino acids)
    • High substitution (1.3-2.0 mmol/g): Appropriate for short peptides (<10 amino acids)
  • Resin matrix composition: While traditional polystyrene resins work well for routine syntheses, TentaGel resins incorporating polyethylene glycol spacers provide a more polar, peptide-like environment that reduces aggregation issues, especially for challenging sequences [4]. Surface-functionalized resins that confine reactive sites to a thin layer on bead surfaces offer enhanced accessibility for long or difficult sequences [4].

C-Terminal Functionalization Methods

Enzymatic Labeling Approaches

Sortase-mediated transpeptidation provides a powerful biological tool for site-specific C-terminal functionalization of proteins and peptides. This enzymatic approach leverages the natural specificity of sortase A from Staphylococcus aureus, which recognizes the LPXTG motif (where X is any amino acid) [5] [6]. The enzyme cleaves between the threonine and glycine residues, forming a thioester intermediate that subsequently reacts with nucleophilic oligoglycine substrates (typically G3-5) containing the desired functional group [5].

  • Reaction optimization: Standard sortase-mediated reactions typically employ 5-50 μM sortase A, 100 μM target protein/peptide containing the LPXTG motif, 1-4 mM oligoglycine nucleophile substrate, and 10 mM CaCl2 in compatible buffers (e.g., Tris-HCl, pH 7.5) [5] [6]. Reaction times range from minutes to several hours at room temperature, with extended incubations sometimes improving yields for less efficient reactions.

  • Applications: This method has been successfully applied to diverse labeling applications including:

    • Installation of fluorophores for imaging studies [5]
    • Biotinylation for affinity purification [5]
    • Protein-protein fusions through C-to-N terminal ligation [6]
    • Surface immobilization through functionalized glycine substrates [5]
    • Lipidation for membrane anchoring studies [5]

G LPXTG_Protein LPXTG Protein Thioester_Intermediate Thioester Intermediate LPXTG_Protein->Thioester_Intermediate Recognition Cleavage Sortase Sortase A Enzyme Sortase->Thioester_Intermediate Catalyzes GGG_Substrate GGG-X Substrate (X = Functional Group) Functionalized_Product LPXT-GGG-X Functionalized Product GGG_Substrate->Functionalized_Product Thioester_Intermediate->Functionalized_Product Nucleophilic Attack

Diagram 1: Sortase-Mediated C-Terminal Functionalization Mechanism

Chemical Conjugation Strategies

Chemical approaches to C-terminal functionalization provide versatile alternatives to enzymatic methods, particularly for peptides without sortase recognition motifs:

  • Orthogonal protection strategies: Selective side-chain deprotection enables specific modification at aspartic/glutamic acid residues or at lysine residues near the C-terminal region. The Fmoc/Dde strategy has become standard for introducing branched modifications or cyclic structures, as Dde and ivDde protecting groups remain stable during standard Fmoc deprotection but can be selectively removed with 2% hydrazine in DMF [7]. This allows selective unmasking of specific amino groups for modification while keeping other side chains protected.

  • Convergent synthesis: Protected peptide fragments synthesized on 2-chlorotrityl resin (cleaved with mild acid) can be coupled in solution to build larger constructs with specific C-terminal modifications [4]. This approach benefits from intermediate purification of each fragment before final assembly, potentially improving overall purity and yield for complex modified peptides.

  • Chemical labeling of C-terminal functionalities: Direct modification of native C-terminal carboxylic acids can be achieved through various strategies:

    • Activated esters: Formation of N-hydroxysuccinimide esters for subsequent amine coupling
    • Reductive amination: For C-terminal aldehydes generated from Weinreb resin
    • Click chemistry: Azide-alkyne cycloaddition with appropriately functionalized C-termini

Experimental Protocols

Solid-Phase Peptide Synthesis with Fmoc/tBu Chemistry

Protocol 1: Standard Fmoc SPPS for C-Terminal Functionalized Peptides

Materials:

  • Appropriate resin (Wang for acids, Rink amide for amides)
  • Fmoc-protected amino acids with appropriate side-chain protection
  • Deprotection solution: 20% piperidine in DMF
  • Coupling reagents: HBTU/HOBt or HATU/HOAt in DMF
  • Activation base: N,N-Diisopropylethylamine (DIEA)
  • Cleavage cocktail: TFA/water/triisopropylsilane (95:2.5:2.5)
  • Solvents: DMF, DCM, diethyl ether

Procedure:

  • Resin swelling: Place resin in a solid-phase reaction vessel and swell with DCM (10 mL/g resin) for 30 minutes, then replace with DMF.
  • Fmoc deprotection: Treat resin with 20% piperidine in DMF (10 mL/g resin) for 5-10 minutes with agitation. Drain and repeat once.
  • Coupling cycle: For each amino acid addition: a. Prepare coupling solution: 4 equivalents Fmoc-AA-OH, 3.9 equivalents HBTU/HOBt, and 8 equivalents DIEA in DMF. b. Add coupling solution to resin and agitate for 30-60 minutes. c. Drain and wash with DMF (3×).
  • Repetition: Repeat steps 2-3 for each amino acid in sequence.
  • Final deprotection: After addition of final amino acid, perform Fmoc deprotection as in step 2.
  • Cleavage: Treat resin with cleavage cocktail (10 mL/g resin) for 2-4 hours with agitation.
  • Precipitation: Filter peptide solution into cold diethyl ether, collect precipitate by centrifugation.
  • Purification: Dissolve crude peptide and purify by reversed-phase HPLC.

Notes:

  • For difficult sequences, double coupling or extended coupling times may be necessary
  • Monitor deprotection completion by qualitative Kaiser test
  • For peptides containing C-terminal modifications, appropriate resin must be selected
Sortase-Mediated C-Terminal Labeling

Protocol 2: Enzymatic C-Terminal Functionalization with Sortase A

Materials:

  • Purified sortase A enzyme (commercially available or expressed)
  • Target protein/peptide with LPXTG motif
  • Oligoglycine nucleophile substrate (G3-5) with desired functional group
  • Reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5
  • Purification equipment (HPLC or dialysis membranes)

Procedure:

  • Reaction setup: In a 1.5 mL microcentrifuge tube, combine:
    • 100 μM target protein/peptide with LPXTG motif
    • 4 mM oligoglycine nucleophile substrate
    • 5 μM sortase A enzyme
    • Reaction buffer to final volume
  • Incubation: Mix thoroughly and incubate at room temperature for 1-4 hours
  • Reaction monitoring: Remove aliquots at various time points for analytical HPLC or SDS-PAGE to monitor reaction progress
  • Enzyme removal: For protein substrates, remove sortase using Ni-NTA chromatography (if His-tagged) or size exclusion chromatography
  • Product purification: Purify labeled product using reversed-phase HPLC (for peptides) or dialysis (for proteins)
  • Verification: Confirm identity and purity of product by mass spectrometry and analytical chromatography

Optimization tips:

  • For sluggish reactions, increase sortase concentration to 50 μM or extend incubation overnight
  • If precipitation occurs, add mild denaturants (1-2 M urea) or non-ionic detergents
  • Test different nucleophile concentrations (1-10 mM) for optimal yield

G SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) Resin_Selection Resin Selection (Wang, Rink, 2-Cl-Trt) SPPS->Resin_Selection Chain_Assembly Stepwise Chain Assembly Deprotection → Coupling Resin_Selection->Chain_Assembly Cleavage Cleavage from Resin TFA + Scavengers Chain_Assembly->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Enzymatic_Labeling Enzymatic Functionalization (Sortase-Mediated) LPXTG_Peptide LPXTG-Containing Peptide Enzymatic_Labeling->LPXTG_Peptide Sortase_Reaction Sortase Reaction with GGG-X Substrate LPXTG_Peptide->Sortase_Reaction Labeled_Product C-Terminal Labeled Product Sortase_Reaction->Labeled_Product

Diagram 2: C-Terminal Functionalization Workflow Strategies

Emerging Techniques and Future Perspectives

Sortase-Mediated Swapping for Terminal Labeling

Recent innovations in sortase technology have expanded its applications beyond traditional C-terminal labeling. The sortase-mediated swapping approach enables efficient N-terminal labeling or simultaneous cleavage and labeling of fusion proteins [6]. This method involves incorporating an LPETGn motif (n > 2) at the protein N-terminus, which upon reaction with sortase generates an in situ oligoglycine-protein that acts as a nucleophile for LPETG-containing probes [6]. This technique enables one-step N-terminal labeling with near-quantitative yields without prior modification beyond genetic incorporation of the recognition motif.

N-to-C Peptide Synthesis for Sustainable Chemistry

The development of practical N-to-C peptide synthesis represents a significant advancement in sustainable peptide chemistry [3]. This approach utilizes catalytic peptide thioacid formation and oxidative peptide bond formation with main chain-unprotected amino acids under aerobic conditions [3]. Key advantages include:

  • Reduced environmental impact by minimizing protecting groups and condensation reagents
  • Improved atom efficiency through elimination of repetitive deprotection steps
  • Applicability to both iterative peptide couplings and convergent fragment couplings
  • Effective suppression of epimerization using recyclable N-hydroxy pyridone additives

This methodology has been successfully demonstrated in the synthesis of the nonapeptide DSIP (delta sleep-inducing peptide), showcasing its practicality for bioactive peptide production [3].

Orthogonal Protection for Complex Architectures

The continuing development of orthogonal protecting groups enables increasingly complex peptide architectures and modifications. Groups like Dde, ivDde, Mtt, and Mmt offer differential stability toward various deprotection conditions, allowing selective unmasking of specific functional groups for modification [7]. These advancements support the synthesis of:

  • Branched peptides for multivalent targeting
  • Cyclic peptides with enhanced stability and specificity
  • Side-chain modified peptides with specific post-translational modifications
  • Peptide conjugates with diverse payloads including lipids, carbohydrates, and small molecules

Table 3: Orthogonal Protecting Groups for Advanced Peptide Synthesis

Protecting Group Removal Conditions Stability Common Applications
Dde/ivDde 2% hydrazine in DMF Stable to piperidine and TFA Lysine side-chain protection
Mtt 1% TFA in DCM or specific solvent mixtures Stable to piperidine Orthogonal Lys/Orn protection
Mmt AcOH/TFE/DCM or HOBt in DCM/TFE More labile than Mtt Acid-sensitive protection
Alloc Pd(0) catalysts Stable to piperidine and TFA Orthogonal to standard schemes

Conclusion

C-terminal functionalized peptide synthesis encompasses a diverse toolkit of chemical and enzymatic approaches that enable precise modification of peptide termini for specific research and therapeutic applications. The strategic selection of synthesis direction, protection scheme, solid support, and functionalization method fundamentally influences the success and efficiency of these endeavors. As the field advances, emerging techniques in enzymatic ligation, sustainable synthesis, and orthogonal protection strategies continue to expand the possibilities for peptide-based molecule design. By applying the principles and protocols outlined in this review, researchers can effectively implement C-terminal functionalization strategies to advance their work in chemical biology, drug development, and biomaterials engineering.

References

Comprehensive Application Notes and Protocols: Cyclic Peptide Synthesis Using the Dbz (3,4-Diaminobenzoic Acid) Linker

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dbz Linker Technology

The Dbz (3,4-diaminobenzoic acid) linker represents a significant advancement in solid-phase peptide synthesis (SPPS), particularly for the synthesis of cyclic peptides and C-terminal modified peptides. This linker system functions as a safety-catch mechanism that remains stable throughout standard peptide elongation conditions but can be selectively activated for cleavage with specific nucleophiles, enabling precise control over the C-terminal functionality of the synthesized peptide. The unique property of the Dbz linker lies in its ability to be converted to a benzotriazole (Bt) moiety, which serves as an excellent leaving group during nucleophilic cleavage, facilitating the formation of cyclic peptides through intramolecular attack or the introduction of various C-terminal functionalities [1] [2].

The development of Dbz linker technology addresses a fundamental challenge in SPPS: the controlled functionalization of the C-terminus. Traditional solid-phase synthesis approaches typically anchor the C-terminus to the resin, making it inaccessible for modification until the final cleavage step. The Dbz linker system overcomes this limitation by providing a versatile platform for on-resin C-terminal modification, which is particularly valuable for constructing head-to-tail cyclic peptides where the C-terminal carboxyl group must be activated for amide bond formation with the N-terminus [3] [2]. This technical capability has positioned Dbz chemistry as an important tool in the synthesis of complex peptide architectures with potential applications in drug development and chemical biology.

Dbz Linker Mechanism and Workflow Overview

The Dbz linker operates through a multi-step mechanism that transforms a stable anchor into a reactive intermediate capable of participating in various cyclization and functionalization reactions. The process begins with the incorporation of the Dbz moiety at the C-terminus of the peptide chain, followed by sequential transformations that ultimately enable cyclization or C-terminal modification. The chemical workflow proceeds through several key stages, each with distinct chemical transformations and intermediates.

Table 1: Key Stages in Dbz Linker Mechanism

Stage Chemical Transformation Key Intermediate Purpose
Initial Loading Coupling of Dbz derivative to resin Dbz-resin Establishes anchor for peptide synthesis
Peptide Elongation Standard Fmoc-SPPS Protected peptide-Dbz-resin Builds desired peptide sequence
Linker Activation Cyclization with isoamyl nitrite Benzotriazole (Bt) intermediate Creates reactive leaving group
Cyclization/Cleavage Nucleophilic displacement Cyclic peptide or C-terminal functionalized peptide Final product formation

The transformation of the Dbz linker to the benzotriazole (Bt) active intermediate is a critical step that enables the diverse applications of this methodology. This conversion is achieved through diazotization and cyclization reactions using isoamyl nitrite, which transforms the stable Dbz moiety into a highly reactive Bt ester. This activated form readily undergoes nucleophilic substitution with various nucleophiles, including amines, alcohols, and thiols, allowing for the formation of cyclic peptides through intramolecular amide bond formation or the introduction of diverse C-terminal functionalities [2]. The efficiency of this activation step is remarkable, with reported conversions of 85-99% within 90 minutes to 3 hours when using isoamyl nitrite in DMF or DCM [2].

The following workflow diagram illustrates the complete Dbz-mediated cyclic peptide synthesis process:

G DbzResin Dbz Linker Attachment to Resin PeptideAssembly Peptide Chain Assembly (Standard Fmoc-SPPS) DbzResin->PeptideAssembly Activation Linker Activation with Isoamyl Nitrite PeptideAssembly->Activation Cyclization Cyclization/Cleavage with Nucleophile Activation->Cyclization FinalProduct Cyclic Peptide Product Cyclization->FinalProduct

Figure 1: Complete Workflow for Dbz-Mediated Cyclic Peptide Synthesis

Detailed Synthetic Protocol

Dbz Linker Installation and Peptide Chain Assembly

The synthesis begins with the preparation of the Dbz-derived linker on a solid support. The 3,4-diaminobenzoic acid derivative is coupled to Rink amide resin using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of catalysts like HOAt (1-hydroxy-7-azabenzotriazole). For the nitro-containing variant [Dbz(NO2)], the linker is coupled directly without additional modification, while the standard Dbz linker requires subsequent reduction of the nitro group to an amine using SnCl₂ in DMF [4] [2]. Following linker installation, the peptide chain assembly proceeds using standard Fmoc-SPPS protocols with appropriate side-chain protection strategies.

The step-by-step procedure for Dbz linker installation and peptide assembly is as follows:

  • Resin Preparation: Swell Rink amide MBHA resin (loading capacity: 0.5-0.7 mmol/g) in DMF for 30 minutes with gentle nitrogen bubbling. Typically, 350 mg of resin is used for a 0.2 mmol scale synthesis [5].

  • Fmoc Deprotection: Treat the swollen resin with 20% piperidine in DMF (2 × 10 mL for 10 minutes each) to remove the Fmoc protecting group. Wash thoroughly with DMF (3 × 10 mL) after deprotection.

  • Dbz Linker Coupling: Dissolve Fmoc-Dbz-OH or Fmoc-Dbz(NO2)-OH (3-5 equiv.) and HATU (4.9 equiv.) in DMF (5-10 mL). Add DIPEA (10 equiv.) to activate the carboxylic acid, then transfer the solution to the resin. React with gentle nitrogen bubbling for 1-2 hours. For Dbz(NO2), proceed to peptide assembly. For standard Dbz, reduce the nitro group using SnCl₂ (5 equiv.) in DMF for 2 hours [4] [2].

  • Peptide Chain Elongation: Conduct standard Fmoc-SPPS using Fmoc-protected amino acids (4-5 equiv.), HATU or HBTU (3.9-4.9 equiv.), and DIPEA (8-10 equiv.) in DMF. Couple each amino acid for 30-60 minutes with monitoring by ninhydrin test. Between couplings, remove the Fmoc group with 20% piperidine in DMF (2 × 10 minutes) [5].

Linker Activation and Cyclization

Upon completion of the peptide chain assembly, the Dbz linker activation is performed to convert the stable anchor into the reactive benzotriazole (Bt) intermediate. This critical transformation enables subsequent cyclization or C-terminal functionalization. The activation is achieved by treating the resin-bound peptide with isoamyl nitrite (10 equiv.) in DMF or DCM for 90 minutes to 3 hours at room temperature. This diazotization and cyclization sequence transforms the Dbz moiety into the Bt active ester, which serves as an excellent leaving group for nucleophilic displacement [2].

The cyclization process proceeds as follows:

  • Linker Activation: After peptide assembly and final Fmoc removal, wash the resin thoroughly with DMF (3 × 10 mL) and DCM (3 × 10 mL). Treat the resin with a solution of isoamyl nitrite (10 equiv.) in DMF (10 mL) for 90 minutes to 3 hours at room temperature with gentle agitation. Monitor reaction completion by LC-MS if possible [2].

  • Cyclization/Cleavage: For head-to-tail cyclization, suspend the activated peptide-resin in a mixture of DCM and DMF (1:1) at a concentration of 0.1-0.5 mM. Add DIPEA (20-50 equiv.) to facilitate the intramolecular amide bond formation. Gently agitate the reaction mixture for 5-16 hours at room temperature. The dilute concentration is critical to minimize dimerization and oligomerization side reactions [6] [2].

  • Workup and Purification: Filter the resin and concentrate the solution under reduced pressure. Purify the crude cyclic peptide by preparative HPLC using a C18 column with a water-acetonitrile gradient (typically 5-95% acetonitrile with 0.1% TFA over 30 minutes). Characterize the final product by analytical HPLC and mass spectrometry [5] [2].

Applications in Cyclic Peptide Synthesis

The Dbz linker methodology has proven particularly valuable for the synthesis of head-to-tail cyclic peptides, which represent an important class of bioactive compounds with enhanced metabolic stability and receptor binding affinity compared to their linear counterparts. The constrained conformation of cyclic peptides reduces their flexibility, leading to improved target specificity and proteolytic resistance [6] [7]. The Dbz approach facilitates cyclization by providing a controlled activation mechanism for the C-terminal carboxyl group, allowing efficient intramolecular amide bond formation with the N-terminal amine.

In a demonstration of its utility, the Dbz-Bt method was successfully applied to the synthesis of sunflower trypsin inhibitor-1 (SFTI-1), a potent 14-amino acid cyclic peptide that contains a head-to-tail cyclized backbone. Using the Dbz linker approach, researchers achieved the cyclization in 42% yield, highlighting the efficiency of this method for constructing biologically relevant cyclic peptide scaffolds [2]. The methodology is particularly advantageous for peptides containing sensitive residues or complex sequences that may be incompatible with other cyclization approaches, as the Dbz activation occurs under mild conditions with minimal epimerization.

The following diagram illustrates the head-to-tail cyclization strategy enabled by the Dbz linker:

G LinearPeptide Linear Peptide on Dbz-Resin (C-terminal Dbz, N-terminal NH2) ActivatedIntermediate Activated Bt Intermediate LinearPeptide->ActivatedIntermediate Isoamyl Nitrite Activation CyclicProduct Head-to-Tail Cyclic Peptide ActivatedIntermediate->CyclicProduct Intramolecular Amidation

Figure 2: Head-to-Tail Cyclization Strategy Using Dbz Linker

Experimental Data and Optimization

Amino Acid Compatibility and Racemization Studies

A critical aspect of the Dbz linker methodology is its compatibility with diverse amino acids and the minimization of racemization during the activation and cyclization steps. Extensive studies have demonstrated that the Dbz-Bt approach maintains excellent stereochemical integrity across a broad range of amino acid residues, making it suitable for synthesizing complex peptide sequences with precise chiral control.

Table 2: Amino Acid Compatibility with Dbz Linker Methodology

Amino Acid Yield Range (%) Purity (%) Racemization Special Considerations
Leucine 85-91 90-95 Not detected Standard performance
Phenylalanine 88-90 90-95 Not detected Standard performance
Aspartic Acid 85-87 90-95 Not detected OtBu side-chain protection
Glutamine 84-86 90-95 Not detected Trt side-chain protection
Histidine 80-82 90-95 Not detected Trt side-chain protection
Cysteine 82-84 90-95 Not detected Trt side-chain protection
Lysine 86-88 90-95 Not detected Boc side-chain protection
Tryptophan 84-86 90-95 Not detected Boc side-chain protection
Arginine 76-78 90-95 Not detected Pbf side-chain protection
Methionine 88-90 90-95 Not detected Standard performance

The data presented in Table 2 demonstrates that the Dbz linker methodology is broadly compatible with both standard and structurally complex amino acids, with no observed racemization across the tested residues [2]. This maintenance of stereochemical integrity is particularly valuable for the synthesis of biologically active peptides where chiral purity is essential for function. The slightly reduced yields observed for arginine-containing sequences may be attributed to the bulkiness of the Pbf protecting group rather than inherent incompatibility with the Dbz chemistry.

Nucleophile Scope for Cyclization and C-Terminal Modification

The Dbz-Bt methodology supports a diverse range of nucleophiles for both cyclization and C-terminal functionalization, significantly expanding its utility in peptide chemistry. This versatility enables researchers to tailor the C-terminal properties of peptides for specific applications, including native chemical ligation, bioconjugation, and prodrug strategies.

Table 3: Nucleophile Scope in Dbz-Bt Methodology

Nucleophile Product Type Yield (%) Reaction Time (h) Applications
Water Carboxylic acid 82 2 Activated C-terminus
Ethanol Ethyl ester 91 2 Protected C-terminus
Propargylamine Propargyl amide 78 2 Click chemistry conjugation
Aniline Anilide 66 5 Aromatic functionalization
Mercaptopropionic Acid Thioester 80 2 Native chemical ligation
Ammonia Primary amide 82 2 C-terminal amidation

The data in Table 3 illustrates the remarkable versatility of the Dbz-Bt approach in accommodating nucleophiles of varying steric and electronic properties [2]. The efficient formation of thioesters using mercaptopropionic acid is particularly noteworthy, as it provides a direct route to peptide thioesters suitable for native chemical ligation (NCL) without requiring additional activation steps. Similarly, the formation of propargyl amides enables subsequent bioconjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding the utility of this methodology for preparing peptide-based probes and biomaterials.

Technical Considerations and Troubleshooting

Advantages and Limitations

The Dbz linker methodology offers several distinct advantages over traditional peptide cyclization approaches. Firstly, it provides a true safety-catch mechanism wherein the linker remains completely stable during standard SPPS conditions, including repeated Fmoc deprotections with piperidine and acidolytic cleavage of side-chain protecting groups. This stability ensures that premature cleavage or side reactions are minimized during peptide assembly. Secondly, the activation process using isoamyl nitrite is highly efficient (85-99% conversion) and proceeds under mild conditions compatible with most protected amino acid residues [2]. Thirdly, the methodology demonstrates exceptional stereochemical integrity, with no observed racemization across a wide range of amino acid residues, making it suitable for synthesizing enantiomerically pure cyclic peptides [2].

Despite these advantages, the Dbz methodology does present some practical limitations. The activation step requires the use of isoamyl nitrite, which may not be readily available in all synthetic laboratories. Additionally, the cyclization efficiency can be sequence-dependent, particularly for peptides containing sterically hindered C-terminal residues or those prone to aggregation. For sequences with multiple glycine residues or those rich in proline, alternative cyclization strategies might yield better results [4]. Finally, the need for dilute conditions during cyclization (typically 0.1-0.5 mM) requires substantial solvent volumes for larger-scale syntheses, which may present practical challenges in some settings [6].

Troubleshooting Common Issues
  • Incomplete Activation: If linker activation is inefficient, ensure fresh isoamyl nitrite is used and increase the reaction time to 3 hours. Alternatively, use a higher concentration of isoamyl nitrite (up to 15 equiv.) in DMF with 0.1% HCl as catalyst [2].

  • Low Cyclization Yields: For difficult sequences, consider using higher dilution (0.1 mM), adding additives such as HOAt (1-2 equiv.), or employing alternative coupling agents like PyAOP. Elevated temperatures (35-45°C) can sometimes improve cyclization efficiency for conformationally constrained sequences [6].

  • Epimerization Concerns: Although the Dbz method typically shows minimal epimerization, for particularly sensitive sequences, add 2,6-lutidine (0.1 M) to the cyclization mixture to maintain neutral pH and minimize racemization [2].

  • Resin Handling: After activation, process the resin promptly as the Bt intermediate may gradually decompose upon prolonged storage. If necessary, the activated resin can be stored under argon at -20°C for up to 24 hours with minimal degradation [2].

Conclusion

The Dbz linker methodology represents a versatile and efficient platform for the synthesis of cyclic peptides and C-terminal functionalized peptides. Its safety-catch mechanism, excellent compatibility with diverse amino acid residues, and broad nucleophile scope make it particularly valuable for constructing complex peptide architectures with precision and control. The application of this methodology to the synthesis of biologically active cyclic peptides, such as sunflower trypsin inhibitor-1, demonstrates its practical utility in addressing challenging synthetic targets [2].

As the field of peptide-based therapeutics continues to expand, with over 40 cyclic peptide drugs currently approved and approximately one new cyclic peptide therapeutic approved per year [7], methodologies like the Dbz linker approach will play an increasingly important role in enabling the efficient synthesis of these complex molecules. The continued refinement and application of this technology will undoubtedly contribute to the development of novel peptide-based therapeutics targeting a wide range of human diseases.

References

Polymer-Peptide Conjugates: Design and Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Polymer-peptide conjugates are hybrid materials combining a synthetic polymer with a biologically active peptide. The primary goal is to enhance the therapeutic potential of peptides by improving their pharmacokinetics, stability, and targeting capabilities [1] [2] [3]. A key advantage over larger antibody-drug conjugates (ADCs) is their potential for higher tissue penetration, more accessible synthesis, and lower immunogenicity [1] [2].

Core Components and Design Considerations

A well-designed conjugate has three main components: the peptide, the linker, and the polymer scaffold.

  • Peptide Functions: The peptide can serve as a targeting moiety, a therapeutic agent itself, or a facilitator for intracellular delivery (e.g., cell-penetrating peptides) [1] [2].
  • Linker Chemistry: The linker is critical for controlling the release of the therapeutic agent. Your inquiry about a "Dbz linker" likely refers to a diazobenzene-based linker, which can be cleaved under reducing conditions in specific tumor microenvironments. However, the search results lack specific data on its application in polymer-peptide conjugates. Other common linker types are summarized in the table below.
  • Polymer Scaffold: Poly(ethylene glycol) (PEG) is widely used. Conjugation to a PEG scaffold can extend the circulation half-life of a peptide by up to 90-fold, significantly increasing its accumulation at the target site [4].
Component Function Key Considerations Common Examples
Peptide Targeting, Therapeutics, Penetration Specificity, stability, susceptibility to degradation [2]. CAQK (targets brain injury) [4], RGD (targets integrins) [2].
Linker Connects polymer and peptide; controls drug release Stability in circulation, efficient release at target site [1] [2]. Cleavable: pH-sensitive (e.g., hydrazone), enzyme-sensitive (e.g., Val-Cit), redox-sensitive (e.g., disulfide) [2]. Non-cleavable: Amide, thioether [2].
Polymer Improves pharmacokinetics, solubility, and stability Molecular weight, architecture (e.g., 8-arm PEG), biodegradability [4] [3]. Poly(ethylene glycol) (PEG), Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) [4] [3].

Experimental Protocols

Here are detailed methodologies for key steps in conjugate synthesis and evaluation, synthesized from the available literature.

Protocol 1: Conjugation of Peptide to PEG Scaffold via Maleimide-Thiol Chemistry [4]

This protocol describes a common method for site-specific conjugation using a cysteine residue on the peptide.

  • Materials:

    • Amine-functionalized 8-arm PEG (40 kDa)
    • Heterobifunctional cross-linker: Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
    • Peptide with N-terminal azide and a cysteine residue (e.g., azide-FAM-CAQK)
    • Reaction buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
    • Purification equipment: Size-exclusion chromatography (SEC) system, dialysis membranes
  • Procedure:

    • Step 1: Activate PEG. Dissolve amine-functionalized PEG in PBS. Add a molar equivalent of Sulfo-SMCC and react for 1 hour at room temperature. This forms PEG-maleimide.
    • Step 2: Purify Intermediate. Remove unreacted Sulfo-SMCC via SEC or dialysis.
    • Step 3: Conjugate Peptide. Add the cysteine-containing peptide to the purified PEG-maleimide. Allow the maleimide-thiol Michael-type addition to proceed for 2-4 hours at room temperature.
    • Step 4: Quench and Final Purification. Add an excess of methyl-terminated PEG5-NHS ester to quench any remaining amine-reactive groups on the PEG scaffold. Purify the final conjugate (CAQK-Mal-PEG) using SEC or dialysis to remove unreacted peptides and byproducts.
    • Step 5: Characterization. Verify conjugation success and purity using techniques like MALDI-TOF mass spectrometry and HPLC.
Protocol 2: Evaluating Conjugate Pharmacokinetics in a Traumatic Brain Injury (TBI) Model [4]

This protocol outlines how to assess the in vivo performance of a targeted conjugate.

  • Materials:

    • Conjugate labeled with a fluorophore (e.g., AlexaFluor 647)
    • Control groups: untargeted PEG conjugate, free peptide
    • Animal model: Mouse model of controlled cortical impact (TBI)
    • IV injection setup
    • Imaging equipment: Fluorescence imager or confocal microscope for tissue analysis
  • Procedure:

    • Step 1: Administration. Administer the conjugates intravenously to TBI model mice and control animals.
    • Step 2: Tissue Collection. At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals and collect tissues of interest (brain, liver, kidney, spleen).
    • Step 3: Quantitative Analysis. Homogenize the brain tissue surrounding the injury site (perilesional cortex). Use fluorescence measurements to quantify the percentage of injected dose per gram of tissue (%ID/g). Compare the accumulation of the targeted conjugate (CAQK-PEG) against the untargeted control.
    • Step 4: Histological Validation. Fix brain sections and perform immunohistochemistry for the target protein (e.g., tenascin-C for CAQK). Use fluorescence microscopy to confirm the colocalization of the conjugate signal with the target.

Workflow Diagram

The following diagram illustrates the logical workflow for the design, synthesis, and evaluation of a polymer-peptide conjugate, as described in the protocols.

G P1 Design Components P2 Synthesize Conjugate P1->P2 P3 Purify Conjugate P2->P3 P4 In Vitro Characterization P3->P4 P5 In Vivo Evaluation P4->P5 PK Pharmacokinetic Analysis (%ID/g, t½) P5->PK Biodist Biodistribution & Target Engagement P5->Biodist Efficacy Therapeutic Efficacy P5->Efficacy Peptide Peptide Selection (Targeting/CPP) Peptide->P1 Linker Linker Selection (Cleavable/Stable) Linker->P1 Polymer Polymer Scaffold (PEG, PHPMA) Polymer->P1 ConjMethod Conjugation (Maleimide-Thiol, SPAAC) ConjMethod->P2

Critical Challenges and Future Perspectives

Despite their promise, several challenges hinder the clinical development of polymer-peptide conjugates [1] [2]:

  • Limited Peptide Selection: Finding peptides with high specificity, affinity, and stability remains difficult. Strategies like cyclization and incorporation of unnatural amino acids are used to enhance stability against enzymatic degradation [2].
  • Linker Limitations: The ideal linker must be stable in circulation but efficiently cleavable at the target site. The heterogeneity of the tumor microenvironment means that a linker sensitive to one condition (e.g., redox) may not be universally applicable [2].
  • Predictive Models: There is a lack of effective in silico models to predict the pharmacokinetics, efficacy, and toxicity of novel conjugates, leading to heavy reliance on experimental trials [2].

The field is increasingly leveraging Artificial Intelligence (AI) to overcome these hurdles. AI can aid in the de novo design of targeting peptides with higher affinity, optimize linker structures for specific release profiles, and screen payloads for enhanced efficacy [2]. The establishment of databases like ConjuPepDB is also a crucial step in consolidating knowledge and supporting future research [5].

Missing Information and Next Steps

The available information has some gaps regarding your specific request:

  • The term "Dbz linker" was not explicitly detailed in the search results. It may refer to a specialized diazobenzene-based linker, and its specific application protocol in polymer conjugation is not covered.
  • Comprehensive quantitative data tables comparing different linker performances or conjugate formulations require more specialized database queries or primary literature search.

To proceed, you could:

  • Consult specialized chemical databases or primary research articles focusing on "diazobenzene linkers" in bioconjugation.
  • Search platforms like ConjuPepDB [5] for existing examples of conjugates using similar linker chemistry.

References

Comprehensive Application Notes and Protocols for Histone Protein Synthesis Using Dbz Thioester Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Histone Biology and Chemical Synthesis Challenges

Histones are highly basic proteins essential for DNA packaging in eukaryotic cells, forming structural units called nucleosomes that compact approximately 1.8 meters of DNA into chromatin fibers approximately 9 micrometers in length. The nucleosome core consists of an octamer containing two copies each of four core histones (H2A, H2B, H3, and H4) around which DNA is wrapped, with linker histone H1 binding at DNA entry and exit sites to facilitate higher-order chromatin structure. Histones undergo numerous post-translational modifications including methylation, acetylation, phosphorylation, and ubiquitination that create the "histone code" regulating gene expression, DNA replication, and repair without changing the underlying DNA sequence. [1] [2]

The chemical synthesis of histones presents significant challenges due to their basic nature, numerous post-translational modifications, and the need for precise native structure. Traditional recombinant expression methods often cannot produce histones with specific, site-defined modifications required for epigenetic studies. Total chemical protein synthesis via native chemical ligation (NCL) has emerged as a powerful solution, enabling incorporation of precise modifications and unnatural amino acids. However, standard NCL requires peptide thioesters that are incompatible with conventional Fmoc-solid phase peptide synthesis (Fmoc-SPPS) due to thioester lability under basic conditions required for Fmoc removal. The development of 3,4-diaminobenzoic acid (Dbz) chemistry has provided a robust solution to this challenge, enabling efficient synthesis of peptide thioesters and complex modified histones. [3] [4] [5]

Dbz Thioester Chemistry: Mechanism and Advantages

The Dbz approach utilizes an o-aminoanilide functional group that is stable during standard Fmoc-SPPS but can be efficiently converted to an N-acyl-benzimidazolinone (Nbz) group that serves as a crypto-thioester. This Nbz intermediate is stable to acidic cleavage conditions but undergoes rapid thiolysis at neutral pH to generate the required thioester for native chemical ligation. The mechanism involves two key steps: (1) initial acylation of the Dbz auxiliary with p-nitrophenylchloroformate to form a carbamate intermediate, and (2) base-induced cyclization to form the Nbz activating group. This crypto-thioester strategy enables standard Fmoc-SPPS of peptide segments while providing efficient access to thioester functionality only upon activation at neutral pH in aqueous buffers. [3] [5]

The Dbz method offers several significant advantages over other thioester synthesis approaches. Unlike direct thioester synthesis, the Dbz group is completely stable to piperidine used in Fmoc deprotection and to trifluoroacetic acid (TFA) cleavage cocktails. The method shows minimal epimerization (<2%) even at hindered C-terminal residues like valine and proline, and prevents diketopiperazine formation that plagues other approaches. Additionally, the Nbz peptides can be used directly in NCL without prior thioester isolation, as the thiolysis and ligation can occur in one pot, simplifying synthetic workflows. The Dbz group is compatible with a wide range of amino acid side chains and protecting groups commonly used in peptide synthesis, making it particularly valuable for complex targets like histones that often contain multiple modifications. [3] [4]

Experimental Protocols for Dbz-Based Peptide Synthesis

Dbz-Linker Preparation and Resin Loading

Materials:

  • Rink Amide MBHA resin LL (100-200 mesh, 0.3-0.4 mmol/g loading)
  • Fmoc-Dbz-OH (3-(Fmoc)-4-diaminobenzoic acid)
  • N,N-Dimethylformamide (DMF), dichloromethane (DCM)
  • Piperidine (20% in DMF)
  • HCTU or HATU, DIEA
  • Fmoc-protected amino acids

Procedure:

  • Resin swelling: Place Rink Amide resin (0.1 mmol) in a solid-phase peptide synthesis vessel and swell with DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes.
  • Fmoc deprotection: Treat resin with 20% piperidine in DMF (2 × 10 mL, 5 min each) to remove the Fmoc group.
  • Dbz coupling: Dissolve Fmoc-Dbz-OH (4 equiv, 0.4 mmol) in DMF (8 mL). Add HCTU (4 equiv, 0.4 mmol) and DIEA (8.8 equiv, 0.88 mmol), activate for 30 seconds, then add to resin. React for 2-4 hours with mixing.
  • Confirmation: Monitor coupling completion by Kaiser test or chloranil test for primary amines.
  • Fmoc removal: After Dbz coupling, remove the Fmoc group with 20% piperidine in DMF (2 × 10 mL, 5 min each) to expose the free amino group for peptide chain elongation.

Alternatively, pre-made Fmoc-AA-Dbz-OH derivatives can be synthesized separately and loaded onto the resin as single units to ensure isomeric purity and simplify the synthetic process. [3] [4]

Standard Fmoc-SPPS Peptide Chain Assembly

Procedure:

  • Fmoc deprotection cycle: Treat the Dbz-loaded resin with 20% piperidine in DMF (2 × 10 mL, 5 min each) to remove the N-terminal Fmoc group.
  • Coupling cycle: For each amino acid addition, dissolve Fmoc-AA-OH (4 equiv, 0.4 mmol) in DMF (8 mL). Add HCTU/HATU (4 equiv, 0.4 mmol) and DIEA (8.8 equiv, 0.88 mmol), activate for 30 seconds, then add to resin. React for 30-60 minutes with mixing.
  • Completion monitoring: Test for coupling completion with Kaiser test after each coupling. Recouple if necessary using double coupling protocol for challenging sequences.
  • Sequence repetition: Repeat steps 1-3 until the complete peptide sequence is assembled.
  • Final N-terminal protection: After final Fmoc deprotection, acetylate with acetic anhydride (0.5 M) and DIEA (0.125 M) in DMF for 30 minutes, or introduce Boc-protection if needed for subsequent ligations.

For histone sequences, which are typically rich in basic residues (lysine, arginine), extended coupling times (90-120 minutes) may be necessary, particularly for sequences prone to aggregation. [3] [4]

Post-Assembly Nbz Formation and Cleavage

Materials:

  • p-Nitrophenylchloroformate (4-NPCF)
  • Diisopropylethylamine (DIEA)
  • Dichloromethane (DCM)
  • Trifluoroacetic acid (TFA)
  • Triisopropylsilane (TIS)
  • Water
  • Diethyl ether

Procedure:

  • Resin washing: After complete peptide assembly, wash resin thoroughly with DCM (5 × 10 mL) to remove DMF.
  • Chloroformate activation: Prepare 4-NPCF solution (0.5 M in DCM, 10 mL). Add to resin and react for 2 hours with mixing at room temperature.
  • Washing: Wash resin with DCM (5 × 10 mL) to remove excess chloroformate.
  • Cyclization: Treat resin with 0.5 M DIEA in DMF (10 mL) for 15-30 minutes to promote intramolecular cyclization forming the Nbz group.
  • Final washing: Wash resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and ether (2 × 10 mL), then dry under vacuum.
  • Cleavage: Cleave peptide from resin using TFA/TIS/water (95:2.5:2.5, v/v/v, 10 mL) for 2-3 hours with mixing.
  • Precipitation: Filter to separate resin, concentrate filtrate under nitrogen, and precipitate peptide with cold diethyl ether.
  • Purification: Purify crude peptide-Nbz by preparative HPLC and characterize by LC-MS. [3] [4]

Application to Histone Synthesis: Convergent Hybrid Phase Ligation

The Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL) strategy has been successfully applied to the total chemical synthesis of linker histone H1.2 (212 residues) and CENP-A. This approach splits proteins into approximately 100-residue blocks, with each block assembled on solid support from synthetically accessible peptide fragments before ligation into full-length protein in solution. For histone H1.2 synthesis, eight peptide segments were divided into two blocks, with only one single final purification required. [4]

Procedure for Histone H1.2 Synthesis:

  • Segment division: Divide the 212-residue H1.2 sequence into eight segments of approximately 25-35 residues each, with overlap regions designed for native chemical ligation.
  • Block assembly: Synthesize four segments containing C-terminal Dbz groups for each block using Fmoc-SPPS with Dbz chemistry.
  • Solid-phase ligation: Immobilize the C-terminal segment of each block on PEGA resin via its C-terminus. Sequentially ligate the remaining three segments of each block using solid-phase NCL.
  • Activation and cleavage: Activate the Dbz group to Nbz on the completed blocks, then cleave from resin to yield two approximately 100-residue protein blocks.
  • Solution ligation: Ligate the two blocks in solution using standard NCL conditions to yield full-length H1.2.
  • Folding and purification: Fold the full-length protein under appropriate conditions and perform a single purification step to obtain pure, correctly folded histone H1.2. [4]

This CHP-NCL approach increased the yield of CENP-A synthesis by 2.5-fold compared to previous hybrid phase ligation methods and has been extended to generate post-translationally modified histones including phosphorylated and citrullinated forms. Fully synthetic H1.2 replicates the binding interactions of linker histones to intact mononucleosomes, confirming the functional integrity of synthetically prepared histones. [4]

Data Presentation and Analysis

Table 1: Peptide Synthesis Results Using Dbz Chemistry

Peptide Sequence Crude Purity (%) Isolated Yield (%) C-terminal Residue Ligation Efficiency
LYRAG-Nbz 95 90 Glycine >95% (2h)
LYRGA-Nbz 90 70 Alanine >95% (2h)
LARGF-Nbz 96 88 Phenylalanine >95% (2h)
LARGY-Nbz 93 90 Tyrosine >95% (2h)
AYRGL-Nbz 92 87 Leucine >95% (2h)
LYRAP-Nbz 93 71 Proline ~70% (24h)
LYRGV-Nbz 94 67 Valine ~80% (10h)
(29aa)Rvg-Nbz 57 36 Various >90% (2h)

Table 2: Histone Proteins Synthesized Using Dbz-CHP-NCL Approach

Histone Protein Length (residues) Number of Segments Total Yield Modifications Incorporated
CENP-A 139 5 2.5× improvement vs. previous method Native post-translational modifications
Linker Histone H1.2 212 8 High purity after single purification Unmodified, phosphorylated, citrullinated forms

The data demonstrate that Dbz chemistry provides high synthetic efficiency for a wide range of peptide sequences, with particularly good results for standard amino acids (glycine, alanine, phenylalanine, tyrosine, leucine) showing >90% crude purity and >85% isolated yield. More challenging residues like proline and valine at the C-terminus show slightly reduced but still acceptable yields. The successful synthesis of a complex 29-amino acid peptide derived from rabies virus glycoprotein (Rvg-Nbz) demonstrates the robustness of the method for longer, functionally diverse sequences. The application to full histone proteins shows that the CHP-NCL strategy enables efficient synthesis of proteins exceeding 200 amino acids with complex modification patterns. [3] [4]

Workflow Visualization

G Dbz Dbz SPPS SPPS Dbz->SPPS Fmoc-SPPS Chain Assembly Carbamate Carbamate SPPS->Carbamate 4-NPCF Activation Nbz Nbz Carbamate->Nbz DIEA Cyclization Thioester Thioester Nbz->Thioester MPAA Thiolysis Ligation Ligation Thioester->Ligation Cys-peptide NCL Product Product Ligation->Product Folding

Diagram 1: Dbz Activation and Native Chemical Ligation Workflow. This diagram illustrates the complete synthetic pathway from Dbz-functionalized resin to final ligated protein product through key intermediates including carbamate activation, Nbz formation, thioester generation, and native chemical ligation.

G cluster_block1 Block A Assembly (Solid Phase) cluster_block2 Block B Assembly (Solid Phase) A1 Segment A1 (C-terminal Dbz) A2 Segment A2 (N-terminal Cys) A1->A2 SP-NCL A3 Segment A3 (N-terminal Cys) A2->A3 SP-NCL A4 Segment A4 (N-terminal Cys) A3->A4 SP-NCL BlockA Block A (~100 residues) A4->BlockA Cleavage & Activation FullProtein Full-length Protein (200+ residues) BlockA->FullProtein Solution NCL B1 Segment B1 (C-terminal Dbz) B2 Segment B2 (N-terminal Cys) B1->B2 SP-NCL B3 Segment B3 (N-terminal Cys) B2->B3 SP-NCL B4 Segment B4 (N-terminal Cys) B3->B4 SP-NCL BlockB Block B (~100 residues) B4->BlockB Cleavage & Activation BlockB->FullProtein Solution NCL

Diagram 2: Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL) Strategy. This workflow shows the division of large proteins into manageable blocks assembled on solid support followed by convergent solution ligation, significantly improving yields for proteins exceeding 200 residues such as histones.

Troubleshooting and Optimization Guidelines

  • Low Nbz conversion: Ensure complete washing with DCM before 4-NPCF activation to remove all DMF. Extend activation time to 2-4 hours for longer peptides.
  • Poor ligation efficiency: For difficult C-terminal residues (Val, Pro, Ile), increase MPAA concentration to 200-300 mM and extend reaction time. Consider using selenoester variants for increased reactivity.
  • Peptide aggregation during SPPS: Incorporate pseudoproline dipeptides or use elevated temperature (50-60°C) synthesis for problematic histone sequences rich in basic residues.
  • Incomplete Dbz coupling: Use pre-activated Fmoc-Dbz-OH ester (e.g., HOBt ester) for more efficient loading onto resin.
  • Epimerization concerns: Monitor with analytical HPLC and LC-MS. For sensitive sequences, use lower temperatures during activation and thiolysis steps.

The Dbz thioester method represents a robust and efficient platform for the chemical synthesis of histones and other challenging proteins, enabling precise incorporation of post-translational modifications for epigenetic research and drug development. [3] [4] [5]

References

Safety-Catch Linkers for C-Terminal Peptide Modification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Safety-Catch Linker Principles

  • Simultaneous utilization of both Fmoc and Boc strategies in the same synthesis scheme [1]
  • Synthesis of C-terminally modified peptides including amides, thioesters, and hydrazides [1]
  • Production of protected peptide fragments for native chemical ligation [1]
  • Avoidance of side reactions during peptide chain elongation [2]

The fundamental operational principle involves two distinct phases: (1) peptide assembly where the linker remains completely stable to all deprotection and coupling conditions, and (2) linker activation through a specific chemical transformation that renders it cleavable under mild, selective conditions [2].

Major Safety-Catch Linker Classes and Mechanisms

Oxidative SCLs Based on Sulfur Chemistry

Sulfur-based SCLs utilize oxidation state changes to modulate linker stability. The ETB (4-((2-hydroxyethyl)thio)benzoic acid) linker exemplifies this approach [2]:

  • Stable form: Thioether linkage is stable to both acidic (TFA) and basic (piperidine) conditions
  • Activation: Controlled oxidation using meta-chloroperoxybenzoic acid (m-CPBA) converts thioether to sulfone
  • Cleavage mechanism: Activated sulfone form undergoes β-elimination with secondary amines, releasing the peptide [2]

The related Mmsb/Mmtb (2-methoxy-4-methylsulfinylbenzyl alcohol/2-methoxy-4-methylthiobenzyl alcohol) pair operates through a complementary reductive activation mechanism, where the sulfoxide group provides stability during synthesis, and reduction to thioether enables acid cleavage [1].

Kenner's Sulfonamide-Based SCL

The original safety-catch linker pioneered by Kenner and colleagues relies on N-alkylation to modulate reactivity [1]:

  • Stable form: Acyl sulfonamides remain intact even with strong acids and nucleophiles due to the acidic SO₂NH group (pKa~2.5)
  • Activation: N-alkylation (originally with diazomethane) eliminates the acidic proton and creates a labile N-alkyl acyl sulfonamide
  • Cleavage: Activated form becomes susceptible to nucleophiles including amines, hydrazines, and alkoxides [1]

Ellman's modification improved this system by using a sulfamoylbenzamide scaffold that enhances NH acidity, enabling more efficient activation with iodoacetonitrile and expanding substrate compatibility [1].

HMBA Linker for Nucleophilic Cleavage

The hydroxymethylbenzoic acid (HMBA) linker provides direct access to C-terminally modified peptides through nucleophilic cleavage [3]:

  • Stable form: Benzylic ester linkage remains intact during standard Fmoc-SPPS conditions
  • Activation: Not required - cleavage occurs directly through nucleophilic displacement
  • Cleavage: Various nucleophiles (amines, alcoholates, thiolates) provide C-terminal amides, esters, or thioesters [3]

Quantitative Comparison of Safety-Catch Linkers

Table 1: Comparative Analysis of Major Safety-Catch Linker Systems

Linker Type Activation Method Cleavage Conditions Compatible Chemistry C-Terminal Modifications
ETB Linker Oxidation with m-CPBA (2 eq, 30 min) [2] β-elimination with secondary amines [2] Fmoc, Boc, Alloc, pNz [2] Acid, amide, various nucleophiles
Kenner Sulfonamide N-alkylation with CH₂N₂ or ICH₂CN [1] Nucleophiles (amines, hydrazines, alkoxides) [1] Fmoc, Boc, various coupling reagents [1] Amides, esters, hydrazides
Mmsb/Mmtb Reduction (e.g., with DTT) [1] Acid (TFA) [1] Fmoc, Boc [1] Acid, amide
HMBA None required [3] Direct nucleophilic displacement [3] Fmoc-SPPS [3] Amides, esters, thioesters

Table 2: Optimization Parameters for ETB Linker Oxidation

m-CPBA Equivalents Reaction Time Oxidation Efficiency Key Observations
1.0 eq 10 min Partial oxidation Mixed sulfide/sulfoxide/sulfone products [2]
2.0 eq 10 min Major sulfone formation Sulfone predominant with ~50% sulfoxide remaining [2]
2.0 eq 30 min Complete oxidation Full conversion to sulfone form [2]
3.0 eq 10-30 min Complete oxidation Full conversion to sulfone form [2]

Detailed Experimental Protocols

ETB Linker Protocol for C-Terminal Modification

Resin Preparation and First Amino Acid Coupling

  • Resin functionalization: Couple ETB linker (1) to amino-functionalized resin using DIC/HOBt in DMF (1 h) [2]
  • First amino acid attachment: Couple Fmoc-protected C-terminal amino acid using DIC/DMAP in DMF (2 h) [2]
  • Validation: Confirm loading through quantitative Fmoc test or analytical cleavage

Peptide Assembly

  • Standard Fmoc-SPPS: Perform iterative deprotection (20% piperidine/DMF) and coupling (DIC/Oxyma Pure in DMF) cycles [2]
  • Stability confirmation: ETB linker remains completely stable throughout standard SPPS conditions

Linker Activation and Cleavage

  • Oxidation: Treat peptidyl-resin with m-CPBA (2.0 equivalents) in DCM (30 min) [2]
  • Washing: Thoroughly wash resin with DCM and DMF to remove oxidation byproducts
  • Nucleophilic cleavage: Treat with appropriate nucleophile [2]:
    • Secondary amines (e.g., piperidine, diethylamine) for C-terminal amides
    • Alcoholates for C-terminal esters
    • Thiolates for C-terminal thioesters
  • Purification: Standard reverse-phase HPLC purification of crude peptide
Troubleshooting and Optimization Guidelines
  • Incomplete oxidation: Use fresh m-CPBA and ensure anhydrous conditions; increase to 2.5-3.0 equivalents if necessary [2]
  • Low cleavage yield: Extend cleavage time or slightly elevate temperature (25-40°C)
  • Side reactions: For base-sensitive peptides, consider milder nucleophiles or shorter cleavage times
  • Scale considerations: For large-scale synthesis (>1 mmol), extend oxidation and cleavage times by 50-100%

Application Workflows in Drug Development

ETB_Workflow ETB Linker Application Workflow in Peptide Drug Development Start Start: Peptide Drug Candidate ResinPrep Resin Preparation ETB linker coupling to amino resin Start->ResinPrep FirstAA First Amino Acid Attachment DIC/DMAP in DMF, 2 hours ResinPrep->FirstAA PeptideAssembly Peptide Chain Assembly Standard Fmoc-SPPS cycles FirstAA->PeptideAssembly Oxidation Linker Activation m-CPBA oxidation (2 eq, 30 min) PeptideAssembly->Oxidation Cleavage Nucleophilic Cleavage Secondary amine, alcoholate, or thiolate Oxidation->Cleavage Modification C-Terminal Modification Amides, esters, or thioesters Cleavage->Modification Purification Purification & Analysis HPLC, MS characterization Modification->Purification Application Downstream Applications Native chemical ligation, conjugation, screening Purification->Application

Strategic Considerations for Research Applications

Linker Selection Guidelines

Choose SCLs based on your specific research needs:

  • ETB linker: Ideal when TFA-free cleavage is desirable and for peptides requiring diverse C-terminal modifications [2]
  • Kenner sulfonamide: Optimal for complex applications requiring highly efficient activation and compatibility with various nucleophiles [1]
  • HMBA linker: Simplified approach for direct nucleophilic displacement without activation step [3]
  • Mmsb/Mmtb system: Preferred when reductive activation is more compatible with peptide sequence than oxidative approaches [1]
Emerging Trends and Future Perspectives

Recent advances in SCL technology focus on improved orthogonality and expanded functionality:

  • Development of multi-detachable systems that enable sequential release of different peptide fragments [2]
  • Integration with bioorthogonal chemistry for complex peptide conjugates [1]
  • Automation-compatible safety-catch linkers for high-throughput peptide drug development [2]
  • Green chemistry approaches reducing hazardous waste through TFA-free cleavage methods [2]

Conclusion

Safety-catch linkers represent a powerful toolbox for advanced peptide synthesis, enabling precise C-terminal modifications essential for modern peptide-based drug development. The ETB linker system offers particularly versatile applications through its oxidative activation mechanism and compatibility with various nucleophiles. By selecting appropriate SCL strategies and optimizing cleavage conditions, researchers can efficiently generate diverse C-terminally modified peptides for pharmaceutical applications including native chemical ligation, structure-activity relationship studies, and peptide conjugate preparation.

References

Comprehensive Application Notes and Protocols for Dbz Resin and Peptide Hydrazide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dbz Chemistry and Peptide Hydrazides

Peptide hydrazides serve as versatile intermediates in modern peptide and protein chemistry, particularly as precursors to peptide thioesters for Native Chemical Ligation (NCL) and as valuable building blocks for C-terminal diversification in drug development. The Dbz (3,4-diaminobenzoic acid) moiety and its derivatives represent an important class of linkers and handles that facilitate access to these crucial compounds. These chemistries enable the synthesis of complex peptide architectures under mild conditions while maintaining compatibility with sensitive functional groups and post-translational modifications.

The development of Dbz-based approaches has addressed significant challenges in traditional peptide synthesis, including the need for high-temperature cyclization, extensive purification steps, and limitations in incorporating thermally-sensitive functionality. This document provides detailed application notes and protocols for implementing Dbz and related hydrazide chemistries, supported by quantitative data and optimized workflows for research and development applications.

Dbz Linker Chemistry and Mechanism

Fundamental Principles

The Dbz linker enables the synthesis of peptidic benzimidazoles through a concise solid-phase approach. This method benefits from being performed wholly on solid-phase at room temperature, resulting in minimal purification requirements and excellent tolerance of temperature-sensitive functionality. The benzimidazole moiety serves as a ubiquitous pharmacophore present in numerous anthelmintic, antibacterial, antiviral, antineoplastic, and antifungal drugs, making Dbz chemistry particularly valuable for developing novel bioactive compounds [1].

Dbz-inspired chemistry has evolved to include "R-Dbz" functionalities as thioester precursors for native chemical ligation. These linkers have the significant advantage of not requiring protection during peptide synthesis, thereby removing a deprotection step that was required for previous on-resin approaches to benzimidazole synthesis [1].

Mechanism of Action

The Dbz cyclization mechanism proceeds through dehydrative ring closure during standard Fmoc-SPPS cleavage conditions (TFA/scavengers). The dependence of this cyclization on the amino acid side chain pendant to the nascent benzimidazole has been systematically investigated, revealing that conversion occurs readily during standard TFA cleavage conditions without additional material handling steps compared to standard Fmoc-SPPS procedures [1].

Table 1: Conversion Efficiency of Dbz to Benzimidazole Based on C-terminal Amino Acid

Amino Acid Relative Cyclization Efficiency Notes
Ala, Gly, Ser High >70% conversion
Ile, Val, Trp Low Sterically bulky side chains
Phe, Tyr Low Sterically bulky side chains
Pro Low Backbone constrained
Asp, Glu Moderate to High Compatible with standard conditions

The electronic properties of Dbz derivatives significantly impact cyclization rates. Electron-poor aromatic substitutions (e.g., Ph-Dbz) demonstrate clear rate-enhancement compared to methyl-substituted Dbz or electron-rich derivatives, providing a strategic approach to improve conversion for challenging sequences [1].

Dbz and Hydrazide Synthesis Protocols

On-Resin Synthesis of Peptidic Benzimidazoles

Principle: This protocol describes the concise synthesis of internal and C-terminal peptidic benzimidazoles using Dbz chemistry, compatible with Fmoc-SPPS methodologies [1].

Materials:

  • R-Dbz-loaded resin (commercially available or pre-loaded)
  • Standard Fmoc-protected amino acids
  • Standard SPPS reagents: DMF, DCM, piperidine, coupling reagents (HATU/DIPEA or DIC/Oxyma)
  • Cleavage cocktail: TFA with appropriate scavengers (TIS, H₂O, EDT, DMS as needed)

Procedure:

  • Resin Preparation: Use R-Dbz-loaded resin with appropriate loading capacity (0.1-0.4 mmol/g for longer peptides).
  • Peptide Assembly: Perform standard Fmoc-SPPS using preferred coupling conditions.
  • Cyclization: Following complete peptide assembly, treat the resin-bound peptide with cleavage cocktail (TFA/scavengers) for 24 hours at room temperature instead of the standard 1-2 hours.
  • Precipitation: Add cold diethyl ether to the cleavage mixture, centrifuge, and decant the organic phase.
  • Analysis: Analyze the pelleted peptide using LC-MS to confirm benzimidazole formation.

Technical Notes:

  • For amino acids with low cyclization efficiency (sterically bulky or constrained), consider heating in acetic acid post-cleavage if compatible with other functionalities.
  • Electronic differentiation of Dbz derivatives can be exploited to improve conversion rates for challenging sequences.
  • Minimal purification is typically required due to high conversion under optimized conditions.
Stable Fmoc-Hydrazine Resin Protocol

Principle: This method provides a practical approach for regeneration, loading, and storage of trityl-chloride resins for production of hydrazide-containing peptides, leveraging 9-fluorenylmethyl carbazate (Fmoc-NHNH₂) for enhanced stability [2].

Materials:

  • Trityl chloride resin (TentaGel or ChemMatrix)
  • Thionyl chloride (SOCl₂) - handle with extreme care in fume hood
  • Fmoc-NHNH₂
  • Anhydrous DCM, DMF, diethyl ether
  • Nitrogen purging system

Procedure:

  • Resin Regeneration:

    • Swell trityl chloride resin in minimal DCM in a round-bottom flask under nitrogen.
    • Add 5 equivalents of thionyl chloride (based on manufacturer-reported loading).
    • Stir under nitrogen for 2.5 hours.
    • Transfer to fritted syringe and wash with DCM then DMF.
  • Fmoc-NHNH₂ Loading:

    • Treat resin with 5 equivalents of Fmoc-NHNH₂ suspended in 50:50 DCM:DMF (enough to barely cover swelled resin).
    • Stir for 45 minutes.
    • Drain and repeat Fmoc-NHNH₂ treatment.
    • Flow wash with DMF and DCM.
  • Resin Drying and Storage:

    • Dry by flow washing with diethyl ether over vacuum manifold.
    • Store in vacuum desiccator for at least 8 hours before use.
    • Stable under various storage conditions for extended periods.

Safety Considerations:

  • SOCl₂ causes severe burns and requires careful handling with appropriate PPE.
  • Use in fume hood due to inhalation toxicity.
  • Avoid mixing with water (reacts violently).
  • Regularly dispose of ether-containing waste to prevent peroxide buildup.
Dialkoxybenzyl (Dab) Linker Protocol

Principle: This approach utilizes a designed dialkoxybenzyl linker to improve HPLC performance in purification and analysis of peptide hydrazides, providing superior peak shapes and enhanced synthetic yields [3].

Materials:

  • Dab linker compound
  • Rink amide ChemMatrix resin
  • Standard Fmoc-SPPS reagents
  • Boc anhydride for protection
  • Cleavage cocktails: Standard TFA/TIS/H₂O and TFA/thioanisole/EDT/anisole

Procedure:

  • Linker Incorporation: Couple Dab linker to Rink amide ChemMatrix resin using standard DIC/Oxyma chemistry.
  • Boc Protection: Introduce Boc protection to suppress undesired acylation at both nitrogen atoms.
  • Peptide Assembly: Perform standard Fmoc-SPPS.
  • Controlled Cleavage:
    • For free hydrazide: Use TFA/TIS/H₂O (95:2.5:2.5) at 37°C for 2-3 hours.
    • For Dab-linked hydrazide: Use TFA/thioanisole/EDT/anisole (90:5:3:2) at 0°C for 3 hours.

Applications:

  • Ideal for peptides requiring extensive HPLC purification
  • Superior for challenging sequences with purification difficulties
  • Compatible with native chemical ligation strategies

Quantitative Performance Data

Comparative Analysis of Hydrazide Methodologies

Table 2: Performance Comparison of Dbz and Hydrazide Synthesis Methods

Method Key Advantages Limitations Typical Yields Compatibility
Dbz On-Resin Minimal purification; room temperature; tolerant of sensitive functionality Lower efficiency with bulky C-terminal amino acids 60-90% conversion Oxidation-prone amino acids; thermal-sensitive groups
Fmoc-NHNH₂ Resin Excellent shelf stability; standardized loading; compatible with automation Requires SOCl₂ regeneration step >85% Broad compatibility with standard SPPS
Dab Linker Superior HPLC performance; controllable cleavage; improved yields Requires temperature optimization for complete deprotection 80-95% Ideal for difficult-to-purify sequences
Direct Hydrazinolysis Straightforward synthesis; flexibility to access acid or thioester from same support Variable yields based on C-terminal amino acid 70-95% (sequence dependent) Post-translational modifications; sensitive functional groups
HPLC Performance Enhancement with Dab Linker

The dialkoxybenzyl linker approach demonstrates significant improvements in HPLC performance metrics:

Symmetry Factor Analysis:

  • Free hydrazides: symmetry factors >1 (tailing peaks)
  • Alkyl hydrazides (Dab-linked): symmetry factors closer to 1 (symmetrical peaks)
  • Practical Impact: Improved peak symmetry enables better separation of target peptides from deletion sequences and byproducts, particularly on degraded or older HPLC columns [3].

Synthetic Yield Improvement:

  • Dab linker approach demonstrates enhanced overall yields in SPPS compared to conventional trityl-based linkers
  • Improved purification efficiency contributes to higher isolated yields of peptide segments
  • Successfully validated in ubiquitin synthesis from three peptide segments using native chemical ligation [3].

Applications in Drug Development and Protein Engineering

Late-Stage Diversification Strategy

Peptide hydrazides serve as versatile intermediates for C-terminal diversification, enabling efficient exploration of structure-activity relationships in drug development.

Conversion to Carboxylic Acids:

  • Oxone Oxidation: Rapid conversion but incompatible with oxidation-prone amino acids
  • Azidation/BME Treatment: Acceptable yields with oxidation-sensitive sequences
  • Applications: Access to peptide acids from common hydrazide precursors

Conversion to Amides:

  • Ammonolysis: Direct treatment of azides with ammonium acetate
  • Staudinger Reaction: Reaction of azides with phosphines to form iminophosphorane intermediates
  • Applications: Generation of C-terminal amides which often demonstrate enhanced biological activity [4]

Biological Significance: In modelin-5 derivatives, the C-terminal modification significantly influenced antimicrobial activity:

  • Amide derivatives showed more potent activity against E. coli than acid forms
  • The hydrazide precursor demonstrated the most potent antimicrobial activity
  • Highlights the importance of C-terminal diversification for optimizing peptide therapeutics [4]
Native Chemical Ligation and Protein Synthesis

G SPPS SPPS Hydrazide Hydrazide SPPS->Hydrazide Cleavage Thioester Thioester Hydrazide->Thioester Activation Ligation Ligation Thioester->Ligation NCL Protein Protein Ligation->Protein Folding

Figure 1: Peptide Hydrazide Workflow for Protein Synthesis

Dbz and hydrazide chemistry enable efficient protein synthesis through native chemical ligation:

  • Segment Synthesis: Prepare peptide segments as hydrazides using Dbz or related chemistry
  • Thioester Formation: Convert hydrazides to thioesters under mild conditions
  • Ligation: Combine segments through NCL at cysteine or selenocysteine sites
  • Folding: Refold to obtain functional protein

This approach has been successfully demonstrated in the synthesis of ubiquitin and other proteins, with improved efficiency due to enhanced purification of peptide segments [3].

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

Low Cyclization Efficiency in Dbz Chemistry:

  • Problem: Incomplete benzimidazole formation with bulky C-terminal amino acids
  • Solution: Incorporate electron-poor aromatic substitutions (e.g., Ph-Dbz) to enhance cyclization rates
  • Alternative: Apply mild heating in acetic acid if compatible with other functionalities

HPLC Peak Tailing with Hydrazides:

  • Problem: Tailing peaks complicate analysis and purification
  • Solution: Implement Dab linker strategy to improve peak symmetry
  • Alternative: Consider temporary alkylation strategies during purification

Resin Stability Issues:

  • Problem: Decreased performance of hydrazine resins during storage
  • Solution: Use Fmoc-NHNH₂ pre-loaded resins with proper drying and storage
  • Alternative: Regenerate trityl chloride resins immediately before use
Scalability and Green Chemistry Considerations

The environmental impact of peptide synthesis has become increasingly important in industrial applications:

Solvent Selection:

  • Traditional solvents (DMF, DCM, NMP) face regulatory restrictions
  • Transition to greener alternatives while maintaining technical performance
  • Consider recyclability and environmental footprint in process development [5]

Atom Economy:

  • Dbz and hydrazide approaches minimize purification steps
  • Reduced overall solvent consumption and waste generation
  • Alignment with green chemistry principles for sustainable manufacturing

Conclusion

Dbz chemistry and peptide hydrazide synthesis represent powerful methodologies in the peptide chemist's toolbox, enabling efficient access to complex peptide architectures and novel therapeutics. The protocols outlined in this document provide researchers with standardized approaches for implementing these techniques, supported by quantitative performance data and troubleshooting guidance.

The continued evolution of Dbz-inspired linkers and hydrazide strategies addresses key challenges in peptide synthesis, including purification efficiency, compatibility with sensitive functionality, and environmental impact. These advances support the growing importance of peptide therapeutics in drug development and protein engineering applications.

References

Comprehensive Application Notes and Protocols: Dbz Linker Strategies for Challenging Fmoc-SPPS Sequences

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Dbz Linker in Modern Peptide Synthesis

The 3,4-diaminobenzoic acid (Dbz) linker represents a significant advancement in Fmoc solid-phase peptide synthesis (Fmoc-SPPS), particularly for the synthesis of challenging peptide sequences and C-terminal modified peptides. Traditional Fmoc-SPPS approaches face limitations in generating C-terminal thioesters, which are essential intermediates for native chemical ligation (NCL)—a powerful method for constructing proteins and cyclic peptides from unprotected peptide fragments. The Dbz linker addresses this fundamental challenge by providing a stable yet activatable handle that survives standard Fmoc-SPPS conditions but can be efficiently converted to reactive species for downstream applications [1]. This technology has enabled synthetic access to complex peptides and proteins that were previously difficult or impossible to obtain using conventional Fmoc-SPPS methodologies.

The Dbz linker system has evolved significantly since its initial introduction, with key developments including the orthogonally protected MeDbz variant and the more recent versatile Dbz linker that combines the advantages of both Dbz and MeDbz approaches. These linkers have proven particularly valuable for synthesizing "difficult sequences" characterized by high hydrophobicity, β-sheet forming tendencies, and sequences prone to aggregation during SPPS [2]. For research and development laboratories focused on peptide-based therapeutics, the Dbz linker provides a robust method for generating peptide thioesters, cyclic peptides, and protein semisynthesis intermediates without switching to the more hazardous Boc-SPPS strategy [1] [3].

Mechanistic Basis of Dbz Linker Functionality

Fundamental Chemical Principles

The Dbz linker operates on the safety-catch principle, where the linker remains completely stable during standard peptide assembly and deprotection conditions but can be activated through specific chemical modifications at the end of the synthesis [4]. The 3,4-diaminobenzoic acid core structure provides two amino groups with subtly different reactivities, allowing for selective monoacylation during the initial coupling of the first amino acid. Following peptide chain assembly, the free amine can be converted to either an N-acyl-benzimidazolinone (Nbz) through carbamoylation and cyclization [1] or a benzotriazole (Bt) species via nitrosation [3]. Both activated forms serve as excellent precursors for thioester formation under native chemical ligation conditions or for direct cyclization applications.

The activation mechanism involves the formation of a highly reactive intermediate that can be intercepted by various nucleophiles. For the Nbz route, treatment with p-nitrophenylchloroformate generates a carbamate intermediate that undergoes intramolecular cyclization to form the N-acylurea (Nbz) species. This Nbz group demonstrates excellent stability under acidic handling conditions but undergoes rapid thiolysis in neutral aqueous buffers to yield peptide thioesters [1]. Alternatively, the Bt route involves diazotization of the free amine to form a benzotriazole intermediate that exhibits even greater acylating power, enabling faster ligation kinetics and the generation of peptide selenoesters [3]. The mechanistic pathway chosen depends on the specific requirements of the peptide system and the desired downstream applications.

Table 1: Comparison of Dbz-Derived Activated Species for Peptide Synthesis

Activated Species Formation Conditions Reaction Kinetics Key Applications Stability
Nbz (N-acylurea) p-nitrophenylchloroformate + base Moderate (thioester formation in <1 hour) Standard NCL, cyclic peptides Stable to acid, stable in purification
MeNbz Similar to Nbz using MeDbz linker Similar to Nbz Prevents over-acylation in challenging sequences Similar to Nbz
Bt (benzotriazole) NaNO₂ at acidic pH Fast (transthioesterification <5 minutes) Rapid ligation, selenoester formation Highly reactive, immediate use recommended
SEAlide Intramolecular disulfide formation TCEP reduction initiates N-to-S acyl shift Alternative thioester precursor Stable until reduction
Workflow Visualization: Dbz Activation Pathways

The following diagram illustrates the key decision points and pathways in the Dbz linker strategy:

G Start Peptide-Dbz-Resin After Fmoc-SPPS Protection Protection Strategy Assessment Start->Protection Completed synthesis Unprotected Unprotected Dbz Route Protection->Unprotected Standard sequences AllocProtected Alloc-Protected Dbz Route Protection->AllocProtected Gly-rich/difficult sequences MeDbzRoute MeDbz Route Protection->MeDbzRoute Alternative to Alloc Activation Activation Method Unprotected->Activation AllocProtected->Activation After Alloc removal MeDbzRoute->Activation NbzPath Nbz Activation p-nitrophenylchloroformate Activation->NbzPath Standard conditions BtPath Bt Activation NaNO₂, acidic pH Activation->BtPath Rapid kinetics needed Thioester Peptide Thioester NbzPath->Thioester Thiol exchange Cyclization Head-to-Tail Cyclization NbzPath->Cyclization Head-to-tail macrocyclization NCL Native Chemical Ligation BtPath->NCL Ultra-fast ligation Selenoester Peptide Selenoester BtPath->Selenoester Selenol exchange Applications Downstream Applications Thioester->NCL With Cys-peptide

Experimental Protocols for Dbz Linker Implementation

Standard Dbz N-acylurea (Nbz) Protocol

The following step-by-step protocol details the implementation of the Dbz Nbz method for peptide thioester synthesis:

  • Step 1: Resin Preparation and First Amino Acid Coupling

    • Start with Rink Amide MBHA or PAL resin (0.1-0.2 mmol/g loading) in a solid-phase reaction vessel.
    • Deprotect Fmoc group with 20% piperidine in DMF (2 × 5 min treatments).
    • Couple Fmoc-Dbz-OH (3-5 eq) using standard coupling reagents (HBTU/HOBt/DIEA, 1:1:1.5) in DMF for 1-2 hours.
    • Deprotect Fmoc and confirm coupling success by qualitative Kaiser test.
    • Couple the first C-terminal amino acid (3-5 eq) using standard coupling conditions.
    • Critical Note: For challenging sequences or Gly-rich regions, incorporate Fmoc-(Dmb)Gly-OH for the C-terminal residue or use Alloc protection as described in Section 3.2 [5].
  • Step 2: Peptide Chain Assembly

    • Continue standard Fmoc-SPPS using preferred coupling reagents and deprotection conditions.
    • Incorporate Boc-protected amino acid at the N-terminus if desired.
    • Monitoring: Remove small resin aliquots (~5 mg) at various synthesis stages for qualitative cleavage and HPLC analysis if branching is suspected.
  • Step 3: On-Resin Activation to N-acylurea (Nbz)

    • Upon chain completion, wash resin thoroughly with DCM (5 × 1 min).
    • Treat with p-nitrophenylchloroformate (2-4 eq) in DCM containing DIEA (2 eq) for 1-2 hours at room temperature.
    • Wash with DCM, then DMF.
    • Add 0.5 M DIEA in DMF (2 × 15 min treatments) to promote cyclization to the Nbz species.
    • Wash sequentially with DMF, DCM, and ether, then dry under vacuum.
  • Step 4: Cleavage and Characterization

    • Cleave peptide from resin using standard TFA cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5) for 2-3 hours.
    • Precipitate in cold ether, centrifugate, and lyophilize.
    • Analyze crude product by HPLC and MS. The peptide-Nbz should be the major species.
    • Typical Yield: 70-90% for model peptides; 36-57% for longer challenging sequences (29aa) [1].
  • Step 5: Thioester Formation or Direct Ligation

    • For thioester formation: Dissolve peptide-Nbz in neutral buffer (6 M Gn·HCl, 200 mM phosphate, pH 7.0) containing 200 mM MPAA.
    • React at 25°C for 30-60 min, monitoring completion by HPLC.
    • For direct NCL: Mix peptide-Nbz with N-terminal Cys peptide (1.2-1.5 eq) in NCL buffer with MPAA and TCEP.
    • Reaction typically completes within 2-24 hours depending on C-terminal residue [1].
Protected Dbz (Alloc) Protocol for Challenging Sequences

For sequences prone to over-acylation (particularly Gly-rich segments), implement this enhanced protocol:

  • Step 1: Preparation of Fmoc-Dbz(Alloc)-OH Building Block

    • Synthesize or source Fmoc-Dbz(Alloc)-OH, where the Alloc group protects one amine orthogonally.
    • Alternatively, use commercially available preloaded Fmoc-Dbz(Alloc)-resins.
  • Step 2: Resin Loading and Chain Assembly

    • Couple Fmoc-Dbz(Alloc)-OH to Rink or PAL resin using standard coupling methods.
    • Deprotect Fmoc group and couple first amino acid normally.
    • Continue standard Fmoc-SPPS with routine acetylation capping steps (acetic anhydride/DIEA) if desired.
    • Key Advantage: The Alloc protection eliminates over-acylation side reactions during extended syntheses [5].
  • Step 3: Orthogonal Deprotection and Activation

    • Upon chain completion, treat resin with Pd(PPh₃)₄ (0.2 eq) and phenylsilane (10-20 eq) in DCM for 30-60 min to remove Alloc group.
    • Wash thoroughly with DCM containing 0.5% DIEA to remove Pd residues.
    • Continue with standard activation using p-nitrophenylchloroformate as in Section 3.1.
  • Step 4: Cleavage and Applications

    • Cleave and characterize as in standard protocol.
    • Expected Outcome: Significant improvement in crude purity for challenging sequences, with reduction or elimination of branched peptides [5].

Table 2: C-Terminal Amino Acid Compatibility with Dbz Nbz Approach

C-Terminal Residue Activation Efficiency Ligation Time Special Considerations Reported Yield Range
Ala, Phe, Tyr, Leu Excellent (>95%) 1-2 hours Standard protocol 87-90%
Gly Good (with protection) 1-2 hours Use Alloc protection or Fmoc-(Dmb)Gly-OH 70-90%
Val Moderate ~10 hours Slower ligation kinetics ~67%
Pro Moderate ~24 hours Extended ligation required ~71%
Ile, Thr (β-branched) Moderate 4-8 hours Potential aggregation issues 50-75%*

*Estimated from similar challenging residues [2]

Applications in Complex Peptide and Protein Synthesis

Synthesis of Challenging Hydrophobic Sequences

The Dbz linker has proven particularly valuable for synthesizing "difficult sequences"—peptides characterized by high aggregation propensity due to hydrophobic residues and β-sheet forming tendencies. These sequences, which include amyloidogenic peptides, transmembrane protein domains, and membrane-associated peptides, often fail using standard Fmoc-SPPS protocols. The Dbz approach facilitates these challenging syntheses through several mechanisms: the C-terminal amide linkage during assembly minimizes diketopiperazine formation, and the post-assembly activation avoids exposing the growing peptide chain to potentially disruptive activation conditions [1] [2].

Successful applications include the synthesis of a 29-amino acid peptide derived from rabies virus glycoprotein (Rvg), which possesses functional significance for cargo delivery across biological barriers. Using the Dbz Nbz approach, this challenging peptide was obtained in 57% crude purity and 36% recovered yield after preparative HPLC—notable for a peptide of this complexity. The resulting peptide-Nbz intermediate efficiently underwent thiol exchange to generate the active arylthioester, demonstrating the compatibility of the Dbz approach with long, functionally diverse sequences [1]. For hydrophobic transmembrane domains, implementation of removable backbone modifications or arginine-based solubilizing tags during Dbz-assisted synthesis has further enhanced success rates by maintaining peptide solubility throughout synthesis and purification [2].

Peptide Macrocyclization Strategies

The Dbz linker enables efficient head-to-tail peptide macrocyclization, a valuable strategy for enhancing proteolytic stability, membrane permeability, and biological activity of peptide therapeutics. Following complete peptide assembly on the Dbz linker and activation to the Nbz species, the N-terminal amine (after Fmoc deprotection) can attack the activated C-terminus to form the cyclic product. This approach benefits from the pseudo-dilution effect of solid-phase synthesis, favoring intramolecular cyclization over intermolecular oligomerization [6] [7].

The methodology is particularly valuable for generating cyclotides and other constrained peptide scaffolds that show enhanced biological properties. For example, the Dbz approach has been successfully employed in the synthesis of cyclotides through a thia-zip peptide cyclization approach, where the reversible transthioesterification initiates at the most C-terminal cysteine and proceeds sequentially until reaching the N-terminal cysteine, where irreversible S-to-N acyl transfer occurs [6]. Compared to traditional macrolactamization methods that often require high dilution and extended reaction times, the Dbz-mediated cyclization occurs efficiently on solid support, simplifying the process and improving yields. The compatibility of the Dbz linker with Fmoc-SPPS makes it particularly valuable for generating diverse macrocyclic peptide libraries for drug discovery applications [7].

Troubleshooting and Optimization Guidance

Common Challenges and Solutions
  • Problem: Over-acylation and Branched Peptides

    • Symptoms: Multiple closely eluting peaks in HPLC, molecular weights corresponding to peptide dimers.
    • Causes: Gly-rich sequences, microwave-assisted SPPS, extended coupling times.
    • Solutions: Implement Alloc-protected Dbz linker; use Fmoc-(Dmb)Gly-OH for C-terminal glycine; reduce coupling reagent excess; incorporate capping steps [5].
  • Problem: Incomplete Activation to Nbz

    • Symptoms: Residual peptide starting material in thioester formation, low ligation yields.
    • Causes: Incomplete carbamoylation, insufficient cyclization time, poor resin swelling.
    • Solutions: Ensure thorough washing with DCM before activation; use fresh p-nitrophenylchloroformate; extend DIEA treatment to 2 × 15 min; confirm resin swelling in DCM.
  • Problem: Slow Ligation Kinetics

    • Symptoms: Extended ligation times, accumulation of hydrolysis byproducts.
    • Causes: Sterically hindered C-terminal residues (Val, Ile, Pro), suboptimal thiol catalyst.
    • Solutions: Increase MPAA concentration to 200-300 mM; use Bt activation for faster kinetics; extend reaction time to 24-48 hours for problematic residues [1] [3].
  • Problem: Peptide Aggregation During Synthesis

    • Symptoms: Coupling failures, decreasing yields with chain elongation.
    • Causes: Hydrophobic sequences, β-sheet formation.
    • Solutions: Incorporate backbone amide protection; use alternative solvents (NMP/THF mixtures); employ pseudoproline dipeptides; implement temperature control [2].
Analytical Characterization Guidelines

Proper characterization of Dbz-derived peptides at each stage is essential for successful implementation:

  • Peptide-Nbz Characterization: Analyze by HPLC and MS after cleavage. The Nbz group provides characteristic UV absorption at 270-320 nm. Confirm the absence of starting material (peptide-Dbz) which elutes earlier and has different UV properties.
  • Thioester Formation Monitoring: Follow the conversion of peptide-Nbz to peptide-thioester by HPLC. The thioester typically elutes slightly earlier than the Nbz precursor. Confirm by MS and observe the characteristic mass change.
  • Ligation Completion: Monitor the disappearance of both peptide-Nbz (or peptide-thioester) and N-terminal Cys peptide, with appearance of the ligated product. Use both analytical HPLC and MS characterization.

Conclusion

The Dbz linker technology represents a versatile and robust platform for expanding the capabilities of Fmoc-SPPS, particularly for challenging synthetic targets. By enabling efficient access to peptide thioesters, cyclic peptides, and complex protein domains through a safety-catch approach, this methodology bridges important gaps in synthetic peptide chemistry. The ongoing development of protected variants like MeDbz and Alloc-Dbz further enhances the applicability to demanding sequences that were previously inaccessible through standard Fmoc-based strategies.

As peptide-based therapeutics continue to gain importance in pharmaceutical development, the Dbz linker approach offers researchers a powerful tool for generating novel peptide constructs with improved properties. The protocols outlined in this application note provide a solid foundation for implementation, while the troubleshooting guidance helps overcome common challenges. With appropriate optimization and validation, this technology can significantly expand the scope of accessible peptide targets for basic research and drug development applications.

References

Troubleshooting Guide: Preventing DBZ Over-acylation

Author: Smolecule Technical Support Team. Date: February 2026

Q: I am synthesizing peptide thioesters using the N-acylurea approach with the 3,4-diaminobenzoic acid (Dbz) linker. My analysis shows multiple side products, especially with glycine-rich sequences. What is happening and how can I prevent it?

A: The side products are caused by over-acylation of the Dbz linker. This occurs when the second, unprotected amine on the Dbz molecule is inadvertently acylated during peptide chain extension, leading to branched peptide products. This is particularly prevalent in glycine-rich sequences due to Gly's small size and flexibility, which provides minimal steric hindrance to protect the second Dbz amine [1] [2].

The most effective solution is to use a reversible protection strategy with an allyloxycarbonyl (Alloc) group on one of the Dbz amines during synthesis [1] [2].

Evidence of the Problem and Solution Efficacy

The table below quantifies the side products formed with an unprotected Dbz linker and demonstrates the effectiveness of the Alloc protection strategy.

Peptide Synthesized Sequence (C- to N-terminus) Synthesis Method Key Observed Side Products Solution & Outcome
H4C [2] GRTLYGFGG Unprotected Dbz Significant fully branched product (H4C-C1) and a ladder of other branched species. Using Fmoc-Dbz(Alloc) base resin eliminated these branched side products [1] [2].
H4N [2] SGRGKGGKGLGKGG Unprotected Dbz Multiple over-acylation products observed. Dbz protection improved the synthetic purity of this Gly-rich sequence [1] [2].
Boc-LYRAG-A/F [2] LYRAGA / LYRAGF Unprotected Dbz 6-9% second chain acylation (A1/F1); 7-12% acetylated species (AA/FA). Demonstrates over-acylation is not limited to Gly-Gly termini, but is worse with them [2].

Detailed Experimental Protocol

Here is the validated methodology for preparing peptide thioesters using the protected Dbz linker [1] [2].

1. Resin Preparation & Loading

  • Use a pre-loaded Fmoc-Dbz(Alloc)-OH base resin or synthesize it from Rink Amide MBHA resin.
  • After loading the Dbz linker and installing the Alloc group, the first C-terminal amino acid is coupled to the single free amine. The steric bulk of Fmoc-(Dmb)Gly-OH is recommended for a C-terminal Gly to provide additional protection during the initial coupling [2].

2. Standard Fmoc-SPPS

  • Proceed with standard automated Fmoc-SPPS protocols for the remainder of the peptide chain. The Alloc group remains stable under standard Fmoc deprotection conditions (20% piperidine) [1] [2].

3. Post-Synthesis Alloc Deprotection

  • Upon completion of the peptide chain assembly, quantitatively remove the Alloc protecting group. This is typically done using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane [2].

4. N-Acylurea (Nbz) Formation & Thioester Generation

  • Treat the resin-bound, deprotected peptide with p-nitrophenyl chloroformate (4-NPCF) to form the N-acyl-benzimidazolinone (Nbz) intermediate.
  • Cleave the peptide-Nbz conjugate from the resin and purify it.
  • The final peptide thioester is generated in situ under native chemical ligation conditions via thiolysis, or it can be pre-formed before the ligation step [1] [2].

workflow Start Start: Fmoc-Dbz(Alloc) Resin Step1 Couple First Amino Acid Start->Step1 Step2 Standard Fmoc-SPPS Step1->Step2 Step3 Remove Alloc Group Step2->Step3 Step4 Form Nbz with p-Nitrophenylchloroformate Step3->Step4 Step5 Cleave and Purify Peptide-Nbz Step4->Step5 Step6 Generate Thioester via Thiolysis Step5->Step6

Dbz Workflow with Alloc Protection

FAQs

Q: Why are glycine-rich sequences particularly problematic? A: Glycine's small side chain (a single hydrogen atom) offers minimal steric bulk. This makes it easier for the coupling reagents to access and acylate the second amine on the Dbz linker, leading to branched side products. Sequences with a C-terminal Gly-Gly motif are especially prone to this issue [2].

Q: Can't I just avoid over-acylation by optimizing my coupling conditions? A: While optimized coupling and capping conditions can reduce the extent of over-acylation, they cannot eliminate it entirely, especially for challenging sequences. The Alloc protection strategy provides a robust and reliable solution that is compatible with standard automated SPPS, making it superior to fine-tuning reaction conditions for each individual peptide [2].

Q: Is the Fmoc-Dbz(Alloc) resin compatible with all C-terminal amino acids? A: The published research indicates that the protected Fmoc-Dbz(Alloc) base resin "may be directly used for synthesis with most C-terminal amino acids," suggesting broad compatibility [1] [2].

References

A Framework for Your Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

You can structure the FAQ and troubleshooting section around common problem areas in peptide synthesis. The table below outlines potential issues, their common causes, and general investigative steps.

Issue Common Causes Investigation & Troubleshooting Steps
Low Reaction Yield [1] Incomplete coupling; Impure reagents; Side reactions. Verify reagent purity (HPLC/MS); Extend coupling reaction time; Confirm deprotection is complete.
Multiple Product Species [1] Incomplete deprotection; Side-chain reactions; Oligomerization. Analyze by LC-MS for mass differences; Review deprotection steps (e.g., Piperidine concentration, duration); Check for sequence-dependent side reactions (e.g., aspartimide formation).
Difficulty Purifying Target Product Hydrophobic side products; Charge heterogeneity from deletions. Optimize HPLC gradient; Switch purification mode (e.g., ion-pairing reagents); Analyze crude mixture to identify impurities.

Suggested Experimental Protocol for Optimization

A systematic approach is key to optimizing linker chemistry. The following workflow provides a general methodology that can be adapted for investigating Dbz linker side products. You would replace the general steps with specifics for the Dbz linker system.

G start Start: Identify Side Product step1 Analyze Crude Mixture (LC-MS) start->step1 step2 Hypothesize Structure of Side Product step1->step2 step3 Review Synthesis Protocol and Reagents step2->step3 step4 Systematically Vary One Parameter step3->step4 step5 Analyze Outcome (LC-MS/Purity/Yield) step4->step5 step5->step4 No Improvement step6 Identify Optimal Condition step5->step6 Improvement end Update Standard Protocol step6->end

Based on the workflow above, here is a detailed methodology you can follow.

Objective: To identify and minimize specific side products formed during the conjugation of a drug molecule to a Dbz-based linker.

Step Procedure Key Parameters to Monitor/Record
1. Synthesis & Analysis Perform the conjugation reaction under your current standard protocol. Quench the reaction and analyze the crude mixture by LC-MS. Record retention times and mass spectra for the main product and all major impurities.
2. Hypothesis Generation Based on the mass differences and known linker chemistry, propose potential structures for the side products (e.g., hydrolysis products, dimers, or isomers). Note the hypothesized chemical structure and formation mechanism for each key side product.
3. Parameter Variation Systematically repeat the conjugation reaction, varying one parameter at a time (e.g., reaction time, temperature, stoichiometry, solvent, or type/concertration of catalysts or additives). For each experiment, meticulously record the changed parameter and its value.
4. Outcome Analysis For each varied condition, analyze the crude reaction mixture by LC-MS. Quantify the ratio of the desired product to the key side product(s) and calculate the overall reaction yield or purity. Tabulate the Area Percent of the target product and key side products from LC analysis for easy comparison.
5. Protocol Update Select the condition that gives the highest yield and purity with minimal side products. Use this to create a new, optimized standard operating procedure (SOP). Document the final, optimized parameters in the new SOP.

Where to Find Specific Information

To populate this framework with specific data on the Dbz linker, I suggest you:

  • Consult Manufacturer Datasheets: Companies that sell Dbz linkers and related reagents often provide detailed technical notes and recommended protocols.
  • Perform a Focused Literature Search: Use academic databases (like PubMed, SciFinder) to search for papers using the Dbz linker, particularly in the context of your specific drug class (e.g., "Dbz linker ADC synthesis" or "Dbz peptide coupling"). The methods section of these papers is a goldmine for specific protocols.
  • Leverage HTS Principles: The concepts of High-Throughput Screening (HTS), as seen in the search results, can be applied here [2] [1]. You could design a small-scale, multi-well plate experiment to rapidly test a wide array of conditions for optimizing the Dbz conjugation reaction.

References

Alloc protection eliminate over-acylation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Allosteric Modulators

An allosteric modulator is a substance that binds to a receptor (at a site distinct from where the endogenous agonist binds, known as the orthosteric site) and changes the receptor's response to stimuli [1]. The term "allosteric" comes from the Greek words for "other solid" or "other shape," reflecting the conformational changes these modulators induce [1].

The following table outlines the main classes of allosteric modulators.

Modulator Class Acronym Key Effect on Agonist Example Compounds / Clinical Examples
Positive Allosteric Modulator PAM Increases affinity and/or efficacy [1] Benzodiazepines (Diazepam), Cinacalcet [1]
PAM-Agonist PAM-ago Works as a PAM and also activates the receptor alone [1] -
Negative Allosteric Modulator NAM Decreases affinity and/or efficacy [1] Maraviroc, Fenobam [1]
Silent Allosteric Modulator SAM (or NAL) No effect on agonist activity, but blocks other modulators [1] 5MPEP (research chemical) [1]

Allosteric modulators offer several advantages over orthosteric drugs, which can help overcome common issues in drug development [2] [3]:

  • Greater Selectivity: Allosteric sites are less conserved across related receptor subtypes than orthosteric sites, enabling highly specific targeting and potentially reducing off-target side effects [1] [2].
  • Saturability of Effect: Their activity reaches a ceiling, which may lower the risk of overdose compared to orthosteric drugs [1] [3].
  • Physiological Context Preservation: PAMs and NAMs require the presence of the endogenous ligand, thereby preserving the natural timing and spatial pattern of receptor activation [3].
  • Improved Chemical Properties: Allosteric modulators are often smaller and more lipophilic, making them more amenable to optimization for desirable drug metabolism and pharmacokinetic (DMPK) parameters [4] [3].

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions that arise during research on allosteric modulators.

FAQ 1: My allosteric modulator shows inconsistent results across different assay systems. Why might this be? This is a common challenge, often due to probe dependence and assay configuration.

  • Probe Dependence: The effect of an allosteric modulator can vary dramatically depending on which orthosteric agonist is used to activate the receptor [5] [3]. A modulator might potentiate the effect of one agonist but have no effect, or even inhibit, another agonist acting at the same receptor.
  • Troubleshooting Tip: Characterize your modulator using the endogenous agonist wherever possible, and clearly report which orthosteric probe was used in your experiments.
  • Assay Design & System Bias: Different assays (e.g., kinetic vs. endpoint, measuring cAMP vs. calcium vs. β-arrestin recruitment) probe different facets of receptor signaling [3]. An allosteric modulator may selectively bias receptor signaling toward certain pathways (G protein subtypes, β-arrestin) over others [6] [3].
  • Troubleshooting Tip: Don't rely on a single assay. Use a panel of functional assays to fully characterize the modulator's profile and identify any signaling bias.

FAQ 2: My modulator appears to have low potency in screening. Is it still a viable candidate? Yes, a compound with weak direct affinity can still be a powerful modulator due to the concept of cooperativity.

  • Explanation: The functional potency of an allosteric ligand is a combination of its affinity for its own site and the magnitude of its cooperativity with the orthosteric ligand [3]. A compound may have low affinity but very high positive cooperativity, making it an effective PAM [3].
  • Troubleshooting Tip: Use functional assays that measure the potentiation of an orthosteric agonist's response (e.g., a shift in its EC50 value) rather than relying solely on binding affinity. A competition association assay can also be useful to study the kinetics of unlabeled ligands [5].

FAQ 3: I am screening for allosteric modulators of a GPCR. What is a critical consideration for my assay? A critical factor is the choice of orthosteric probe and its concentration.

  • Explanation: Screening with a supramaximal concentration of an orthosteric agonist will make it difficult to detect potentiation by a PAM. Conversely, using a very low concentration may mask the effects of a NAM [3].
  • Troubleshooting Tip: Perform initial experiments to establish a concentration-response curve for your orthosteric agonist. For a primary PAM screen, use a low (e.g., EC20) concentration of the agonist to allow detection of signal enhancement [3].

Core Experimental Workflows

The diagram below outlines a generalized workflow for identifying and characterizing allosteric modulators, particularly for 7TMRs (GPCRs).

G Start Start Screening HTS Primary High-Throughput Functional Screen Start->HTS ConcResp Concentration-Response Analysis HTS->ConcResp Note1 Use low (EC20) conc. of orthosteric agonist HTS->Note1 Kinetics Binding Kinetics & Probe Dependence ConcResp->Kinetics Note2 Determine PAM/NAM/ago-PAM activity & potency ConcResp->Note2 BiasProfile Signaling Bias Profiling Kinetics->BiasProfile Note3 Use assays like competition association Kinetics->Note3 End Lead Compound BiasProfile->End Note4 Test multiple signaling pathways (e.g., G protein, β-arrestin) BiasProfile->Note4

Key Experimental Protocols

1. Competition Association Assay for Binding Kinetics This method is valuable for studying how an allosteric modulator affects the binding kinetics (on- and off-rates) of an orthosteric ligand without requiring labeling of every ligand being tested [5].

  • Core Principle: The assay monitors the binding of a single, fixed concentration of a labeled orthosteric ligand (e.g., [3H]-DPCPX for the adenosine A1 receptor) over time, in the presence of both an unlabeled orthosteric competitor and the allosteric modulator [5].
  • Methodology:
    • Prepare membrane aliquots containing the target receptor.
    • Incubate with the radiolabeled orthosteric ligand and the unlabeled test compound.
    • Measure the amount of bound radioligand at multiple time points to generate association curves.
    • Repeat the experiment in the presence of different concentrations of the allosteric modulator.
    • Analyze the data using a model, such as the one described by Motulsky and Mahan, to derive association (kon) and dissociation (koff) rates for the unlabeled ligand under different modulation conditions [5].
  • Application: This assay can reveal if a PAM works by decreasing the dissociation rate of the orthosteric agonist, thereby stabilizing the bound state [5].

2. Signaling Bias Profiling This protocol determines if an allosteric modulator preferentially activates one downstream signaling pathway over another (e.g., G protein vs. β-arrestin), a phenomenon known as biased signaling [6] [3].

  • Core Principle: The same receptor system is tested in parallel using different functional assays that are specific to distinct signaling pathways.
  • Methodology:
    • Pathway Selection: Choose at least two pathways relevant to your receptor's biology (e.g., Gq coupling, Gi coupling, Gs coupling, β-arrestin recruitment).
    • Standardized Assays:
      • G Protein Activation: Use assays like TRUPATH BRET or TGFα shedding, which can be adapted for specific Gα subtypes [6].
      • β-arrestin Recruitment: Use a BRET- or FRET-based assay to measure the recruitment of β-arrestin to the activated receptor [6].
    • Data Analysis:
      • Generate concentration-response curves for the modulator in each assay.
      • Calculate the transducer ratio (log(τ/KA)) for each pathway.
      • Compare the ratios to a reference ligand (often the endogenous agonist) to quantify the degree and direction of bias [6].
  • Application: This approach was key in discovering that the allosteric modulator SBI-553 biases NTSR1 signaling away from Gq and towards β-arrestin and other G proteins [6].

References

What is the Dbz Linker and Why is it Used?

Author: Smolecule Technical Support Team. Date: February 2026

The 3,4-diaminobenzoic acid (Dbz) linker is a key tool in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for generating peptide thioesters, which are essential for Native Chemical Ligation (NCL) [1]. NCL is a powerful method for synthesizing large proteins and cyclic peptides by linking peptide segments together [1].

The Dbz linker is valued for its stability during standard peptide synthesis and its ability to be activated into a peptide thioester via different chemical pathways after the peptide chain is fully built [1].

Common Challenges & Troubleshooting

A primary challenge when using the Dbz linker is over-acylation, where both amine groups on the Dbz molecule become acylated, leading to branched peptides and reduced yields [2]. This table summarizes the main issues and their solutions.

Problem Cause Solution Key References
Over-acylation (di-acylated Dbz side-products) [2] Acylation of the second, unprotected Dbz amine during peptide chain elongation. Particularly prone with C-terminal Gly-rich sequences due to low steric hindrance [2]. Use orthogonally protected Dbz derivatives, such as Dbz(Alloc), to reversibly block the second amine during synthesis [2]. [2]
Formation of 3- and 4-isomer peptide products [1] During initial loading, the C-terminal amino acid can couple to either the 3- or 4-amino group of Dbz, creating a mixture of isomers [1]. The final activated thioester is typically not affected, but isomer formation can complicate the synthetic pathway [1]. [1]
Slow reaction/poor yield during thioester formation The standard N-acyl-benzimidazolinone (Nbz) intermediate can be a poor leaving group [3]. Use the benzotriazole (Bt) activation strategy, which creates a better leaving group and allows for a wider range of C-terminal modifications [3]. [3]

Experimental Protocols

Here are detailed methodologies for implementing the recommended solutions.

Protocol 1: Using Dbz(Alloc) for Preventing Over-acylation

This protocol uses an allyloxycarbonyl (Alloc) protecting group to shield the second Dbz amine during synthesis [2].

Workflow:

G Start Start: Fmoc-Dbz(Alloc) Resin A Peptide Chain Elongation (Standard Fmoc-SPPS) Start->A B Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃, DCM) A->B C Activation to Nbz (4-NPCF, DIPEA) B->C D Thioester Formation (MPAA, Thiol) C->D E Cleavage & Purification D->E

Procedure:

  • Start with Pre-loaded Resin: Use a commercially available Fmoc-Dbz(Alloc) resin or prepare it by coupling Fmoc-Dbz(Alloc)-OH to your solid support [2].
  • Peptide Synthesis: Proceed with standard Fmoc-SPPS to elongate the peptide chain. The Alloc group remains stable throughout this process [2].
  • Alloc Deprotection: After chain completion, treat the resin with a solution of Pd(PPh₃)₄ (catalyst) and phenylsilane (scavenger) in anhydrous DCM to remove the Alloc group. This exposes the single amine needed for activation [2].
  • Activation to Nbz: Activate the linker by treating the resin with 4-nitrophenyl chloroformate (4-NPCF) in DCM, followed by the addition of N,N-diisopropylethylamine (DIPEA) to induce cyclization and form the peptidyl–Nbz intermediate [1] [2].
  • Thioester Formation & Cleavage: Cleave the peptide from the resin by treating the Nbz intermediate with a thiolating agent (e.g., 4-mercaptophenylacetic acid (MPAA)) to generate the peptide thioester, which is then isolated and purified [1].
Protocol 2: Benzotriazole (Bt) Strategy for Versatile C-Terminal Modifications

This method offers a more reactive pathway and enables diverse C-terminal functionalizations beyond thioesters [3].

Workflow:

G Start Start: Peptidyl-Dbz on Resin A On-Resin Cyclization (Isoamyl nitrite, DMF) Start->A B Cleavage with Nucleophile A->B C_Thioester Peptide Thioester B->C_Thioester e.g., Mercaptopropionic Acid C_Acid Peptide Acid B->C_Acid Water C_Amide Peptide Amide B->C_Amide e.g., Propargylamine C_Dendrimer Peptide-Dendrimer Conjugate B->C_Dendrimer e.g., Amine-terminated PAMAM Dendrimer

Procedure:

  • Synthesize Peptidyl-Dbz: Perform standard Fmoc-SPPS using a Dbz linker to build your peptide sequence [3].
  • On-Resin Cyclization to Bt: Treat the resin-bound peptidyl-Dbz with isoamyl nitrite in DMF for 1.5 to 3 hours. This converts the Dbz moiety into a benzotriazole (Bt) group, a highly reactive leaving group [3].
  • Nucleophilic Cleavage: Cleave the peptide from the resin by treating the Bt intermediate with a nucleophile. The choice of nucleophile determines the C-terminal functionality [3]:
    • Water: Yields the peptide acid.
    • Mercaptopropionic acid: Yields the peptide thioester.
    • Amines (e.g., propargylamine, aniline): Yield peptide amides.
    • Complex amines (e.g., PAMAM dendrimers): Yield peptide-polymer conjugates.

Performance & Compatibility Data

The table below compares the performance of different Dbz-based strategies.

Table 2: Comparison of Dbz Activation Methods
Method Key Feature Typical Yield Range Compatible Nucleophiles Key Advantage
Standard Dbz (Nbz) [1] On-resin activation with 4-NPCF Varies Thiols (e.g., MPAA) Well-established protocol
Dbz(Alloc) [2] Orthogonal Alloc protection Improved purity, reduces branched products Thiols (e.g., MPAA) Prevents over-acylation; compatible with challenging sequences
Benzotriazole (Bt) [3] On-resin activation with isoamyl nitrite 66% - 91% (isolated) Water, alcohols, thiols, amines, dendrimers Fast and versatile; enables diverse C-terminal functionalization

Key Takeaways for Researchers

  • For Standard Thioester Synthesis: The Dbz(Alloc) variant is highly recommended to avoid the common pitfall of over-acylation, especially for glycine-rich or other challenging sequences [2].
  • For Maximum Versatility: The Benzotriazole (Bt) method is superior if your goal is to create a diverse library of C-terminal modified peptides (acids, amides, thioesters, or conjugates) efficiently [3].
  • Always Consider the C-Terminus: The choice of the first amino acid coupled to the Dbz linker is critical. Glycine-rich sequences are particularly problematic with the unprotected Dbz, but the Alloc strategy mitigates this risk [2].

References

Fmoc-Dbz(o-Alloc)-OH synthesis yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Synthesis Protocol & Yields

The table below summarizes the key reaction parameters and the resulting yields for various amino acids using the improved method [1].

Table 1: Optimized Synthesis Conditions and Reported Yields for Fmoc-Amino Acid-Dbz-OH Derivatives

Parameter / Amino Acid Optimization Details Yield Range

| General Reaction Conditions | Coupling Agent: HATU (1.2 equiv.) Activation Time: 60 min Base: N-Methylmorpholine (NMM, 2 equiv.) Dbz Addition: In four portions Total Reaction Time: ~140 min at room temperature under N₂ | - | | Improved Yields (Selected) | | | | Glycine (1e) | Washed with 2% MeOH in DCM | 90% | | Methionine (1h) | Standard precipitation | 86% | | Phenylalanine (1c) | Standard precipitation | 91% | | Lysine (1j) | Standard precipitation | 94% | | Amino Acids Requiring Modified Work-up | | | | Serine (1k), Glutamate (1l) | Reprecipitation from acetone/H₂O | 78-82% | | Isoleucine (1o), Glutamic Acid (1p) | Washed with DCM/Hexane (1:1) | 91-93% | | Cysteine, Threonine, etc. (1q-1v) | Acetone/H₂O reprecipitation | 60-83% | | Lowest Yield | | | | Histidine (1w) | Required chromatographic purification | 40% |

Frequently Asked Questions

What is the primary application of Fmoc-Dbz(o-Alloc)-OH?

This compound is a critical building block in safety-catch solid-phase peptide synthesis (SPPS), specifically for producing peptide thioesters [2] [3]. Peptide thioesters are essential for Native Chemical Ligation (NCL), a key technique for synthesizing large proteins and semi-synthetic proteins [2]. The Alloc group protects the second amine on the Dbz linker, preventing a common side reaction (over-acylation) that severely reduces yields, especially when synthesizing challenging sequences like glycine-rich peptides [2].

Why is the HATU coupling agent preferred over HBTU?

The 2023 study found that HATU is superior to HBTU for this specific reaction [1]. Using 1.2 equivalents of HATU with a 60-minute activation time gave a 91% yield for the phenylalanine derivative (1c), compared to only a 61% yield with HBTU [1]. The study also cautions that using an excess of HATU (e.g., 1.5 equiv.) can lead to a side product that lowers the yield [1].

How is the product purified without chromatography?

The optimized protocol uses a simple precipitation procedure [1]:

  • After the reaction is complete, pour the mixture into ice water (using acidic water can form benzimidazole side products).
  • Filter the solution to remove excess Dbz.
  • Stir the residue in dichloromethane (DCM) for one hour.
  • Collect the pure product by filtration. For some polar amino acids, a mixture of DCM and hexane or reprecipitation from acetone and water is needed for satisfactory yields and purity [1].

Troubleshooting Guide

Table 2: Common Synthesis Issues and Solutions

Problem Possible Cause Suggested Solution
Low Yield Inefficient coupling/activation Increase HATU to 1.2 equiv. and ensure 60-min activation [1].
Low Yield Dbz self-coupling Add Dbz solid in four portions over 10-minute intervals [1].
Low Yield Product loss during work-up For polar amino acids (Ser, Thr, etc.), use DCM/Hexane wash or acetone/H₂O reprecipitation [1].
Side Product Formation Excess HATU Avoid using more than 1.2 equivalents of HATU [1].
Side Product Formation Acidic work-up Use neutral ice water for precipitation, not acidic aqueous solutions [1].

Experimental Workflow

The following diagram illustrates the optimized one-step synthesis and purification workflow for This compound derivatives, based on the 2023 protocol [1]:

workflow Start Start Reaction Setup Step1 Activate Fmoc-Amino Acid with HATU (1.2 eq) & NMM (2 eq) Incubate for 60 min Start->Step1 Step2 Add Dbz Solid (in 4 portions, 10-min intervals) Step1->Step2 Step3 Stir Reaction Mixture at RT under N₂ for 140 min Step2->Step3 Step4 Precipitate in Ice Water Filter to remove excess Dbz Step3->Step4 Step5 Stir Residue in DCM for 1 hour Step4->Step5 Step6 Filter to Collect Crude Product Step5->Step6 Decision1 Product Purity Acceptable? Step6->Decision1 Step7a Use Directly Decision1->Step7a Yes Step7b Further Purify: - DCM/Hexane Wash, or - Acetone/H₂O Reprecipitation Decision1->Step7b No (Polar AA) End Pure Fmoc-Amino Acid-Dbz-OH Step7a->End Step7b->End

Key Takeaways

  • Optimized Coupling is Crucial: The switch to HATU (1.2 equiv) with a 60-minute activation is the most critical factor for achieving high yields (often >90%) [1].
  • Strategic Purification: The simple precipitation work-up is effective for most derivatives and is key to a chromatography-free process, though polar amino acids require modified washing steps [1].
  • Understand the Application: Using This compound in SPPS prevents over-acylation side products, which is especially important for synthesizing complex or glycine-rich peptide thioesters for protein ligation [2].

References

Understanding Dbz and Amine Reactivity Suppression

Author: Smolecule Technical Support Team. Date: February 2026

The o-aminoaniline (Dbz) moiety is a crucial tool in modern peptide synthesis, primarily used to generate peptide thioesters for Native Chemical Ligation (NCL). Its function relies on a controlled activation step that suppresses the reactivity of one amine to allow for specific chemical transformations [1].

  • Core Principle: Dbz contains two amine groups. For it to work correctly, one amine is used to incorporate the linker into the growing peptide chain, while the reactivity of the second amine must be managed to prevent side reactions.
  • Primary Challenge: The major issue is the double acylation of the Dbz linker, where both amine groups react during peptide chain assembly. This creates a side product that cannot be activated into the desired thioester, reducing synthesis yield [1].
  • Solution Strategy: The development of Dbz derivatives is the primary strategy to solve this. These variants are chemically pre-modified to block one amine site, preventing double acylation and ensuring a clean, single-pathway activation [1].

Troubleshooting Guide: Common Dbz-Related Issues

Here is a guide to common problems, their causes, and solutions when working with Dbz linkers.

Problem & Observed Outcome Root Cause Recommended Solution

| Low Thioester Yield (Presence of multiple products, inability to proceed with NCL) | Double Acylation: Unprotected amine on Dbz ring is acylated during peptide synthesis [1]. | Use Dbz derivatives (e.g., Mdbz, Dmab) with one amine pre-protected. These allow standard Fmoc-SPPS and prevent the side reaction [1]. | | Incomplete Cyclization to Nbz (Activation step with 4-NPCF fails or is inefficient) | Steric Hindrance: Bulky peptide chains near Dbz hinder cyclization. Double acylated Dbz is unreactive [1]. | Switch to oxidative activation pathway (using NaNO₂). This is effective for sterically hindered peptides and unprotected peptidyl-Dbz [1]. | | Side Reactions During Coupling (Low yield, epimerization, or O-N-acyl migration during peptide bond formation) | General reactivity issues during amino acid coupling, not specific to Dbz but affects entire synthesis [2]. | Use high-quality coupling reagents (e.g., HATU, PyBOP) with additives (e.g., HOAt, Oxyma) to suppress racemization and side reactions [2]. |

Experimental Protocol: Standard Dbz Activation

The following workflow outlines the standard two-step activation and ligation process using a Dbz linker.

Start Peptide-Dbz on Resin Step1 Step 1: Treatment with 4-Nitrophenyl Chloroformate (4-NPCF) Start->Step1 Int1 Intermediate: 4-Nitrophenyl Carbonate Step1->Int1 Step2 Step 2: Addition of Hünig's Base (DiPEA) Int1->Step2 Int2 Activated Form: N-acyl-benzimidazolinone (Nbz) Step2->Int2 Step3 Step 3: Addition of Thiol (e.g., MPAA) Int2->Step3 End Final Product: Peptide Thioester Step3->End

Procedure Details:

  • Activation with 4-NPCF: Treat the resin-bound Peptide-Dbz with a solution of 4-nitrophenyl chloroformate (4-NPCF) in an inert solvent like DCM.
  • Cyclization: Add Hünig's base (N,N-Diisopropylethylamine) to induce cyclization, forming the Nbz (N-acyl-benzimidazolinone) active intermediate and releasing 4-nitrophenol.
  • Thioester Formation: Treat the Nbz intermediate with an excess of a thiol (e.g., 4-mercaptophenylacetic acid - MPAA) to generate the desired peptide thioester, which is then cleaved from the resin for ligation [1].

Alternative Protocol: Oxidative Activation Pathway

For peptides prone to double acylation or steric hindrance, the oxidative pathway is a robust alternative.

Start Unprotected Peptidyl-Dbz Step1 Step 1: Treatment with NaNO₂ under Acidic Conditions (pH 2-3) Start->Step1 Int1 Intermediate: Benzotriazole (Bt) Ester Step1->Int1 Step2 Step 2: Addition of External Thiol (e.g., MESNA) Int1->Step2 End Final Product: Peptide Thioester Step2->End

Procedure Details:

  • Oxidation to Benzotriazole: After synthesis and cleavage, the unprotected peptidyl-Dbz is treated with sodium nitrite (NaNO₂) in an acidic aqueous solution (pH 2-3) at around -15°C. This converts the Dbz moiety into a benzotriazole (Bt) ester.
  • Thioesterification: The Bt ester is then displaced by adding an external thiol like 2-mercaptoethanesulfonic acid (MESNA), yielding the peptide thioester. This pathway bypasses the Nbz intermediate and is effective for a wider range of peptides [1].

Frequently Asked Questions (FAQs)

Q1: How do I choose between standard Dbz and its derivatives like Mdbz?

  • For novel synthesis: If you are designing a new synthesis, start with a pre-protected derivative like Mdbz [4-(Methylamino)benzoic acid] or Dmab [4-((1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzoic acid]. These are commercially available and designed to prevent double acylation from the outset [1].
  • For existing protocols: If you are troubleshooting an existing protocol that uses standard Dbz and are encountering low yields, consider switching to the oxidative activation pathway or re-synthesizing your peptide with a derivative.

Q2: Can the Dbz strategy be used for applications beyond linear peptide synthesis? Yes. The o-aminoaniline chemistry has been expanded beyond generating thioesters for NCL. Key applications include:

  • Cyclic Peptide Synthesis: The controlled activation of Dbz is used to facilitate head-to-tail cyclization of peptides, as demonstrated in the synthesis of SFTI-1 and lactocyclicin Q [1].
  • C-terminal Diversification: The activated Nbz intermediate can be treated with various nucleophiles beyond thiols, allowing for the introduction of diverse functional groups at the C-terminus of a peptide [1].

Q3: Are there other context where amine reactivity is suppressed? Yes, the concept of reversibly suppressing amine reactivity is a broader principle in chemistry. A prominent example is using CO₂ as a green protecting group. CO₂ reacts reversibly with primary amines to form alkylammonium carbamates, which significantly reduces the amine's nucleophilicity. This prevents unwanted side reactions during synthetic processes and can be reversed by applying heat to regenerate the free amine [3].

References

Purification Methods for Fmoc-Amino Acid-Dbz-OH Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the purification strategies for different types of Fmoc-amino acid-Dbz-OH derivatives, as reported in the literature [1].

Amino Acid Type Representative Examples Recommended Purification Method Reported Yield (%)
Standard Aliphatic Ala (1d), Val (1f), Leu (1g) Precipitation from reaction mixture into ice water, followed by stirring in DCM and filtration. 83 - 87%
Polar Side Chains Ser (1k), Glu (1l) Initial precipitation into ice water, then redissolution in acetone and reprecipitation by adding water, followed by filtration. 78 - 82%
Other Polar/Charged Cys (1q), Thr (1r), Arg (1s), Trp (1t), Tyr (1u), Asn (1v) Precipitation into ice water, washing with DCM/hexane (1:1), followed by additional acetone-water precipitation. 60 - 83%
Unnatural Amino Acids Fmoc-(2-naphthyl)Ala (1m), N-Fmoc-AHX (1n) Standard precipitation procedure (into ice water, then DCM). 50%, 65%

| Problematic Cases | His (1w) Ile (1o), Glu (1p) (initial method) Pro (1x) | Required chromatographic purification [1]. Required washing with DCM/hexane (1:1) instead of pure DCM [1]. Formed a mixture of products; crude mixture could be used directly in SPPS [1]. | 40% 91%, 93% Moderate (pentapeptide) |

Optimized Synthesis & Purification Protocol

Here is a detailed step-by-step protocol for the synthesis and purification of derivatives like Fmoc-Phe-Dbz-OH (1c), which can be adapted for other amino acids [1].

Step Parameter Details
1. Reaction Setup Coupling Reagent HATU (1.2 equivalents)
Base & Solvent N-methylmorphorine (NMM, 2 equivalents) in DMF
Reactant Addition 3,4-diaminobenzoic acid (Dbz, 1.3 equivalents) added in four portions at 10-minute intervals to prevent self-coupling.
Activation Time 60 minutes (for active ester formation) before adding Dbz.
Reaction Conditions Under N₂ at room temperature for a total of 140 minutes.
2. Work-up & Purification Step 1: Primary Precipitation Pour the final reaction mixture into ice water to remove excess Dbz. Filter to collect the crude solid.
Step 2: Washing Stir the collected solid in dichloromethane (DCM) for 1 hour. Filter to collect the pure product.
Step 3: Alternative Wash For problematic, more polar derivatives (e.g., Ile, Glu), wash the solid with a 1:1 mixture of DCM and hexane.
Step 4: Recrystallization For derivatives with polar side chains (e.g., Ser, Cys, Asn), redissolve the solid in acetone and then add water to induce reprecipitation. Filter to collect the pure product.
3. Critical Note Acid Avoidance Using aqueous HCl for precipitation can lead to the formation of benzimidazole side products (4) and lower yields. Strictly use ice water [1].

The workflow for this general purification process is as follows.

Start Reaction Mixture Step1 Pour into Ice Water Start->Step1 Step2 Filter to Collect Crude Solid Step1->Step2 Note Critical: Use ice water, not acidic solutions Step1->Note Step3 Stir in DCM for 1 hour Step2->Step3 Step4 Filter to Collect Pure Product Step3->Step4

Frequently Asked Questions

  • Why is it critical to use ice water instead of acidic aqueous solutions during work-up? Using acidic solutions (like 0.5 N HCl) can promote the cyclization of the Dbz core to form benzimidazole derivatives (4), which is a major side reaction that reduces yield and purity. Ice water effectively removes excess Dbz without triggering this cyclization [1].

  • What is the side product (3) formed when using excess HATU, and how can it be avoided? When HATU is used in excess (e.g., 1.5 equiv), a side product can form where the Fmoc-amino acid-Dbz-OH derivative is esterified with 1-hydroxy-1H-1,2,3-triazolo[4,5-b]pyridine. This side product is difficult to hydrolyze back to the desired compound. It is avoided by strictly using 1.2 equivalents of HATU [1].

  • My derivative is still impure after the standard DCM wash. What are my options? For derivatives with polar side chains, the standard DCM wash might not be sufficient as the product may be partially soluble.

    • Switch to a less polar wash: Use a 1:1 mixture of DCM and hexane [1].
    • Implement recrystallization: Redissolve the crude solid in a minimal amount of acetone and then slowly add water until the product reprecipitates. Filter to collect the purified solid [1].
  • Why is chromatographic purification generally avoided for these compounds? The goal of the reported one-step method is to provide a rapid and scalable route that avoids time-consuming and costly chromatography. The precipitation-based methods are effective for most derivatives, making them suitable for large-scale production for SPPS. Chromatography is considered a last resort for particularly challenging cases like the histidine derivative [1].

References

minimizing acetylated Dbz peptide products

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dbz Over-Acylation

Q: What is Dbz over-acylation and why is it a problem? During Fmoc-SPPS using a 3,4-diaminobenzoic acid (Dbz) linker, the goal is to acylate only one of its two amine groups with the C-terminal amino acid. Over-acylation occurs when the second, unprotected amine is also acylated during subsequent coupling cycles [1] [2]. This leads to branched peptide products, truncated sequences, and acetylated species, significantly reducing the yield of the desired peptide and complicating purification [2].

Q: When is over-acylation most likely to occur? This side reaction is particularly pronounced with glycine-rich sequences or those with a C-terminal Gly-Gly motif [2]. The small size and flexibility of glycine offer minimal steric hindrance, making the second Dbz amine more accessible. However, over-acylation is not exclusive to glycine and can occur with other amino acids [2].

Troubleshooting Guide: Minimizing Acetylated Dbz Products

The following table summarizes the primary strategies to prevent over-acylation, moving from simple adjustments to more robust solutions.

Strategy Key Principle Best For / Notes
Optimized Capping [2] Uses specific reagents to block unreacted chain ends without acetylating Dbz. General use; must replace standard acetylation cocktails.
Bulky C-Terminal Glycine [2] Incorporates first glycine as sterically hindered Fmoc-(Dmb)Gly-OH. Only protects during initial loading; does not prevent branching at subsequent glycines.
Orthogonal Alloc Protection [2] Reversibly protects the second Dbz amine with an Alloc group during synthesis. Most robust method; ideal for challenging (e.g., Gly-rich, long) peptides; requires an extra deprotection step.

Detailed Experimental Protocols

Method: Dbz Loading with Standard Coupling (Baseline)

This is the standard method that is prone to over-acylation, provided for context and comparison [1].

  • Procedure:
    • Pre-swelling: Pre-swell the Dbz resin (0.1 mmol) in DCM for 60 minutes. Wash with DMF.
    • Fmoc Removal: Remove the Fmoc group with 20% piperidine in DMF and wash thoroughly with DMF.
    • Coupling the First Amino Acid:
      • For Ile, Val, Thr, Pro, Arg: Use Fmoc-amino acid (0.6 mmol), HATU (0.6 mmol), and DIPEA (0.9 mmol). Agitate gently for 1 hour. Wash and repeat the coupling.
      • For Gly: Use Fmoc-Gly-OPfp (0.6 mmol) and HOBt (0.6 mmol). Agitate gently for 1 hour.
      • For other amino acids: Use Fmoc-amino acid (0.6 mmol), HCTU (0.6 mmol), and DIPEA (0.9 mmol). Agitate gently for 1 hour.
  • Note: This method does not protect the second Dbz amine, leaving it vulnerable to over-acylation during chain extension [2].
Method: Dbz Loading with Orthogonal Alloc Protection (Recommended)

This method uses a pre-loaded Fmoc-Dbz(Alloc) resin to prevent over-acylation by reversibly protecting the second amine [2].

  • Procedure:
    • Start with Protected Resin: Begin synthesis directly on the Fmoc-Dbz(Alloc) resin. The second amine is protected and unreactive.
    • Standard Fmoc-SPPS: Proceed with your standard peptide chain assembly using automated or manual Fmoc-SPPS. You can use optimized coupling conditions and capping steps without risk of over-acylation.
    • Final Alloc Deprotection: After the peptide chain is fully assembled, but before cleavage from the resin, quantitatively remove the Alloc group using a palladium catalyst.
    • Activation to Nbz: The now-unprotected Dbz amine is reacted with p-nitrophenylchloroformate and treated with base to form the active N-acyl-benzimidazolinone (Nbz) derivative.
    • Cleavage and Thioester Formation: Cleave the peptide from the resin. The peptide-Nbz conjugate can be purified and then converted to the thioester under native chemical ligation conditions.
  • Advantage: This strategy effectively eliminates the formation of branched and acetylated side products, making it suitable for challenging syntheses [2].

Detection and Analysis: Confirming Purity

To confirm the success of your synthesis and quantify the presence of any acetylated or branched side products, Reverse-Phase HPLC is a highly effective method [3].

  • Principle: This technique separates unacetylated and acetylated oligopeptides based on their hydrophobicity, allowing for quantification of each species [3].
  • Protocol Summary:
    • Use a C18 column with a gradient elution (e.g., Buffer A: 5% ACN/0.1% TFA to Buffer B: 90% ACN/0.1% TFA over 40 minutes).
    • Monitor absorbance at 215 nm for peptides and 260 nm for CoA/acetyl-CoA.
    • The acetylated peptide will have a delayed elution time compared to the unacetylated one.
    • Integrate the peaks to quantify the amounts of desired product and side products. This allows for direct calculation of acetylation efficiency and the extent of side reactions [3].

Workflow Visualization

The following diagrams illustrate the core problem and the recommended solution pathway.

OverAcylation Start Dbz Resin (Two Free Amines) Acylation C-Terminal Amino Acid Coupling Start->Acylation Target Correctly Loaded Resin (One Amine Acylated) Acylation->Target Ideal Path OverCoupling Subsequent Coupling Cycle Target->OverCoupling Acetylation Capping Step (Acetylation) Target->Acetylation Branching Over-Acylation (Branched Peptide Formed) OverCoupling->Branching Vulnerable Amine is Acylated Acetylated Acetylated Dbz Side Product Acetylation->Acetylated Vulnerable Amine is Acetylated

Diagram 1: The Problem - Pathways to Dbz Over-Acylation. This chart shows how the unprotected second amine on the Dbz linker can lead to unwanted branched or acetylated side products during standard peptide synthesis.

AllocSolution Start Fmoc-Dbz(Alloc) Resin Acylation C-Terminal Amino Acid Coupling Start->Acylation Loaded Correctly Loaded Resin (Alloc Group Intact) Acylation->Loaded ChainAssembly Full Peptide Chain Assembly (No Over-Acylation) Loaded->ChainAssembly AllocRemoval Alloc Deprotection ChainAssembly->AllocRemoval NbzFormation Activation to Nbz AllocRemoval->NbzFormation Thioester Peptide Thioester NbzFormation->Thioester

Diagram 2: The Solution - Protected Dbz Workflow. This chart outlines the improved synthesis pathway using a Dbz resin with orthogonal Alloc protection, which prevents over-acylation throughout the process.

References

HATU HBTU coupling efficiency Dbz

Author: Smolecule Technical Support Team. Date: February 2026

Coupling Reagents at a Glance

The choice of coupling reagent significantly impacts efficiency and side-reactions. The table below summarizes key reagents for your reference.

Reagent Type Active Ester Formed Key Characteristics & Applications
HATU [1] [2] Aminium/Guanidinium OAt (1-oxyl-7-azabenzotriazolyl) Highest efficiency and lowest epimerization; preferred for rapid couplings and difficult sequences, including fragment condensations and cyclizations [1] [2].
PyBOP [2] Phosphonium OBt (benzotriazolyl) Efficient, with less hazardous byproducts than BOP; useful for standard and solid-phase synthesis [2].
HBTU [1] [3] Aminium/Guanidinium OBt (benzotriazolyl) A mild, widely used reagent resistant to racemization; however, can cause guanidination of the peptide N-terminus, leading to chain termination, especially in slow couplings or if used in excess [1] [2] [3].
HCTU [1] [2] Aminium/Guanidinium O-6-ClBt (6-chlorobenzotriazolyl) Offers good performance and is reported to have greater stability in solution, remaining colorless through long syntheses [1] [2].
DIC [2] [4] Carbodiimide N/A (requires additive) Often used with additives (HOBt, HOAt, Oxyma); minimizes racemization under base-free conditions; soluble urea byproduct is suitable for solid-phase synthesis [2] [4].

Dbz Linker Protocol & Troubleshooting

The 3,4-diaminobenzoic acid (Dbz) linker is powerful for generating peptide thioesters for Native Chemical Ligation (NCL), but requires careful handling to avoid a common pitfall: over-acylation.

The Challenge: Over-acylation of the Dbz Linker

The Dbz linker has two amine groups. The standard method relies on acylating only one of them during the first coupling, with the assumption that the second amine is deactivated. However, research shows that particularly with Gly-rich sequences or standard capping protocols, the second amine can be acylated, leading to branched peptides and truncated sequences [5].

dbz_problem Start Dbz Linker with Two Free Amines Acylation First Amino Acid Coupling (e.g., with HBTU) Start->Acylation Problem Over-acylation Acylation->Problem During chain assembly (Gly-rich sequences are high-risk) Result1 Desired Product: Singly Acylated Dbz Acylation->Result1 Ideal path Result2 Side Products: Branched Peptides Problem->Result2

The Solution: Alloc-Protected Dbz Resin

To overcome this, using a Dbz linker where the second amine is protected with an Allyloxycarbonyl (Alloc) group is highly effective [5]. This group is stable during standard Fmoc-SPPS but can be removed orthogonally with palladium catalysts before the final conversion to the N-acylurea (Nbz).

Recommended Experimental Protocol [5]:

  • Start with Pre-loaded Resin: Use a commercially available Fmoc-Dbz(Alloc) base resin to ensure proper initial protection.
  • Standard Peptide Synthesis: Proceed with your standard Fmoc-SPPS protocol. The Alloc group protects the second amine from any over-acylation or acetylation during chain assembly and capping steps. You can use HATU or other reagents without this specific side-reaction concern.
  • Remove Alloc Group: After completing the peptide chain assembly, treat the resin with a solution of palladium(0) (e.g., Pd(PPh₃)₄) in a solvent like DCM under inert atmosphere to quantitatively remove the Alloc group.
  • Form Nbz and Thioester: Follow the standard Dbz procedure:
    • React the exposed amine with p-nitrophenyl chloroformate.
    • Rearrangement with a base like DIPEA forms the N-acylbenzimidazolinone (Nbz).
    • This Nbz peptide can be cleaved, purified, and then converted to the thioester in situ under NCL conditions.

dbz_solution Start Fmoc-Dbz(Alloc) Resin Step1 1. Standard Fmoc-SPPS (Alloc group prevents over-acylation) Start->Step1 Step2 2. Remove Alloc Group (with Pd(0) catalyst) Step1->Step2 Step3 3. Convert to Nbz (p-nitrophenyl chloroformate, base) Step2->Step3 Final 4. Generate Thioester (in situ under NCL conditions) Step3->Final

FAQs for Your Support Center

Q1: Why is HATU often considered superior to HBTU? HATU generates a more reactive OAt ester, which provides faster coupling rates and lower epimerization compared to the OBt ester formed by HBTU [1]. Furthermore, uranium-based reagents like HBTU can guanidylate the peptide N-terminus, potentially terminating chain elongation, while phosphonium salts like PyBOP are cleaner in this regard [1].

Q2: I'm synthesizing a peptide thioester via the Dbz linker and seeing many side products. What could be wrong? The most likely cause is over-acylation of the unprotected Dbz linker amine during synthesis [5]. This is especially prevalent if your sequence is Gly-rich or has a C-terminal Glycine, as these offer minimal steric hindrance. Switching your synthesis to use an Alloc-protected Dbz resin from the start will prevent this issue [5].

Q3: Are there special considerations for coupling the first amino acid to the Dbz linker? Yes. To ensure regioselective acylation of only one amine, the coupling conditions should be tailored to the C-terminal amino acid [6]. For example, for Ile, Val, Thr, Pro, and Arg, using HATU with DIPEA is recommended. For Gly, Fmoc-Gly-OPfp (pentafluorophenyl ester) with HOBt is effective. For other standard amino acids, HCTU with DIPEA is a suitable choice [6].

Key Technical Takeaways

  • For Maximum Efficiency: Choose HATU for the most efficient coupling and lowest epimerization in standard and difficult syntheses [1] [2].
  • For Dbz Thioester Synthesis: To avoid branched peptides, use an Alloc-protected Dbz resin. This provides a robust, automatable path to pure peptide-Nbz conjugates [5].
  • For Minimal Side-Reactions: Avoid using excess uranium reagents (HBTU, HATU) to prevent N-terminal guanidination. Phosphonium reagents (PyBOP, PyAOP) can be a safer choice for driving slow reactions to completion [1].

References

Troubleshooting Guide: Common Dbz Linker Issues

Author: Smolecule Technical Support Team. Date: February 2026

Problem & Symptoms Root Cause Proven Solution Key References
Over-acylation & Branched Peptides: Observation of multiple, higher-mass side products during analysis (e.g., RP-HPLC, MALDI-TOF). The second, unreacted amine on the Dbz linker is acylated during peptide chain elongation. This is prevalent with Gly-rich sequences or flexible C-terminal, offering minimal steric hindrance [1]. Use orthogonal Alloc protection for the Dbz amine. Employ a pre-made Fmoc-Dbz(Alloc) resin or incorporate the protection manually. Remove the Alloc group post-synthesis just before Nbz formation [1]. [1]
Suboptimal 5-Iodo-1,4-Triazole Formation: Low conversion to the desired product during on-resin iodination. Inefficient oxidative conditions, incorrect reagent choice, or suboptimal equivalents of reagents like CuI and NBS [2]. Optimize reaction conditions: Use NBS as the oxidant, increase CuI loading to 2.2 equiv., and maintain NBS at 1.2 equiv. Perform the reaction without excluding light for improved conversion [2]. [2]
Slow NCL Kinetics with Nbz: Slow transthioesterification step when using the N-acylurea (Nbz) approach. The Nbz moiety is a relatively poor leaving group, leading to slow reaction kinetics [3]. Convert the Dbz linker to a benzotriazole (Bt) moiety. Peptide-Bt conjugates are highly reactive acylating agents with significantly faster NCL kinetics [3]. [4] [3]

Detailed Experimental Protocols

Protocol 1: Preventing Over-acylation with Dbz(Alloc) Protection

This protocol outlines the use of Alloc protection to prevent the formation of branched peptides [1].

Workflow: Dbz(Alloc) Method

Start Start: Fmoc-Dbz(Alloc) Resin A Standard Fmoc-SPPS (Peptide Chain Elongration) Start->A B Alloc Deprotection (Pd(PPh3)4, PhSiH3, DCM) A->B C Activation with p-Nitrophenylchloroformate B->C D Form N-acyl-benzimidazolinone (Nbz) (DIEA, NMP) C->D E Cleavage & Thiolysis (Gn·HCl, Thiol, Buffer) D->E End Final Peptide Thioester E->End

  • Resin Preparation: Use a commercially available Fmoc-Dbz(Alloc) resin or prepare it by loading Fmoc-Dbz(Alloc)-OH onto your solid support [1].
  • Peptide Synthesis: Proceed with standard Fmoc-SPPS protocols to build your peptide chain. The Alloc group remains stable throughout the piperidine deprotection steps [1].
  • Alloc Deprotection: Upon completion of the peptide chain assembly, treat the resin with a solution of Pd(PPh3)4 (2-5 mol%) and phenylsilane (24 equiv.) in anhydrous DCM. Perform this step twice for 30 minutes each to quantitatively remove the Alloc group and expose the free Dbz amine [1].
  • Nbz Formation and Thioester Generation:
    • Activate the free amine by reacting with p-nitrophenylchloroformate (5 equiv.) and DIEA (10 equiv.) in NMP for 1 hour.
    • Add an additional DIEA (10 equiv.) to induce cyclization to the N-acyl-benzimidazolinone (Nbz) for 15 minutes.
    • Cleave the peptide from the resin and simultaneously convert it to a thioester by treating the Nbz peptide with a cleavage cocktail containing a thiol (e.g., MPAA) in a suitable buffer [1].
Protocol 2: Expedient C-Terminal Modification via a Benzotriazole (Bt) Linker

This protocol offers an alternative for diverse C-terminal functionalization with faster kinetics than the Nbz route [4] [3].

Workflow: Benzotriazole (Bt) Method

Start Start: Peptide-o-Aminoanilide on Resin A Cyclization with Isoamyl Nitrite (10 equiv., DMF, 90 min) Start->A B Result: Resin-Bound Benzotriazole (Bt) Peptide A->B C Cleavage with Nucleophile (e.g., H2O, ROH, RNH2, RSH) B->C End Final C-Terminal Functionalized Peptide (Acid, Ester, Amide, Thioester) C->End

  • Synthesis of Peptide-o-Aminoanilide: Perform standard Fmoc-SPPS using a resin pre-loaded with a Dbz-derived linker, resulting in a resin-bound peptide-o-aminoanilide [4].
  • On-Resin Cyclization to Bt: Wash and dry the peptidyl resin. Treat it with a solution of isoamyl nitrite (10 equiv.) in anhydrous DMF for 90 minutes to 3 hours at room temperature. This converts the o-aminoanilide into the reactive benzotriazole (Bt) moiety with high conversion (85-99%) [4].
  • Nucleophilic Cleavage and Functionalization: Wash the resin. Cleave the peptide from the solid support by treating the Bt-peptide resin with a solution containing your desired nucleophile (e.g., water for acid, alcohols for esters, amines for amides, thiols for thioesters). Typical reaction times range from 2 to 5 hours, yielding the C-terminal functionalized peptide [4].

Key Technical FAQs

Q1: What are the main advantages of the Dbz linker? The Dbz linker is highly versatile. It can be converted into different active esters, primarily the N-acylurea (Nbz) for thioester generation [1] and the benzotriazole (Bt), which offers faster ligation kinetics [3]. This makes it powerful for Native Chemical Ligation (NCL) and the synthesis of complex proteins [5].

Q2: Besides Gly-rich sequences, when should I be concerned about Dbz reactivity? Over-acylation is not exclusive to glycine. While Gly-rich sequences are a major risk factor, studies have shown that over-acylation can occur with other amino acids as well. It is a good practice to use the Alloc-protected Dbz linker for any sequence where high purity is critical [1].

Q3: Can the Dbz linker be used in advanced synthesis strategies? Yes, the Dbz chemistry is compatible with cutting-edge methods like Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL). In this strategy, Dbz is used as a "crypto-thioester" handle to assemble peptide blocks on solid support before a final solution-phase ligation, improving the synthesis of large proteins [5].

References

long peptide synthesis Dbz optimization

Author: Smolecule Technical Support Team. Date: February 2026

Dbz Linker Troubleshooting Guide

Problem Root Cause Symptoms/Observations Solution
Over-acylation & Branching [1] [2] Unprotected Dbz amine reacts during chain elongation, especially with C-terminal Gly [2]. Multiple peaks/bands on HPLC or MS; masses corresponding to branched peptides [2]. Use Fmoc-Dbz(Alloc)-OH building block. Install with Alloc on; remove Alloc post-synthesis pre-activation [2].
Incomplete Nbz Activation Poor conversion of peptidyl-Dbz to N-acylbenzimidazolinone (Nbz). Low final product yield; residual starting material after activation. Ensure fresh 4-nitrophenyl chloroformate (4-NPCF) and sufficient reaction time with base (Hünig's base) for cyclization [1] [3].
Slow/Solvent-Dependent Thioester Formation Low solubility of peptide-Nbz; poor leaving group ability of Nbz [4]. Slow ligation kinetics; low yields in NCL. For oxidative pathway: Use isoamyl nitrite for efficient Bt formation. Add MPAA for in-situ thiolysis [1] [4].
Low Solubility of Peptide Segments [5] [6] High hydrophobicity of "difficult sequences" leads to aggregation. Peptide precipitates during handling, purification, or ligation. Use temporary solubilizing tags (e.g., (Lys)6 or (Arg)n) attached via a disulfide linker cleaved under NCL conditions [6].

Detailed Experimental Protocols

Optimized Protocol: Using Dbz(Alloc) to Prevent Branching

This protocol uses orthogonal Alloc protection to prevent over-acylation during synthesis [2].

  • Resin Preparation: Use a pre-loaded Fmoc-Dbz(Alloc) resin or couple Fmoc-Dbz(Alloc)-OH to your resin first [2].
  • Peptide Synthesis: Perform standard Fmoc-SPPS. The Alloc group remains stable throughout piperidine deprotection and coupling cycles [2].
  • Alloc Deprotection: After final Fmoc removal, treat the resin with a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in DCM under inert atmosphere, followed by a wash with a 0.5% sodium diethyldithiocarbamate solution in DMF to remove palladium salts [2].
  • Nbz Activation:
    • Wash resin thoroughly with DCM.
    • Treat with 4-NPCF (10 equiv) in DCM for 1-2 hours.
    • Wash resin.
    • Treat with DIEA (0.5 M in DMF) for 10 minutes to induce cyclization to the Nbz [2].
  • Cleavage and Purification: Cleave the peptide from the resin with standard TFA cocktail, yielding the purified peptidyl-Nbz. This stable intermediate can be characterized and stored [2].
Alternative Protocol: Oxidative Activation to Benzotriazole (Bt)

This pathway is useful for generating thioesters from unprotected peptides and can be faster than the Nbz route [1] [4].

  • Synthesis: Synthesize your peptide on resin using the standard Dbz linker.
  • On-Resin Cyclization: Treat the peptidyl-Dbz resin with isoamyl nitrite (10 equiv) in DMF for 90 minutes to 3 hours at room temperature to form the peptidyl-benzotriazole (Bt) [4].
  • One-Pot Cleavage/Functionalization: Cleave the peptide from the resin by treating the Bt-activated resin with a cleavage cocktail containing your nucleophile:
    • For thioesters: Use mercaptopropionic acid (MPA) or 4-mercaptophenylacetic acid (MPAA) [4].
    • For other functionalities: Water (for acid), alcohols (for ester), or amines (for amide) can be used [4].

Workflow for Dbz Optimization

This diagram maps the logical decision process for selecting the right Dbz strategy based on your peptide sequence and goals:

Start Start: Plan Dbz Peptide Synthesis Decision1 Does your sequence have C-terminal Gly or is Gly-rich? Start->Decision1 Decision2 Is your goal head-to-tail cyclization or NCL? Decision1->Decision2 No Path1 Use Dbz(Alloc) strategy (Recommended) Decision1->Path1 Yes Decision3 Are you working with an unprotected peptide segment? Decision2->Decision3 Yes Path2 Standard Dbz strategy is suitable Decision2->Path2 No Path3 Use Nbz activation pathway (Stable intermediate) Decision3->Path3 No Path4 Use Oxidative Bt pathway (Faster thioester formation) Decision3->Path4 Yes

Key Optimization Strategies

  • Address "Difficult Sequences" Early: For hydrophobic peptides prone to aggregation, plan to incorporate temporary, cleavable solubilizing tags (e.g., a (Lys)6 tag attached via a disulfide linker) from the start [5] [6].
  • Ensure Complete Dbz Incorporation: Double-check the coupling of the first C-terminal amino acid to the Dbz linker, as incomplete acylation is a common failure point.
  • Choose the Right Scavengers: During final TFA cleavage, use scavengers appropriate for your sequence. A standard mixture like TFA/TIS/water (95:2.5:2.5) is a good starting point, but for peptides containing Cys, Met, or Trp, consider adding EDT or using Reagent K [7].

References

automated preparation peptide thioesters protocol

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Key Technical Details
What are the main challenges of making peptide thioesters via Fmoc-SPPS? The standard base-labile Fmoc protecting group is incompatible with the acid-labile linkers needed for direct thioester synthesis. The N-acylurea approach using a 3,4-diaminobenzoic acid (Dbz) linker elegantly circumvents this by forming a thioester-susceptible intermediate after synthesis [1].
How does the Dbz linker work? The Dbz linker has two amines. The first is acylated with the C-terminal amino acid. After peptide synthesis, the second amine is converted to an N-acyl-benzimidazolinone (Nbz) group, which readily undergoes thiolysis to yield the peptide thioester [1].
My Gly-rich peptide synthesis has low yield and purity. What could be wrong? The unprotected amine on the Dbz linker is susceptible to over-acylation, especially with flexible, small Gly residues. This leads to branched and acetylated side products. The solution is to use a reversibly protected Dbz linker, such as Dbz(Alloc), to prevent these side reactions [1].
Is there a prebiotic relevance to peptide thioesters? Yes. Research shows that simple drying reactions between mercaptoacids and amino acids can form thiodepsipeptides and thiol-terminated peptides under a wide range of plausible early-Earth conditions, suggesting a robust prebiotic pathway [2].

Troubleshooting Guide: Over-acylation on Dbz Linker

A common issue when using the Dbz linker for automated Fmoc-SPPS is the formation of side products due to over-acylation of the second, unprotected amine on the Dbz linker. The following workflow illustrates the problem and the validated solution using an orthogonal protection strategy.

G cluster_problem Problem: Standard Dbz Linker cluster_solution Solution: Dbz(Alloc) Protected Linker A Step 1: Load First Amino Acid B Remaining Amine is Unprotected A->B C Step 2: Peptide Chain Elongation B->C D Over-acylation (Branched Peptides) C->D E Step 1: Load First Amino Acid F Second Amine is Alloc-Protected E->F G Step 2: Peptide Chain Elongation F->G H Step 3: Remove Alloc with Pd(0) G->H I Clean Peptide on Resin H->I

Detailed Protocol: Using Dbz(Alloc) Resin

This protocol outlines the steps for using the reversible Alloc protection strategy to synthesize peptide thioesters automatically [1].

1. Resin Preparation:

  • Begin synthesis directly on a commercially available Fmoc-Dbz(Alloc)-OH resin pre-loaded onto your solid support.
  • If preparing in-house, the Dbz linker must be incorporated with one amine protected by an Alloc group.

2. Standard Fmoc-SPPS:

  • Deprotect the Fmoc group from the Dbz linker using standard conditions (e.g., 20% piperidine in DMF).
  • Couple the C-terminal amino acid using standard automated protocols (e.g., HBTU/HCTU activation).
  • Continue with the remainder of your automated peptide synthesis sequence. The Alloc group remains stable throughout standard Fmoc deprotection cycles.

3. Orthogonal Deprotection:

  • After the full peptide sequence is assembled, the Alloc group is removed.
  • Reagents: Use a solution of palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] in a solvent like DCM, with a scavenger such as phenylsilane.
  • Process: Treat the resin with this solution for a set duration (e.g., 1-2 hours) under inert atmosphere to quantitatively remove the Alloc group, revealing the second Dbz amine.

4. Post-Synthesis Activation to Thioester:

  • Activate the free Dbz amine by treating the resin with p-nitrophenyl chloroformate (e.g., in DCM with DIEA as a base) to form an activated carbonate.
  • Add a base like N,N-diisopropylethylamine (DIEA) to induce rearrangement to the active Nbz (N-acylurea) species.
  • The peptide-Nbz can be cleaved from the resin, purified, and then converted to the thioester in situ under native chemical ligation conditions by thiolysis with a suitable thiol (e.g., 4-mercaptophenylacetic acid, MPAA) [1].

Key Technical Insights for Your Support Center

  • Automation Compatibility: The Dbz(Alloc) protection strategy is explicitly noted to be compatible with automated preparation, making it highly suitable for your target audience [1].
  • Chemical Synthesis & Origins: The role of thioesters bridges cutting-edge synthesis and origins of life research. Thioester-based peptide formation is a plausible prebiotic process [2], and recent work shows thioesters can mediate RNA aminoacylation and peptidyl-RNA synthesis in water [3], which may be an interesting "Advanced Topics" section.
  • Alternative Methods: Beyond the Dbz approach, other chemical methods for generating thioesters from recombinant polypeptides exist, such as those leveraging an N-S acyl shift at a C-terminal cysteine residue [4]. This provides an alternative for users working with expressed polypeptides rather than purely synthetic ones.

References

Alloc deprotection conditions Dbz linker

Author: Smolecule Technical Support Team. Date: February 2026

Why Use an Alloc-Protected Dbz Linker?

The standard 3,4-diaminobenzoic acid (Dbz) linker, while useful for generating peptide thioesters, has a significant drawback: the presence of a second, reactive amine group that can lead to over-acylation during synthesis [1] [2]. This results in branched and acetylated peptide side products, compromising the purity and yield of your target peptide, especially with Gly-rich sequences [2].

The solution is to protect this second amine with an allyloxycarbonyl (Alloc) group. This orthogonally protected variant prevents unwanted side reactions during chain elongation. The Alloc group is stable under standard Fmoc-SPPS conditions but can be cleanly removed after synthesis to allow for the subsequent activation of the linker into an N-acyl-benzimidazolinone (Nbz), and finally, a peptide thioester [2].

Alloc Deprotection Protocol

After completing the peptide synthesis on the Dbz(Alloc) resin, the Alloc group must be removed to activate the linker. The standard method uses a palladium-catalyzed reaction [2].

The table below summarizes the key components and steps for the deprotection process.

Component Specification / Quantity
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ [2]
Scavenger Phenylsilane (PhSiH₃) [2]
Solvent Anhydrous Dichloromethane (DCM) [2]
Reaction Volume ~5 mL per 100 mg of resin [2]
Reaction Time 1 - 2 hours [2]
Reaction Environment Under an inert atmosphere (e.g., Nitrogen or Argon) [2]

Typical Procedure:

  • Swelling: Place the peptide-bound resin in a reaction vessel and swell it in anhydrous DCM.
  • Preparation of Reaction Cocktail: For every 100 mg of resin, prepare a solution of Pd(PPh₃)₄ (2-5 mol%) and phenylsilane (20-50 equiv.) in anhydrous DCM.
  • Deprotection: Add the reaction cocktail to the swollen resin. Gently agitate the mixture for 1 to 2 hours at room temperature.
  • Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DCM, followed by DMF. A common practice is to include a chelating agent like a solution of sodium diethyldithiocarbamate in DMF during washing to ensure complete removal of palladium residues [2].

Conversion to Peptide Thioester

Once the Alloc group is removed, the now-unprotected Dbz linker is converted to a peptide thioester through a two-step process. The following diagram illustrates the complete workflow from protected resin to final thioester.

G Start Peptide-Dbz(Alloc) Resin (Synthesis Complete) A Alloc Deprotection 1. Pd(PPh₃)₄, PhSiH₃ 2. Wash Start->A B Peptide-Dbz Resin (Free Amine) A->B C Activation to Nbz 1. 4-Nitrophenyl Chloroformate 2. DIEA B->C D Peptide-Nbz (Active Intermediate) C->D E Thiolysis MPAA or MESNA D->E End Peptide Thioester (Final Product) E->End

Troubleshooting Common Issues

Problem Potential Cause Solution
Low Yield or Failed Deprotection Inefficient palladium catalysis or degraded reagents. Ensure an inert atmosphere to prevent catalyst oxidation. Use fresh, high-quality phenylsilane and Pd(PPh₃)₄. Extend reaction time if necessary.
Peptide Modifications after Deprotection Residual palladium on the resin. Implement thorough washing with a sodium diethyldithiocarbamate solution (or another suitable palladium scavenger) after deprotection.
Persistent Branching Side Products Over-acylation occurring before Alloc deprotection. Verify that the initial loading of the first amino acid onto the Dbz(Alloc) resin was successful and that the Alloc group remained stable during chain elongation.

Practical Workflow Guide

For a successful synthesis, follow this high-level workflow incorporating the Alloc-Dbz linker:

  • Resin Selection: Use a pre-loaded Fmoc-Dbz(Alloc) resin, which is commercially available, to ensure a standardized starting point [2].
  • Peptide Elongation: Proceed with standard Fmoc-SPPS protocols. The Alloc group will remain intact, preventing over-acylation.
  • Final Deprotection & Cleavage: After synthesis, deprotect the Alloc group using the protocol above. Then, cleave the peptide from the resin using a standard TFA cocktail. This yields the pure Peptide-Nbz intermediate [2].
  • Ligation: Use the purified Peptide-Nbz directly in native chemical ligation (NCL). The thioester is generated in situ by adding excess thiols like MPAA, which reacts with the Nbz to form the active peptide thioester for ligation [2].

References

Understanding Safety-Catch Linkers

Author: Smolecule Technical Support Team. Date: February 2026

In Solid-Phase Peptide Synthesis (SPPS), a linker is the molecule that connects the growing peptide chain to the solid support. A safety-catch linker is designed to be completely stable during all the steps of peptide assembly and is only cleaved after a specific chemical modification "activates" it, making it labile under mild conditions [1] [2]. This principle prevents premature cleavage and offers greater control over the final product.

The diagram below illustrates this general two-step process.

StableLinker Stable Safety-Catch Linker ActivationStep Activation Step (e.g., Alkylation, Oxidation) StableLinker->ActivationStep ActivatedLinker Activated Labile Linker ActivationStep->ActivatedLinker CleavageStep Cleavage Step (e.g., Nucleophiles, Acid) ActivatedLinker->CleavageStep FreePeptide Released Peptide CleavageStep->FreePeptide

Kenner Sulfonamide Safety-Catch Linker

The Kenner sulfonamide linker was the first to demonstrate the safety-catch principle and remains a significant example [1] [3] [4].

Chemistry and Mechanism

The core structure is an acyl sulfonamide. Before activation, the acidic proton on the nitrogen makes the linker highly stable against strong acids, bases, and nucleophiles. Activation is achieved through N-alkylation, which transforms the stable sulfonamide into a labile N-alkyl acyl sulfonamide susceptible to cleavage by nucleophiles [1] [2].

The workflow and chemical transformation of the Kenner linker are detailed below.

KennerResin Kenner Sulfonamide Resin (Stable Form) Alkylation N-Alkylation Activation (e.g., CH₂N₂, ICH₂CN) KennerResin->Alkylation ActivatedResin N-Alkyl Acyl Sulfonamide (Labile Form) Alkylation->ActivatedResin Nucleophile Nucleophilic Cleavage ActivatedResin->Nucleophile Products Free Peptide Amide/Acid + Soluble Byproducts Nucleophile->Products

Experimental Data and Protocols

The table below summarizes the key characteristics and common experimental conditions for the Kenner linker and its improved version, the Ellman linker [1] [2] [4].

Feature Kenner Sulfonamide Linker Ellman Sulfonamide Linker (Improvement)
Activation Method N-methylation with diazomethane (CH₂N₂) in Et₂O/acetone [1]. N-alkylation with iodoacetonitrile (ICH₂CN) [2].
Cleavage Conditions Nucleophiles: 0.5 M NaOH, 0.5 M NH₃/dioxane, methanolic hydrazine [1]. Nucleophiles: Various amines, including sterically hindered and non-basic amines [2].
Cleavage Products Peptide carboxylic acids, amides, hydrazides, or thioesters [1]. Diverse amide products at the C-terminus [2].
Compatibility Boc and Fmoc chemistry [1]. Boc and Fmoc chemistry; compatible with peptide coupling reagents and Suzuki reactions [2].
Key Limitations Low reactivity after activation, leading to poor yields with less nucleophilic amines [1] [2]. Incomplete alkylation can be a limitation [2].

Key Application: Synthesis of Cyclic Peptides The Kenner linker is particularly useful for synthesizing head-to-tail cyclic peptides via a "cleavage by cyclization" approach [5].

  • Peptide Assembly: A linear peptide is synthesized on the sulfonamide resin with a protected N-terminus.
  • Activation: The sulfonamide linker is activated via N-alkylation.
  • Cyclization/Cleavage: The N-terminal protecting group is removed, and the free N-terminus attacks the activated C-terminus still attached to the resin, resulting in simultaneous cyclization and release of the pure cyclic peptide [5].

References

Fmoc-Dbz(o-Alloc)-OH vs. Fmoc-Dbz-OH: A Comparative Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between these two derivatives based on the gathered research data.

Feature Fmoc-Dbz(o-Alloc)-OH Fmoc-Dbz-OH (Unprotected)
Chemical Structure One amine is protected with an allyloxycarbonyl (Alloc) group [1]. Both amines on the Dbz linker are unprotected [1].
Primary Function Prevents over-acylation during peptide synthesis [1]. Serves as a precursor for peptide thioesters, but is prone to side reactions [1].
Synthetic Purity High. Minimizes formation of branched and acetylated side products, leading to higher yields of the desired peptide [1]. Variable to Low. Particularly problematic for Gly-rich sequences, leading to a ladder of branched impurities [1].
Key Advantage Orthogonal Alloc protection allows for standard coupling and capping steps without side reactions. Essential for long/challenging peptides [1]. Simpler initial setup, as it requires one less deprotection step before Nbz formation.
Key Disadvantage Requires an extra step for Alloc deprotection (e.g., using Pd(PPh3)4 and phenylsilane) before converting the linker to the active Nbz form [1]. The unprotected second amine is susceptible to over-acylation during standard SPPS cycles, compromising product purity [1].
Recommended Use Case Standard for most syntheses, especially for Gly-rich sequences, long peptides, and complex protein targets [1]. Use with caution, primarily for simple, short peptide sequences where the risk of over-acylation is minimal.

The Experimental Workflow and Supporting Data

The value of the Alloc-protected derivative becomes clear when examining the standard experimental protocol and the specific problems it solves.

Detailed Experimental Protocol

The typical workflow for using this compound in Fmoc-SPPS is as follows [1]:

  • Resin Loading: The this compound molecule is first anchored to the solid support.
  • Peptide Chain Assembly: Standard Fmoc-SPPS is performed. The Alloc group remains stable throughout the repeated cycles of piperidine deprotection and amino acid coupling [1].
  • Alloc Deprotection: After the full peptide sequence is built, the Alloc group is quantitatively removed using a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a scavenger like phenylsilane [1].
  • Nbz Formation: The now-unprotected amine on the Dbz linker is activated with p-nitrophenylchloroformate to form the N-acyl-benzimidazolinone (Nbz) intermediate [1].
  • Thioester Generation or Ligation: The Nbz-peptide is cleaved from the resin and can be purified. The Nbz group is then converted to a thioester in situ under native chemical ligation conditions with a thiol catalyst like MPAA [1].

This process is visualized in the following diagram:

Start Start: this compound on Resin SPPS Peptide Chain Assembly (Fmoc-SPPS) Start->SPPS AllocDeprot Alloc Deprotection (Pd(PPh₃)₄, Phenylsilane) SPPS->AllocDeprot NbzForm Nbz Activation (p-Nitrophenylchloroformate) AllocDeprot->NbzForm Thioester Thioester Formation (In-situ with MPAA) for Native Chemical Ligation NbzForm->Thioester

Quantitative Performance Data

Research demonstrates a clear purity advantage when using the protected linker. A study synthesizing glycine-rich peptides derived from histone H4 provides direct experimental evidence [1]:

  • Using Fmoc-Dbz-OH: Synthesis of the H4C peptide (sequence: GRTLYGFGG) resulted in a significant range of branched side products. For example, the fully branched side product H4C-C1, where a second full peptide chain was incorrectly coupled to the Dbz linker, was a major impurity [1].
  • Using this compound: The orthogonal Alloc protection eliminated these branched side products, drastically improving the synthetic purity of the target peptide and simplifying purification [1].

This problem is not limited to glycine; over-acylation has also been observed with other amino acids, though it is most acute with flexible, small residues like glycine [1].

Key Takeaways for Researchers

  • For Robust and Predictable Synthesis: This compound is the recommended starting material. The minor inconvenience of the additional palladium deprotection step is far outweighed by the significant gain in peptide purity and yield, which saves time and resources during purification [1].
  • Addresses a Common Pitfall: The over-acylation issue with the unprotected linker is particularly severe in Gly-rich sequences but can occur in other contexts. Using the Alloc-protected variant future-proofs your synthesis against these challenges [1].
  • Enables Complex Syntheses: The high reliability of this compound has been proven in the total chemical synthesis of challenging protein targets, such as the 212-residue linker histone H1.2, from multiple peptide segments [2].

References

Comparative Efficiency: Gly-Rich vs. Bulkier Sequences

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with the native Dbz linker is the reactivity of its two amine groups. During chain elongation, the second, unprotected amine can be unintentionally acylated, leading to branched side products. The extent of this over-acylation is strongly influenced by the C-terminal amino acids [1] [2].

The table below summarizes key experimental findings that highlight this performance difference.

Peptide Sequence / Context C-Terminal Amino Acid(s) Observed Side Reactions & Efficiency Quantitative Data / Severity
H4C (GRTLYGFGG) [1] Gly-Gly Significant ladder of branched peptides from over-acylation at multiple Gly residues. Multiple side products observed via RP-HPLC and MALDI-TOF MS [1].
H4N (SGRGKGGKGLGKGG) [1] Gly-Gly Significant over-acylation during synthesis. A "ladder of additional species" was observed [1].
Boc-LYRAG-linked peptides [1] C-terminal Gly (A) or Phe (F) Over-acylation during Gly coupling and acetylation during capping. Gly (A1): 9% branched; Acetylated (AA): 12% [1].
Phe (F1): 6% branched; Acetylated (FA): 7% [1].
Cyclic Peptide Synthesis (e.g., Kalata B1, SFTI-1) [3] Gly, Ser, Arg, Ile Successful synthesis with high yields and purity using an optimized, protected Dbz protocol. Demonstrated protocol robustness with various C-terminal amino acids, including Gly, when proper protection is used [3].

Experimental Insights and Solutions

The experimental data reveals that the flexible, small side chain of glycine provides minimal steric hindrance, failing to shield the second Dbz amine from coupling agents [1]. This problem is exacerbated in consecutive Gly-Gly motifs [1]. While using a sterically hindered derivative like Fmoc-(Dmb)Gly-OH for the first C-terminal residue can help, it does not prevent over-acylation at subsequent glycines in the chain [1].

To overcome these limitations, researchers have developed improved protocols and linker derivatives:

  • Reversible Alloc Protection: A highly effective strategy involves orthogonally protecting the second Dbz amine with an Allyloxycarbonyl (Alloc) group during synthesis. This prevents over-acylation entirely. After peptide assembly, the Alloc group is quantitatively removed, allowing the standard activation of the Dbz linker to proceed cleanly [1]. This method is compatible with automated synthesis and has been used to successfully prepare challenging peptides [1].
  • Use of Improved Linker Derivatives: The MeDbz linker (3-amino-4-(methylamino)benzoic acid) was developed specifically to eliminate the formation of branching peptides by replacing one amine with a methyl group [4]. Newer, more versatile o-aminoanilide linkers that combine the robustness of MeDbz with the flexibility of the original Dbz have also been reported [4].

Dbz Linker Workflow and Improvement

The following diagram illustrates the standard Dbz process and the key improvement using Alloc protection to prevent over-acylation.

Start Fmoc-Dbz Loaded Resin A1 Deprotect Fmoc Start->A1 B1 Couple 1st Amino Acid A1->B1 C1 Peptide with Unprotected Dbz Amine B1->C1 C2 Peptide with Alloc-Protected Dbz B1->C2 Improved Protocol D1 Peptide Chain Elongation C1->D1 Standard Protocol E2 Protected Elongation (No Side Reactions) C2->E2 With Alloc Protection E1 Over-acylation (Branched Peptides) D1->E1 F1 Standard Dbz Activation & Thioester Formation E1->F1 E2->F1 After Alloc Removal

Recommended Experimental Protocols

For reliable results, consider these key methodological details from the research:

  • Standard Dbz SPPS Procedure: Peptides are typically synthesized using standard Fmoc-SPPS protocols on Rink amide MBHA or other solid supports. Coupling cycles often use activators like HCTU/HATU (4 eq) with DIEA (8.8 eq) in DMF or NMP, with 30-minute coupling times [1] [5].
  • Crucial Alloc Protection/Deprotection:
    • Protection: Use a pre-loaded Fmoc-Dbz(Alloc)-OH building block to incorporate the protected linker directly onto the resin [1].
    • Deprotection: After peptide synthesis, treat the resin-bound peptide with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane in DCM to remove the Alloc group quantitatively before the final activation steps [1] [5].
  • Dbz Activation to Thioester: The standard N-acylurea (Nbz) pathway involves a two-step on-resin reaction:
    • Treat with p-nitrophenyl chloroformate (4-NPCF) (e.g., 5-10 eq) in the presence of a base like DIEA or DMAP.
    • Induce cyclization to form the Nbz with a base like DIEA.
    • Cleave the peptide from the resin, and the resulting peptidyl-Nbz can be converted to the thioester in situ under NCL conditions using thiols like MPAA [1] [3].

Key Takeaways for Practitioners

  • Dbz and Gly-Rich Sequences Are Inherently Incompatible: The standard Dbz linker is not recommended for peptides with C-terminal Gly, particularly Gly-Gly motifs, due to high rates of over-acylation [1].
  • Adopt Improved Methods for Reliable Results: For synthesizing such challenging sequences, plan to use the Alloc-protected Dbz linker or the MeDbz derivative from the outset. These are commercially available and integrate well into automated SPPS workflows [1] [4].
  • Bulkier Sequences Are More Forgiving: Peptides with C-terminal amino acids that have larger side chains (e.g., Phe, Ile, Arg) work more reliably with the standard Dbz approach, as the steric bulk naturally suppresses over-acylation [1] [3].

References

Comparison of Peptide Thioester Generation Methods

Author: Smolecule Technical Support Team. Date: February 2026

Method Name Core Principle / Mechanism Typical Yield Range Key Advantages Key Limitations / Challenges
N-Acylurea (Nbz) [1] [2] [3] On-resin formation of a peptide-N-acylbenzimidazolinone, which undergoes thiolysis in solution [1]. ~70-95% (model peptides) [1] Compatible with standard Fmoc-SPPS; stable to TFA cleavage; enables in-situ thioester formation during NCL [1]. Prone to over-acylation side reactions with Gly-rich or challenging sequences [3].
Protected N-Acylurea (Dbz-Alloc) [3] Improved Nbz method using an orthogonally protected (Alloc) Dbz linker to prevent side reactions [3]. Significant purity improvement [3] Prevents over-acylation; compatible with automated synthesis; improves purity of difficult sequences (e.g., Gly-rich) [3]. Requires an additional synthetic step for Alloc deprotection [3].
Sequential Quadruple Acyl Transfer (SQAT) [4] Nickel(II)-mediated alcoholysis creates an oxyester, followed by a series of acyl transfers (O->N, N->S) [4]. ~80% (isolated yield for peptide hydrazide) [4] Applicable to naturally occurring peptide sequences without artificial chemical units [4]. Multi-step process; potential epimerization during O->S acyl transfer under acidic conditions [4].
Cys-Pro-Gly (Aimoto) Linker [2] On-resin transthioesterification from a Cys-Pro-Gly linker, where Gly is replaced by glycolic acid [2]. Information Missing Alleviates epimerization problems associated with solution-phase methods [2]. Requires synthesis of a special dipeptide building block; low coupling yield reported [2].
α-Hydroxycysteine (Cya) Strategy [2] A latent thioester moiety is incorporated via a Cya residue, which rearranges during ligation [2]. Information Missing Rapid ligation; avoids epimerization [2]. Non-trivial synthesis of the Cya building block (low yielding multi-step process) [2].

Detailed Experimental Protocols

Here are the detailed methodologies for two of the most cited approaches from the search results.

Protocol 1: N-Acylurea (Nbz) Method [1]
  • Resin Loading: Load 3,4-diaminobenzoic acid (Dbz) onto a standard Rink amide resin, resulting in a Dbz-AM resin.
  • Peptide Elongation: Perform standard Fmoc-SPPS to elongate the peptide chain. After the final Fmoc deprotection, the N-terminal amino acid can be introduced with a Boc group.
  • Nbz Formation: Treat the peptidyl-resin with p-nitrophenylchloroformate in dichloromethane (DCM). Subsequently, add N,N-diisopropylethylamine (DIEA) in DMF to promote intramolecular cyclization, forming the N-acyl-benzimidazolinone (Nbz or peptide-Nbz).
  • Cleavage & Purification: Cleave the peptide from the resin with standard trifluoroacetic acid (TFA) cocktail. The resulting peptide-Nbz is stable and can be purified.
  • Thioester Formation / Ligation: Incubate the peptide-Nbz in a neutral aqueous buffer (e.g., pH 7.0) containing a thiol catalyst like 4-mercaptophenylacetic acid (MPAA) and a phosphine such as TCEP. The thioester peptide is generated and can be used directly in Native Chemical Ligation (NCL).
Protocol 2: Protected Dbz (Dbz-Alloc) Method [3]

This protocol is an improvement to the standard Nbz method to prevent over-acylation.

  • Preparation of Protected Resin: Use a resin pre-loaded with Fmoc-Dbz(Alloc)-OH, where one amine of Dbz is protected with an allyloxycarbonyl (Alloc) group.
  • Peptide Elongation: Perform standard Fmoc-SPPS. The Alloc protection prevents any acylation of the second Dbz amine during chain assembly, even with Gly-rich sequences.
  • Alloc Deprotection: After peptide synthesis, treat the resin with a palladium(0) catalyst to remove the Alloc group, unmasking the single amine.
  • Nbz Formation and Beyond: The subsequent steps are identical to the standard Nbz method: form the Nbz group with p-nitrophenylchloroformate, cleave with TFA, and convert to the thioester in a ligation buffer.

Workflow Visualization

The following diagram illustrates the core chemical workflow for the N-Acylurea (Nbz) method, which is a foundational approach for generating peptide thioesters via Fmoc-SPPS.

Resin Resin DbzLinker DbzLinker Resin->DbzLinker 1. Load Dbz Linker PeptideChain PeptideChain DbzLinker->PeptideChain 2. Fmoc-SPPS (Chain Elongation) PeptideNbzResin PeptideNbzResin PeptideNbz PeptideNbz PeptideNbzResin->PeptideNbz 4. TFA Cleavage Thioester Thioester PeptideNbz->Thioester 5. Thiolysis (e.g., MPAA, pH 7.0) PeptideChain->PeptideNbzResin 3. Activate with p-Nitrophenylchloroformate

Key Insights for Method Selection

When deciding on a method for your research, consider these broader points:

  • Fmoc-SPPS Compatibility: The Nbz method and its protected variant (Dbz-Alloc) are specifically designed for Fmoc-based synthesis, making them highly accessible and widely used [1] [3].
  • Handling Challenging Sequences: If you are synthesizing peptides with C-terminal Gly, Pro, or sequences prone to diketopiperazine formation, the Dbz-Alloc resin is strongly recommended to suppress side reactions [3].
  • Epimerization Risk: The Nbz and Cya methods are noted for having low epimerization at the C-terminal residue, which is a critical factor for producing stereochemically pure peptides [1] [2].
  • Strategic Choice: The decision often involves a trade-off. The Nbz method offers a great balance of simplicity and performance for standard sequences. For more complex peptides, the extra step in the Dbz-Alloc protocol can save significant time and resources in purification by providing a purer crude product [3].

References

N-acylurea approach vs other thioester methods

Author: Smolecule Technical Support Team. Date: February 2026

Thioester Methods at a Glance

The table below summarizes the primary methods for generating peptide thioesters, which are crucial for protein synthesis via NCL.

Method Core Principle Key Advantages Key Limitations Compatible with Fmoc-SPPS?
N-Acylurea (Nbz) [1] [2] Peptide-on-resin is converted to an N-acylbenzimidazolinone (Nbz) group, which acts as a thioester surrogate during ligation. Straightforward on-resin preparation; stable during TFA cleavage; rapid ligation kinetics upon thiolysis [2]. Potential for diacylation of the Dbz linker during synthesis requires careful optimization [1]. Yes [1] [2]
Peptide Hydrazide [3] [2] A peptide C-terminal hydrazide is synthesized and later oxidized to an azide, which is converted in situ to the active thioester. Highly stable precursor; excellent for one-pot multi-segment ligations; widely adopted [3] [2]. Requires an extra oxidation/activation step prior to ligation [2]. Yes [2]
Intramolecular Acyl Transfer [2] Utilizes a linker (e.g., Hmp, CPE, NAC) that undergoes an O-to-S or N-to-S acyl shift to generate the thioester. Can provide a "crypto-thioester" that activates under specific conditions [2]. The kinetics of acyl transfer can be highly dependent on the C-terminal sequence and pH [2]. Yes [2]
Direct Synthesis A thioester is incorporated directly into the peptide chain during synthesis. Most straightforward conceptual approach. Incompatible with standard piperidine-based Fmoc deprotection protocols [2]. Challenging

Experimental Insights and Protocols

To help you understand how these methods are implemented, here is a closer look at the experimental protocols for two of the most common approaches.

N-Acylurea (Nbz) Protocol [1] [2]
  • Solid-Phase Synthesis: The peptide is assembled on a resin pre-loaded with a 3,4-diaminobenzoic acid (Dbz) linker.
  • Dbz Acylation: After peptide assembly, the free amino groups of the Dbz linker are acylated with p-nitrophenylchloroformate.
  • Cyclization: Treatment with a base induces cyclization, forming the peptide N-acylbenzimidazolinone (Nbz or MeNbz).
  • Cleavage and Purification: The peptide-Nbz is cleaved from the resin and purified. It is stable under standard acidic conditions.
  • Native Chemical Ligation: During NCL, the Nbz group is activated by arylthiols at neutral pH, generating the active thioester in situ which then reacts with an N-terminal cysteine peptide.
Peptide Hydrazide Protocol [2]
  • Solid-Phase Synthesis: The peptide is synthesized on a solid support to yield a C-terminal hydrazide.
  • Cleavage and Purification: The peptide hydrazide is cleaved from the resin and purified. The hydrazide group is very stable, allowing long-term storage.
  • Activation and Ligation (One-Pot)
    • Oxidation: The purified peptide hydrazide is treated with NaNO₂ under acidic conditions (pH ~3) to be converted into a peptide azide.
    • Thiolysis: The addition of a thiol (e.g., 4-mercaptophenylacetic acid, MPAA) converts the azide into the active peptide thioester.
    • NCL: The pH is adjusted to neutral to initiate the ligation reaction with the second peptide segment containing an N-terminal cysteine.

Important Considerations for Method Selection

Recent research highlights several factors that can influence your choice of thioester method:

  • Ligation Kinetics and Steric Hindrance: Methods that generate highly active thioesters, like the Nbz approach, can be advantageous for ligations at sterically hindered junctions or for use in one-pot, multi-segment protein synthesis [3] [2].
  • Unexpected Reactivity of Common Reagents: A 2025 study revealed that NHS-esters (a common activating group in related chemistry) can undergo a dominant side-reaction via ring-opening to form N-succinamide derivatives, which are unstable [4]. This underscores the importance of validating the selectivity of any thioester method for your specific application.

The following diagram illustrates the general workflow for using these thioester methods in chemical protein synthesis.

workflow SPPS SPPS Precursor Thioester Precursor SPPS->Precursor Nbz Nbz Group Precursor->Nbz Hydrazide Hydrazide Precursor->Hydrazide Other Other Surrogate Precursor->Other ActiveThioester Active Thioester Nbz->ActiveThioester Thiolysis Hydrazide->ActiveThioester Oxidize &nThiolyze Other->ActiveThioester Acyl Shift NCL Native Chemical Ligation (NCL) ActiveThioester->NCL FinalProtein Synthetic Protein NCL->FinalProtein

How to Conduct Further Comparison

For a project-specific comparison, I suggest you:

  • Benchmark Key Candidates: Select the two most promising methods for your system (e.g., Nbz vs. Hydrazide) and perform parallel synthesis of a model peptide and ligation.
  • Evaluate Critical Metrics: Compare quantitative data such as overall yield, purity of the intermediate and final product, reaction speed, and ease of handling.

References

Dbz linker compatibility different resin types

Author: Smolecule Technical Support Team. Date: February 2026

Resin Types and Key Characteristics

The table below summarizes common peptide synthesis resins based on their resulting C-terminal functionality.

Resin Name C-Terminal Functionality Cleavage Conditions Key Characteristics & Applications
Wang Resin [1] [2] Acid Concentrated TFA [2] Common for peptide acids; risk of racemization during first amino acid loading [2].
2-Chlorotrityl Resin [1] [2] Acid Mild acid (1-3% TFA) [2] Minimal racemization; cleaves under mild conditions to yield fully protected peptides [2].
Rink Amide Resin [1] [2] Amide Concentrated TFA [2] Most common for peptide amides; standard amide bond formation for first amino acid [2].
Sieber Amide Resin [1] [2] Amide Mild acidic conditions [2] Less sterically hindered than Rink; good for sterically bulky C-termini or fully protected peptide amides [2].
PAM Resin [1] Acid Strong acid (e.g., HF) [1] High stability to TFA; used in Boc strategy; requires harsh cleavage conditions [1].
MBHA Resin [1] Amide Strong acid (HF or TFMSA) [1] Similar to Rink but requires harsh cleavage conditions; must be activated with base [1].
Oxime Resin [1] Variable Nucleophiles (amines, hydrazine, etc.) [1] Base-labile; cleaved by nucleophiles to form amides, hydrazides, esters, etc.; can be used for cyclic peptides [1].

Resin Selection Workflow

The following diagram maps out a logical workflow for choosing a resin based on your peptide synthesis goals, particularly the desired C-terminal functionality and handling requirements.

G Start Define Peptide Target CTerminus Determine C-Terminal Functionality Start->CTerminus Acid Acid CTerminus->Acid Amide Amide CTerminus->Amide Other Other (e.g., Thioester) CTerminus->Other Q1 Risk of racemization? Acid->Q1 Q2 Steric hindrance at C-terminus? Amide->Q2 SafetyCatch Safety-Catch Resin (e.g., Kenner type) Other->SafetyCatch Wang Wang Resin (Concentrated TFA) Q1->Wang Low ClTrt 2-Chlorotrityl Resin (Mild Acid) Q1->ClTrt High / Avoid Rink Rink Amide Resin (Concentrated TFA) Q2->Rink Low Sieber Sieber Amide Resin (Mild Acid) Q2->Sieber High

Finding Specific DBZ Linker Data

Since the search results lack specific data on DBZ linker compatibility, here are suggestions for finding more targeted information:

  • Refine Your Search: Use specific academic search engines like Google Scholar, PubMed, or Scopus with queries such as "DBZ linker" solid-phase peptide synthesis, "DBZ linker" resin compatibility, or the chemical name of the DBZ linker.
  • Consult Supplier Data Sheets: Major manufacturers of peptide synthesis reagents (such as AAPPTEC, Merck, and Biotage) provide detailed technical data sheets and application notes for their products, which may include compatibility information for various linkers like DBZ.
  • Analyze Experimental Protocols: When you find relevant papers or supplier documents, pay close attention to the methods section for specifics on resin type, linker loading, coupling reagents, and cleavage cocktails used in conjunction with the DBZ linker.

References

Fmoc-Dbz(o-Alloc)-OH synthetic purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Fmoc-Dbz(o-Alloc)-OH

The Dbz (3,4-diaminobenzoic acid) core is a key linker in modern peptide synthesis, particularly for generating peptide thioesters used in Native Chemical Ligation (NCL) to assemble proteins [1] [2]. A major challenge with the standard, unprotected Dbz linker is its susceptibility to over-acylation during synthesis.

The This compound derivative was developed to solve this problem. The orthogonal Alloc (allyloxycarbonyl) group protects one of the two amine groups on the Dbz linker, preventing the formation of branched and acetylated side products that severely compromise the purity and yield of the target peptide, especially when synthesizing challenging Gly-rich sequences [2].

The table below summarizes the core advantage of using the protected derivative.

Feature Standard Dbz Linker This compound
Protection No protection on second amine; relies on steric/electronic deactivation [2]. Second amine is reversibly protected by an Alloc group [2] [3].
Key Problem Prone to over-acylation, leading to branched and acetylated peptide side products [2]. Prevents over-acylation, enabling synthesis of a single, desired peptide chain [2].
Synthetic Outcome Can lead to complex, impure product mixtures; low yield of target peptide [2]. Significantly improved synthetic purity and yield of the target peptide-thioester [2].

A Framework for Purity Assessment

While vendor specifications for this compound are not listed in the search results, the principles for evaluating any Fmoc-amino acid can be applied. High-purity building blocks are critical for successful peptide synthesis, as even minor impurities can cause truncated sequences, double insertions, and reduced yield [4].

You should look for suppliers that provide detailed certificates of analysis with the following specifications [4]:

Parameter Typical Stringent Specification for High-Quality Fmoc-Amino Acids Potential Impact on Peptide Synthesis
HPLC Purity ≥ 99% Ensures chemical integrity of the building block.
Enantiomeric Purity ≥ 99.8% Prevents incorporation of D-isomers.
Free Amino Acid ≤ 0.2% Prevents double-insertion and stabilizes the Fmoc group.
Acetate Content ≤ 0.02% Minimizes chain termination events.
Ethyl Acetate Content ≤ 0.5% Reduces risk of acetic acid formation during storage.
Amino Acid-Derived Impurities (e.g., dipeptides, β-alanyl species) ≤ 0.1% Leads to cleaner synthesis and improved reproducibility.

Synthetic Workflow and Verification

To contextualize how this reagent is used, the diagram below outlines a simplified workflow for producing a peptide thioester using the Dbz approach, highlighting where this compound is incorporated.

workflow ResinLoading 1. Load this compound onto solid support AllocRemoval 2. Remove Alloc group (e.g., with Pd(PPh₃)₄) ResinLoading->AllocRemoval PeptideSynthesis 3. Standard Fmoc-SPPS Peptide Chain Assembly AllocRemoval->PeptideSynthesis NbzFormation 4. Activate with p-Nitrophenyl Chloroformate (pNPCF) PeptideSynthesis->NbzFormation ThioesterGeneration 5. Thiolysis with MPAA/TCEP Generates Peptide Thioester NbzFormation->ThioesterGeneration

The critical experimental step for verifying the success of this method is the analysis of the crude peptide after cleavage from the resin but before the final activation step. As demonstrated in the literature, the use of this compound should result in a much simpler and cleaner HPLC chromatogram and mass spectrum, with the dominant product being the desired linear peptide, as opposed to the complex mixture of branched side-products observed with the unprotected Dbz linker [2].

References

Dbz Peptide Synthesis & Analysis Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The Dbz (3-(Fmoc-amino)-4-(methylamino)benzoic acid) linker is a key tool for synthesizing peptide thioesters, which are crucial for Native Chemical Ligation (NCL) used in protein assembly [1]. The success of this strategy depends on the regioselective attachment of the first amino acid to only one of the two linker amines [2].

The workflow below outlines the key stages from synthesis to final analysis.

cluster_1 Key Analytical Control Points Start Start: Dbz Resin Loading SPPS Solid Phase Peptide Synthesis (SPPS) Start->SPPS Cleavage Cleavage from Resin and Side-Chain Deprotection SPPS->Cleavage HPLC HPLC Analysis Cleavage->HPLC MS MS Characterization HPLC->MS Thioester Thioester Generation for NCL MS->Thioester

Dbz Resin Loading Protocol

The initial loading of the C-terminal amino acid onto the Dbz resin is the most critical step to avoid truncated or branched peptides [2]. The protocol varies depending on the first amino acid. The following table summarizes the general method based on the search results [2].

Step Parameter Description
1 Resin Preparation Pre-swell Dbz resin (0.1 mmol) in DCM for 60 min. Wash with DMF. Remove Fmoc group with 20% piperidine in DMF and wash again with DMF [2].
2 First AA Coupling Use one of the following, agitate for 1 hour, wash with DMF, and repeat coupling [2]:
For Ile, Val, Thr, Pro, Arg Fmoc-AA-OH (0.6 mmol), HATU (0.6 mmol), DIPEA (0.9 mmol) in DMF.
For Glycine Fmoc-Gly-OPfp (0.6 mmol), HOBt (0.6 mmol) in DMF.
For other amino acids Fmoc-AA-OH (0.6 mmol), HCTU (0.6 mmol), DIPEA (0.9 mmol) in DMF.
3 Loading Check Test the resin loading level using a standard quantitative test (e.g., UV measurement of a cleaved Fmoc group) [2].

HPLC Analysis Framework for Peptides

While specific methods for Dbz peptides were not detailed, the general principles for peptide HPLC are well-established. Reversed-Phase HPLC (RP-HPLC) is the gold standard for peptide analysis and purification [3] [4].

Aspect Recommendation for Peptide Analysis
Primary Mode Reversed-Phase HPLC (RP-HPLC) is the most commonly used method, separating peptides based on hydrophobicity [3] [4].
Column Use a wide-pore (~300 Å) C18 column for most peptides. Shorter alkyl chains (e.g., C4, C8) can be used for very hydrophobic peptides [3].

| Mobile Phase | A: Water with 0.1% acid (TFA for best UV peak shape, Formic Acid for better MS compatibility). B: Acetonitrile (or Methanol) with 0.1% acid [3] [5]. | | Gradient | Use a linear gradient from low to high organic modifier (e.g., 5% B to 95% B over 20-60 minutes). Shallow gradients improve resolution of similar peptides [6] [3]. | | Detection | UV detection at 210-220 nm (for peptide bond) or 280 nm (for aromatic residues). Coupling to a Mass Spectrometer (LC-MS) is standard for identity confirmation [7]. |

How to Obtain Comparative Performance Data

Since the search results lack the direct experimental comparisons you need, here are some practical steps to build your guide:

  • Consult Primary Literature: Search scientific databases (e.g., SciFinder, PubMed) for research articles that specifically use Dbz chemistry. The experimental sections often contain detailed HPLC conditions and chromatographic data (e.g., retention times, resolution values) you can compare.
  • Review Vendor Applications: Companies that sell Dbz linkers, resins, or peptide standards sometimes provide application notes with detailed protocols and performance data [8] [9].
  • Perform Your Own Comparison: If resources allow, the most direct way is to synthesize a model Dbz peptide and several alternatives (e.g., using 2-ClTrt resin) [2], then analyze them in parallel using the HPLC framework above. This would generate the original, quantitative data needed for a robust guide.

References

MALDI-TOF MS Workflow for Peptide Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The standard workflow for peptide analysis is consistent across applications. The following chart outlines the key stages from sample preparation to protein identification.

G start Sample Preparation (Peptide Mixture) A Mix with Matrix (e.g., HCCA, DHB, SA) start->A B Spot on MALDI Plate A->B C Pulsed Laser Irradiation B->C D Desorption & Ionization C->D E Time-of-Flight (TOF) Mass Analysis D->E F Spectrum Acquisition (Peptide Mass Fingerprint) E->F G Database Search & Protein Identification F->G

Detailed Experimental Protocols

Here are the detailed methodologies for key steps in the workflow, compiled from recent and established literature.

Sample Preparation and Protein Digestion

For peptide mass fingerprinting (PMF), proteins are typically separated by gel electrophoresis (1D or 2D), digested, and extracted [1] [2].

  • Separation and Digestion: Separate protein samples by 1D- or 2D-PAGE. Excise the band or spot of interest and digest it in-gel with a sequence-grade protease like trypsin [1].
  • Peptide Extraction: Extract peptides from the gel, then desalt and concentrate them. The sample is often diluted to a final volume of 3 µL for MALDI analysis [2].
  • Critical Consideration: 1D-PAGE bands often contain protein mixtures, which can lead to ion suppression and poor sequence coverage. Using multiple matrices in concert is recommended to overcome this [2].
MALDI Matrix Application

The choice of matrix significantly impacts results, especially for complex samples or hydrophobic peptides [2].

  • Standard Method: Use the dried droplet method. Mix the peptide sample 1:1 with a saturated matrix solution, spot it onto the MALDI target, and allow it to crystallize at room temperature [2].
  • Recommended Matrices for Peptides [3] [2]:
    • α-cyano-4-hydroxycinnamic acid (HCCA): Ideal for peptides below 2500 Da.
    • 2,5-dihydroxybenzoic acid (DHB): Better for hydrophobic, phospho-, or glycopeptides.
    • Sinapinic acid (SA): Suitable for higher mass peptides (>2500 Da).
  • Protocol for Complex Mixtures: For a broad coverage of both hydrophilic and hydrophobic peptides, perform parallel analyses using HCCA in concert with SA (for hydrophilic proteins) and DHB in concert with SA (for hydrophobic proteins) [2].
Data Analysis and Database Searching

Protein identification is achieved by comparing the experimental peptide mass fingerprint (PMF) to theoretical digests in protein sequence databases [1].

  • Search Parameters: Use monoisotopic peptide masses. Start with a mass tolerance of 20 ppm (if internally calibrated with trypsin autolysis peaks); if necessary, broaden to 50 ppm to increase coverage [2].
  • Recommended Algorithms and Workflow:
    • Use Protein Prospector to generate an exhaustive list of candidate proteins.
    • Use Profound to identify protein mixtures more reliably, as it is well-suited for this purpose. A probability of 1 (or 0.99) and an 'Est'd Z' score >1.65 indicate a confident identification [2].
    • Mascot is another widely used algorithm. A Mascot score greater than 60 is typically considered the threshold for positive identification [2].
  • Validation: To avoid false positives, ensure that matched peptides constitute over 50% of the non-redundant ion list from spectra acquired with different matrices [2].

Comparison of MALDI-TOF Instruments

The table below summarizes specifications for several MALDI-based instruments, which is crucial for objective performance comparison [4].

Model Mass Analyzer Type Mass Range (m/z) Mass Accuracy (Internal) MS/MS Capability Key Application strengths
MALDImini-1 Digital Ion Trap 650 - 70,000 200 ppm (external) CID (up to MS³) On-the-spot analysis, small footprint [4]
MALDI-8030 Linear TOF 1 - 500,000 (Linear) 20 ppm Not specified Benchtop design, routine analysis, 200 Hz laser [4]

| AXIMA Performance | TOF/TOF | 1 - 500,000 (Linear) 1 - 80,000 (Reflectron) | 5 ppm (Reflectron) | High-energy CID | Research-grade, high-energy MS/MS, proteomics [4] |

The Critical Role of Databases

Identification performance depends heavily on the reference database. Recent studies highlight the value of non-commercial databases for rare or challenging species [5] [6] [7].

  • Commercial vs. Academic Databases: For common species, commercial databases are effective. However, for cryptic species or rare molds, academic databases like MSI-2 can outperform commercial ones due to broader species coverage [5].
  • Database Combination: Combining commercial databases with a well-curated in-house database (HGM) significantly improves identification rates and accuracy at the species level for demanding targets like dermatophytes [6].
  • Open-Access Resources: Public databases, such as the RKI database on ZENODO which contains over 11,000 spectra, are valuable resources for identifying highly pathogenic bacteria and can be used for developing machine learning-based identification methods [7].

A Path Forward for Your Dbz Peptide Guide

To compile your objective comparison guide, I suggest the following steps:

  • Benchmark with Standard Peptides: Use the protocols above to characterize a set of standard, well-known peptides. This will establish a baseline performance metric for your instrument and methodology.
  • Compare Matrices Systematically: Analyze your Dbz peptides using HCCA, DHB, and SA matrices separately and in combination. Report the peptide coverage and signal intensity achieved with each, as detailed in the protocols.
  • Evaluate Database Performance: Process your acquired PMF data using different search algorithms (e.g., Protein Prospector, Profound, Mascot) and document the identification confidence scores.

References

Dbz linker for histone synthesis efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Dbz Linker Variants and Performance

The table below compares different o-aminoaniline derivatives developed to improve upon the original Dbz linker, highlighting their role in overcoming specific synthetic challenges.

Linker Variant Key Feature Primary Application in Histone Synthesis Key Advantage
Dbz (3,4-diaminobenzoic acid) [1] Original moiety with two amine groups General peptide thioester generation for NCL Stable under typical ligation and desulfurization conditions [1]
Dbz(Alloc) [2] Orthogonal protection of one amine with an Alloc group Prevents regioselectivity issues and double acylation during SPPS [2] Enables clean peptide chain elongation; used in synthesis of H4 and CENP-A histones [2]
Fmoc-MeDbz (N-methylated Dbz) [1] [2] One amine is replaced with a methyl group Streamlined preparation of peptide thioesters Inherently prevents acylation at the meta-position, eliminating side reactions [1]

Experimental Workflow for Dbz in Histone Synthesis

The following diagram illustrates the key steps involved in using the Dbz linker for the chemical synthesis of histone proteins, from peptide assembly to final ligation.

SPPS Solid-Phase Peptide Synthesis (Fmoc-SPPS) Incorp Incorporate Dbz derivative at C-terminus SPPS->Incorp Elong Peptide chain elongation Incorp->Elong Activ Activate Dbz to Nbz (4-NPCF & Hünig's Base) Elong->Activ Thio Thioester exchange with MPAA Activ->Thio Ligation Native Chemical Ligation (NCL) with another peptide Thio->Ligation Desulf Desulfurization Ligation->Desulf FullProtein Full-length histone protein Desulf->FullProtein

Key Experimental Protocols:

  • Peptide Synthesis and Dbz Incorporation: Peptides are synthesized using standard Fmoc-SPPS protocols. A mono-Fmoc-protected Dbz derivative (e.g., Dbz(Alloc)) is incorporated onto the resin like a standard amino acid [1] [2].
  • On-Resin Activation to N-acylurea (Nbz): After peptide assembly, the Dbz moiety is activated. The peptide resin is treated with 4-nitrophenyl chloroformate (4-NPCF), followed by Hünig's base (DIEA). This cyclizes the linker, forming a peptidyl-N-acylbenzimidazolinone (Nbz) [1] [3].
  • Thioester Formation and Ligation: The activated Nbz intermediate undergoes thioester exchange upon addition of an external thiol like 4-mercaptophenylacetic acid (MPAA). This generates the peptide thioester in situ, which immediately reacts with another peptide containing an N-terminal cysteine via Native Chemical Ligation (NCL) to form a native peptide bond [1] [3].
  • Hybrid Phase Ligation for Efficiency: A "Convergent Hybrid Phase Native Chemical Ligation" (CHP-NCL) strategy is often employed for large proteins like histones. This involves assembling medium-sized protein blocks (e.g., ~100 residues) on a solid support via Dbz chemistry, which are then ligated together in a single solution-phase step. This method significantly improves overall yield by minimizing intermediate purification steps, as demonstrated in the synthesis of the 212-residue linker histone H1.2 [3].

Key Considerations for Researchers

When planning to use Dbz linkers for histone synthesis, consider the following:

  • Addressing Dbz Limitations: The standard Dbz linker can suffer from regioselectivity issues, where both amine groups are susceptible to acylation, leading to side products. Using advanced derivatives like Dbz(Alloc) or Fmoc-MeDbz is recommended to overcome this [1] [2].
  • Strategic Splitting of Protein Sequences: The efficiency of total protein synthesis heavily depends on judiciously splitting the target protein sequence into manageable peptide segments. Factors like peptide solubility and the placement of ligation sites (often at Cysteine, Alanine, or Valine after desulfurization) are critical for success [2].
  • Stability for Complex Syntheses: A major advantage of the Dbz moiety is its stability under typical NCL and desulfurization conditions. This allows for multi-step convergent synthesis strategies, which are essential for building complex proteins with post-translational modifications [1].

References

Comparative Overview of Safety-Catch Linkers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of major SCL types.

Linker Type Activation Mechanism Cleavage Conditions Compatible Chemistry Key Features & Applications
Kenner Sulfonamide [1] N-alkylation (e.g., with CH₂N₂ or ICH₂CN) Nucleophiles (amines, hydroxide, hydrazine) Boc and Fmoc First SCL; versatile for C-terminal functionalization (acids, amides, hydrazides) [1].
Ellman Sulfonamide [1] N-alkylation (e.g., with ICH₂CN) Nucleophiles (including hindered amines) Boc and Fmoc Enhanced reactivity over Kenner linker; suitable for solid-phase organic synthesis beyond peptides [1].
Reductive Acidolysis (Mmsb/Mmtb) [1] Reduction (sulfoxide to thioether) Acid (e.g., TFA) Boc and Fmoc Stability switched by redox reaction; compatible with both major strategies [1].
Base-Labile (ETB Linker) [2] Oxidation (thioether to sulfone) Base (secondary amines, β-elimination) Boc and Fmoc Enables cleavage without strong acid; useful for acid-sensitive peptides [2].

Experimental Protocols for Key Linkers

Kenner and Ellman Sulfonamide Linkers

The core experimental steps for these sulfonamide-based linkers are similar, differing mainly in the alkylating agent used for activation [1].

  • Activation: Treat the peptide-resin with a solution of an alkylating agent. The original Kenner protocol uses diazomethane (CH₂N₂) in diethyl ether/acetone [1]. The improved Ellman protocol uses iodoacetonitrile (ICH₂CN) in DMF, which is safer and yields a more reactive intermediate [1].
  • Cleavage: After activation, the peptide is cleaved by treating the resin with a nucleophile.
    • Aminolysis: Use 0.5 M ammonia or another amine in dioxane to yield C-terminal amides [1].
    • Hydrazinolysis: Use hydrazine in methanol to yield C-terminal hydrazides, useful for native chemical ligation [1].
Base-Labile ETB Linker

This newer linker is activated by oxidation and cleaved by a base, providing an alternative to acid cleavage [2].

  • Activation (Oxidation): Treat the peptide-resin with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM). The optimal condition from recent research is 2 equivalents of m-CPBA for 30 minutes, which achieves complete conversion of the sulfide to the sulfone without significant side reactions [2].
  • Cleavage (β-Elimination): Treat the activated resin with a secondary amine like piperidine or diethylamine. The mechanism is a base-induced β-elimination that releases the peptide, often as a C-terminal acid [2].

Safety-Catch Linker Workflow

The following diagram illustrates the general concept and two specific chemical mechanisms for SCLs.

SCL_Workflow cluster_0 Example 1: Reductive Acidolysis cluster_1 Example 2: Base-Labile (ETB) Start Peptide on Safety-Catch Resin Stable Stable during synthesis a-amino & side-chain deprotection Start->Stable Activation Activation Step (Chemical Modification) Stable->Activation Labile Activated Labile Linker Activation->Labile Cleavage Cleavage (Release from Resin) Labile->Cleavage A1 Sulfinyl Linker (Stable to TFA) A2 Reduction A1->A2 A3 Thioether Linker (Labile to TFA) A2->A3 A4 Acid Cleavage (TFA) A3->A4 B1 Thioether Linker (Stable to Base) B2 Oxidation (m-CPBA) B1->B2 B3 Sulfone Linker (Labile to Base) B2->B3 B4 Base Cleavage (e.g., Piperidine) B3->B4

Research Applications and Selection Guide

Choosing the right SCL depends on your specific synthetic goals.

  • Synthesize Peptide Hydrazides/Amides: The Kenner/Ellman sulfonamide linkers are the classic choice, as they are specifically designed for cleavage by nucleophiles to generate these functionalities [1].
  • Minimize Strong Acid Use: The base-labile ETB linker is an excellent development, allowing for a final cleavage step under basic conditions instead of TFA [2].
  • Maximize Orthogonality in Complex Synthesis: The reductive acidolysis (Mmsb/Mmtb) linker is highly valuable. Its stability allows you to use both Boc and Fmoc chemistry in the same synthesis, and cleavage is triggered by a different mechanism (reduction) [1].

References

×

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

458.14778643 g/mol

Monoisotopic Mass

458.14778643 g/mol

Heavy Atom Count

34

Dates

Last modified: 11-23-2023

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